molecular formula C15H14O5 B1208203 Fisetinidol

Fisetinidol

カタログ番号: B1208203
分子量: 274.27 g/mol
InChIキー: VFZYLYJWCROVLO-DZGCQCFKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fisetinidol, also known by its systematic IUPAC name (2R,3S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,7-diol, is a member of the flavan-3-ol class of flavonoids . Flavonoids are a broadly distributed class of plant polyphenols regularly consumed in the human diet and known for a significant range of biological activities, which include antioxidant and anti-inflammatory effects . As a flavanol, this compound shares a core structural backbone with other well-studied compounds in this category. Research into flavonoids continues to grow due to their potential roles in maintaining human health and combating disease. This product is provided for research purposes to further investigate the specific properties and mechanisms of action of this compound. It is supplied as a high-purity compound to ensure consistent and reliable results in experimental settings. This compound is For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C15H14O5

分子量

274.27 g/mol

IUPAC名

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol

InChI

InChI=1S/C15H14O5/c16-10-3-1-8-5-13(19)15(20-14(8)7-10)9-2-4-11(17)12(18)6-9/h1-4,6-7,13,15-19H,5H2/t13-,15+/m0/s1

InChIキー

VFZYLYJWCROVLO-DZGCQCFKSA-N

SMILES

C1C(C(OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)O)O)O

異性体SMILES

C1[C@@H]([C@H](OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)O)O)O

正規SMILES

C1C(C(OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)O)O)O

製品の起源

United States

Foundational & Exploratory

Fisetinidol: A Comprehensive Technical Guide to its Chemical Structure, Stereochemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fisetinidol, a flavan-3-ol, is a naturally occurring flavonoid found in various plant species. As a member of the flavonoid family, it shares structural similarities with other well-researched compounds like fisetin, exhibiting a range of interesting biological activities. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its isolation and analysis, and an overview of its known and potential biological activities, drawing parallels with the closely related flavonol, fisetin. The guide also visualizes the stereochemical nuances of the molecule and key signaling pathways potentially modulated by this compound, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound, systematically named (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,7-diol, is a flavan-3-ol with a core structure consisting of two aromatic rings (A and B) and a heterocyclic C ring containing an oxygen atom.[1][2] The molecule possesses two chiral centers at the C2 and C3 positions of the C ring, giving rise to four possible stereoisomers. The naturally occurring and most commonly studied form is (-)-fisetinidol, which has the (2R,3S) absolute configuration.[2]

The stereochemistry of this compound is crucial for its biological activity. The relative orientation of the hydroxyl groups and the B ring at the chiral centers dictates how the molecule interacts with biological targets such as enzymes and receptors.

Key Structural Features:
  • Flavan-3-ol core: A C6-C3-C6 skeleton.

  • A-ring: Dihydroxylated at positions 5 and 7.

  • B-ring: Dihydroxylated at positions 3' and 4' (a catechol moiety).

  • C-ring: Contains a hydroxyl group at position 3 and the B-ring attached at position 2.

  • Stereocenters: C2 and C3, with the common natural isomer being (2R,3S).

Below is a diagram illustrating the chemical structure and stereochemistry of (-)-fisetinidol.

Caption: Chemical structure and stereochemistry of (-)-fisetinidol.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its solubility, stability, and pharmacokinetic profile.

PropertyValueReference
Molecular Formula C₁₅H₁₄O₅[2]
Molar Mass 274.27 g/mol [2]
IUPAC Name (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol[2]
CAS Number 490-49-3[2]
Melting Point 205-206 °C[3]
Boiling Point (est.) 568.2 °C at 760 mmHg[3]
Density (est.) 1.492 g/cm³[3]
pKa (est.) 9.56 ± 0.10[3]
XLogP3 0.7[2]

Experimental Protocols

Isolation of this compound from Plant Material

This compound can be isolated from various plant sources, such as the heartwoods of Acacia species. A general protocol for its extraction and isolation is provided below.

Objective: To extract and isolate this compound from plant material.

Materials:

  • Dried and powdered plant material (e.g., heartwood of Acacia mearnsii)

  • Solvents: n-hexane, acetone, ethyl acetate, ethanol, methanol, chloroform

  • Silica gel for column chromatography

  • Sephadex LH-20 for size-exclusion chromatography

  • Rotary evaporator

  • Chromatography columns

  • TLC plates and developing chamber

  • UV lamp

Protocol:

  • Defatting: The powdered plant material is first extracted with n-hexane to remove lipids and other nonpolar compounds.

  • Extraction: The defatted material is then extracted with a polar solvent, typically acetone or a mixture of acetone and water (e.g., 70% acetone), at room temperature with stirring for 24-48 hours. This process is repeated multiple times to ensure complete extraction.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound is typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol with increasing methanol concentration. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing this compound are combined and further purified using size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol or an ethanol-water mixture.

  • Crystallization: The purified this compound can be crystallized from a suitable solvent system, such as ethanol/water, to obtain pure crystals.

  • Characterization: The identity and purity of the isolated this compound are confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[4][5]

Antioxidant Activity Assay (DPPH Method)

The antioxidant activity of this compound can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[6][7]

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in methanol. A series of dilutions are then made to obtain a range of concentrations to be tested.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the this compound solution at different concentrations.

    • For the blank, 100 µL of methanol is added to 100 µL of the DPPH solution.

    • Ascorbic acid is used as a positive control and is treated in the same way as the this compound samples.

  • Incubation: The plate is shaken gently and incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Biological Activities and Signaling Pathways

While research specifically on this compound is less extensive than on its close relative fisetin, the structural similarities suggest that they may share some biological activities. Fisetin is known to possess antioxidant, anti-inflammatory, and anticancer properties.[1][8]

Antioxidant Activity

Like many flavonoids, this compound is expected to exhibit significant antioxidant activity due to the presence of hydroxyl groups, particularly the catechol moiety in the B-ring, which can effectively scavenge free radicals.[6]

Anti-inflammatory Activity

Fisetin has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[8][9][10] It is plausible that this compound may also possess similar anti-inflammatory properties.

Anticancer Activity

Fisetin has demonstrated anticancer potential by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[11] These effects are often mediated through the modulation of signaling pathways like PI3K/Akt/mTOR.[12][13] The potential anticancer activity of this compound warrants further investigation.

Signaling Pathways

The biological effects of flavonoids are often attributed to their ability to modulate intracellular signaling cascades. Based on the extensive research on fisetin, the following pathways are likely to be influenced by this compound as well.

Signaling_Pathways cluster_this compound This compound cluster_pathways Potential Cellular Targets & Pathways cluster_outcomes Biological Outcomes This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK_pathway MAPK Pathway This compound->MAPK_pathway Modulates NFkB_pathway NF-κB Pathway This compound->NFkB_pathway Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation ↓ Cell Proliferation mTOR->Proliferation ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK p38 p38 MAPK_pathway->p38 ERK->Proliferation Apoptosis ↑ Apoptosis JNK->Apoptosis Inflammation ↓ Inflammation p38->Inflammation IKK IKK NFkB_pathway->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Inflammation

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This compound is a chiral flavonoid with a well-defined chemical structure and stereochemistry that are critical to its biological function. While research on this compound is ongoing, its structural similarity to the extensively studied fisetin suggests a promising potential for various therapeutic applications, including antioxidant, anti-inflammatory, and anticancer activities. This guide provides a foundational understanding of this compound for researchers and professionals in the field, highlighting the need for further investigation into its specific biological mechanisms and potential for drug development. The provided experimental protocols offer a starting point for the extraction, isolation, and evaluation of this intriguing natural compound.

References

Fisetinidol: A Technical Guide to its Natural Sources and Isolation from Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fisetinidol is a flavan-3-ol, a type of flavonoid, that has garnered interest within the scientific community for its potential biological activities. As a natural product, its efficient extraction and isolation from plant sources are critical for further research into its pharmacological properties and potential therapeutic applications. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its known biological activities.

Natural Sources of this compound

This compound has been identified in a select number of plant species. The concentration and ease of extraction can vary significantly depending on the plant source, geographical location, and harvesting time. The primary documented plant sources for this compound are detailed in Table 1.

Plant SpeciesPart of Plant UsedReported Presence of this compoundReference(s)
Burkea africanaBarkIdentified as a minor component among other proanthocyanidins.[1][2][3]
Acacia leucocladaNot specifiedReported as a constituent of the plant.[4]
Atraphaxis spinosaAerial parts(-)-Fisetinidol has been isolated from this plant.

Experimental Protocols: Isolation and Purification of this compound

The following protocol is a representative methodology for the isolation and purification of this compound from plant material, based on techniques described for the extraction of flavonoids from Burkea africana and general phytochemical practices.

Plant Material Preparation and Extraction

Objective: To extract a crude mixture of compounds, including this compound, from the plant matrix.

Materials:

  • Dried and pulverized plant material (e.g., bark of Burkea africana)

  • 80% Aqueous Ethanol

  • Reflux apparatus or maceration setup

  • Filter paper and funnel or vacuum filtration system

  • Rotary evaporator

Procedure:

  • The dried and pulverized plant material (546 g) is subjected to extraction with 80% aqueous ethanol (5 x 2.5 L).[1]

  • The extraction can be performed by refluxing for 30 minutes for each solvent portion or through maceration at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.[1]

  • The combined extracts are filtered to remove solid plant debris.[1]

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract (e.g., 177 g, representing a 32% yield from the starting material).[1]

Solvent Partitioning

Objective: To fractionate the crude extract based on polarity to enrich the fraction containing this compound.

Materials:

  • Crude extract

  • Distilled water

  • Diethyl ether

  • Ethyl acetate

  • n-butanol

  • Separatory funnel

Procedure:

  • Suspend the crude extract (170 g) in distilled water (1 L).[1]

  • Perform successive liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity.[1]

  • First, partition against diethyl ether (repeatedly, e.g., 6-16 times with 500 mL portions) until the solvent layer is nearly colorless.[1]

  • Next, partition the remaining aqueous layer against ethyl acetate in the same manner.[1]

  • Finally, partition the aqueous layer with a mixture of ethyl acetate and n-butanol (e.g., 5:1 v/v).[1]

  • Collect each organic fraction and the final aqueous fraction separately.

  • Evaporate the solvents from each fraction using a rotary evaporator to obtain the respective dried fractions. This compound, being a flavan-3-ol, is expected to be enriched in the more polar fractions like ethyl acetate.[1]

Chromatographic Purification

Objective: To isolate pure this compound from the enriched fraction.

Materials:

  • Enriched fraction (e.g., ethyl acetate fraction)

  • Sephadex LH-20 column

  • Solvents for chromatography (e.g., ethanol, acetone, methanol)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for final purification)

Procedure:

  • Dissolve the enriched fraction in a suitable solvent (e.g., ethanol).[1]

  • Apply the dissolved sample to a Sephadex LH-20 column equilibrated with the appropriate mobile phase (e.g., 96% ethanol).[1]

  • Elute the column with a gradient of solvents, starting with ethanol and potentially increasing polarity with acetone and methanol.[1]

  • Collect fractions of a defined volume (e.g., 20 mL) using a fraction collector.[1]

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound. A reference standard of this compound would be ideal for comparison.

  • Combine the fractions containing the compound of interest.

  • For final purification to obtain high-purity this compound, preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of water and methanol or acetonitrile with a small percentage of acid like formic acid) can be employed.

Visualization of Experimental Workflow

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification plant_material Dried & Pulverized Plant Material extraction Extraction with 80% Ethanol (Reflux or Maceration) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (Water vs. Diethyl Ether, Ethyl Acetate, n-Butanol) crude_extract->partitioning fractions Enriched Fractions (e.g., Ethyl Acetate) partitioning->fractions column_chrom Sephadex LH-20 Column Chromatography fractions->column_chrom prep_hplc Preparative HPLC (Optional) column_chrom->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: General workflow for the isolation of this compound from plant material.

Biological Activity and Signaling Pathways of this compound

It is imperative to distinguish this compound from the structurally similar and more extensively studied flavonol, Fisetin. The majority of the available scientific literature on signaling pathways pertains to Fisetin.

Research specifically detailing the signaling pathways modulated by this compound is currently very limited. The primary reported biological activity for (-)-Fisetinidol is its role as an alpha-glucosidase inhibitor .[4] Alpha-glucosidase is an enzyme involved in the breakdown of carbohydrates, and its inhibition is a therapeutic target for managing type 2 diabetes. The precise signaling pathways through which this compound exerts this inhibitory effect have not been extensively elucidated in the reviewed literature.

Due to the scarcity of specific data on this compound's signaling pathways, a diagrammatic representation is not feasible at this time without significant speculation. Researchers are encouraged to investigate this area to uncover the molecular mechanisms underlying the bioactivities of this compound.

Conclusion

This compound is a naturally occurring flavonoid found in plants such as Burkea africana, Acacia leucoclada, and Atraphaxis spinosa. Its isolation can be achieved through a multi-step process involving solvent extraction, liquid-liquid partitioning, and chromatographic techniques. While a general protocol can be outlined, specific quantitative data on yields remain elusive in the current literature. Furthermore, a significant knowledge gap exists regarding the specific signaling pathways modulated by this compound, with its role as an alpha-glucosidase inhibitor being the most defined biological activity. This technical guide highlights the current state of knowledge and underscores the need for further research to fully characterize the pharmacological potential of this compound.

References

Fisetinidol Biosynthesis in Acacia Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fisetinidol, a flavan-3-ol, is a key precursor in the biosynthesis of proanthocyanidins (condensed tannins) in many plant species, including those of the genus Acacia. Proanthocyanidins are of significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, making them promising candidates for drug development and nutraceutical applications. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in Acacia species, detailing the enzymatic steps, relevant quantitative data, experimental protocols, and regulatory networks. While research specifically on the this compound pathway in Acacia is ongoing, this guide consolidates current knowledge from related species to provide a comprehensive resource.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a branch of the general flavonoid pathway, commencing from the amino acid phenylalanine. The pathway involves a series of enzymatic reactions that build the characteristic C6-C3-C6 flavonoid skeleton and introduce specific hydroxylations and stereochemistry. The core pathway leading to this compound is depicted below.

Fisetinidol_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid  PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid  C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA  4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone  CHS Naringenin Naringenin Naringenin_chalcone->Naringenin  CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol  F3'H Dihydroquercetin Dihydroquercetin (Taxifolin) Eriodictyol->Dihydroquercetin  F3H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin  DFR This compound This compound Leucocyanidin->this compound  LAR PAL PAL C4H C4H 4CL 4CL CHS CHS CHI CHI F3H F3H F3_prime_H F3'H DFR DFR LAR LAR

This compound Biosynthesis Pathway

Enzymes of the this compound Biosynthesis Pathway:

  • PAL: Phenylalanine ammonia-lyase

  • C4H: Cinnamate 4-hydroxylase

  • 4CL: 4-coumarate:CoA ligase

  • CHS: Chalcone synthase

  • CHI: Chalcone isomerase

  • F3'H: Flavonoid 3'-hydroxylase

  • F3H: Flavanone 3-hydroxylase

  • DFR: Dihydroflavonol 4-reductase

  • LAR: Leucoanthocyanidin reductase

Quantitative Data

Quantitative data on the specific enzymes and metabolites of the this compound pathway in Acacia species are limited. The following tables summarize available data on total flavonoid content in select Acacia species and kinetic parameters of key enzymes from other well-characterized plants, which can serve as a reference for researchers.

Table 1: Total Phenolic and Flavonoid Content in Various Acacia Species

SpeciesPlant PartTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)Reference
Acacia mearnsiiFlowers>300>136[1]
Acacia retinodesFlowers>300>136[1]
Acacia dealbataLeaves345.8 - 478.4-[2]
Acacia dealbataTwigs367.1 - 526.5-[2]
Acacia salignaLeaves--[3]
Acacia seyalLeaves--[3]
Acacia xanthophloeaLeaves--[3]
Acacia tortilisLeaves--[3]
Acacia laetaLeaves--[3]
Acacia albidaLeaves--[3]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Table 2: Kinetic Parameters of Key Enzymes in Flavonoid Biosynthesis (from various plant species)

EnzymePlant SourceSubstrateKm (µM)Vmax (pkat/mg protein)kcat (s-1)kcat/Km (s-1M-1)Reference
F3H Oryza sativaNaringenin----[4]
Eriodictyol----[4]
DFR Vitis viniferaDihydroquercetin24.6 ± 1.5---[5]
Delphinium grandiflorumDihydrokaempferol---6.1[6]
Dihydroquercetin---2.0[6]
Dihydromyricetin---0.5[6]
LAR Desmodium uncinatum3,4-cis-leucocyanidin-~10 µmol min-1 mg-1 protein--[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Protocol 1: Dihydroflavonol 4-Reductase (DFR) Enzyme Assay

Objective: To determine the enzymatic activity of DFR in converting dihydroquercetin to leucocyanidin.

Methodology:

  • Enzyme Extraction:

    • Grind 0.2–0.5 g of plant tissue (e.g., leaves, flowers) into a fine powder in liquid nitrogen.

    • Extract proteins in 3 ml of extraction buffer (0.1 M Tris-HCl buffer, pH 7.0).

    • Centrifuge the suspension and precipitate proteins from the supernatant using 80% saturated ammonium sulfate.

    • Collect the protein pellet by centrifugation and resuspend in 50 µl of extraction buffer.[8]

  • Reaction Mixture:

    • Prepare a 500 µL reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.0)

      • 2 mM NADPH

      • 150 µM Dihydroquercetin (DHQ)

      • 100–200 µg of crude enzyme extract[8]

  • Incubation:

    • Incubate the reaction mixture at 30°C for 1 to 4 hours.[8]

  • Product Extraction and Detection:

    • Terminate the reaction by adding an equal volume of ethyl acetate and vortexing.

    • Evaporate the ethyl acetate extract and dissolve the residue in 20 µL of 5% hydrochloric acid in n-butanol.

    • Boil the sample for 8 minutes to convert leucocyanidin to the colored cyanidin.

    • Evaporate the sample and redissolve in methanol for analysis by HPLC at 520 nm.[8]

Protocol 2: Leucoanthocyanidin Reductase (LAR) Enzyme Assay

Objective: To determine the enzymatic activity of LAR in converting leucocyanidin to this compound (or catechin).

Methodology:

  • Substrate Preparation:

    • Leucocyanidin can be synthesized from dihydroquercetin using a purified DFR enzyme or through chemical reduction.

  • Reaction Mixture:

    • Prepare a 200 µL reaction mixture containing:

      • 100 mM Tris-HCl (pH 7.5)

      • 1 mM NADPH

      • 0.1 mM 3,4-cis-leucocyanidin

      • Purified recombinant LAR protein or a crude protein extract[9]

  • Incubation:

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a set time (e.g., 20-60 minutes).

  • Product Analysis:

    • Terminate the reaction by adding an equal volume of ethyl acetate.

    • Analyze the organic phase by HPLC using a C18 column to quantify the formation of this compound or catechin.[9]

Protocol 3: Quantification of this compound by HPLC-MS/MS

Objective: To accurately quantify the concentration of this compound in Acacia extracts.

Methodology:

  • Sample Preparation:

    • Extract flavonoids from dried and powdered plant material using a suitable solvent (e.g., 80% methanol).

    • Concentrate the extract and redissolve in the initial mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

  • Quantification:

    • Generate a calibration curve using a certified this compound standard.

    • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Regulatory Network of this compound Biosynthesis

The biosynthesis of proanthocyanidins, and by extension this compound, is tightly regulated at the transcriptional level by a conserved protein complex known as the MBW complex. This complex consists of three types of transcription factors: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat (WDR) proteins.[5][10] While the specific components of the MBW complex in Acacia have yet to be fully elucidated, the model from other legumes provides a strong framework for understanding this regulation.

MBW_Complex_Regulation cluster_MBW MBW Complex MYB R2R3-MYB MBW_Complex MYB->MBW_Complex bHLH bHLH bHLH->MBW_Complex WDR WDR WDR->MBW_Complex DFR_gene DFR Gene LAR_gene LAR Gene ANS_gene ANS Gene Other_genes Other Biosynthetic Genes MBW_Complex->DFR_gene MBW_Complex->LAR_gene MBW_Complex->ANS_gene MBW_Complex->Other_genes MYB_repressor MYB Repressor MYB_repressor->MBW_Complex Experimental_Workflow start Start: Select Acacia Species and Tissue transcriptome Transcriptome Sequencing (RNA-seq) start->transcriptome metabolite Metabolite Analysis (HPLC-MS/MS of Plant Extracts) start->metabolite gene_ID Identify Candidate Genes (F3H, F3'H, DFR, LAR) transcriptome->gene_ID cloning Gene Cloning and Vector Construction gene_ID->cloning regulation Investigate Transcriptional Regulation (Yeast-two-hybrid, EMSA) gene_ID->regulation expression Heterologous Expression (e.g., E. coli, yeast) cloning->expression purification Protein Purification expression->purification enzyme_assay Enzyme Assays (Determine Kinetic Parameters) purification->enzyme_assay end End: Pathway Elucidation enzyme_assay->end quantification Quantify this compound and Intermediates metabolite->quantification quantification->end regulation->end

References

An In-depth Technical Guide to the Physical and Chemical Properties of Fisetinidol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fisetinidol, a flavan-3-ol, is a flavonoid compound found in various plant species. As a member of the flavonoid family, it has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, offering detailed data, experimental methodologies, and visual representations of its chemical structure and relevant biological pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this compound for potential pharmaceutical applications.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a laboratory setting.

PropertyValueSource(s)
IUPAC Name (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol[1][2]
Synonyms (-)-Fisetinidol, 3,7,3',4'-Tetrahydroxyflavan[1][3]
CAS Number 490-49-3[1][2]
Molecular Formula C₁₅H₁₄O₅[1][2]
Molecular Weight 274.27 g/mol [1]
Melting Point 205-206 °C[3]
Boiling Point 568.2 °C at 760 mmHg[3]
Density 1.492 g/cm³[3]
XLogP3 0.7[1]
pKa 9.56 ± 0.10 (Predicted)[3]
Appearance Solid (form varies)
Solubility Information on the solubility of this compound in common laboratory solvents is not readily available in the cited literature. However, flavonoids, in general, exhibit a range of solubilities depending on their specific structure and the polarity of the solvent.[4][5] Generally, they have low solubility in water and are more soluble in organic solvents such as acetone, acetonitrile, and alcohols.[6][7]

Chemical Structure

The chemical structure of this compound is fundamental to its physical properties and biological activity. Below is a 2D representation of the molecule generated using the DOT language.

2D Chemical Structure of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of this compound. The following sections outline generalized methodologies for key analytical techniques.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[8][9]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[10]

  • Heating: The sample is heated at a controlled rate.[8]

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.[10]

Solubility Determination

Understanding the solubility of this compound in various solvents is crucial for its extraction, purification, and formulation.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Procedure:

  • Equilibrium Method: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.[7]

  • The saturated solution is then filtered to remove any undissolved solid.[7]

  • The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By absorbing radiofrequency radiation in a magnetic field, the nuclei generate a spectrum that provides information about the chemical environment and connectivity of atoms within the molecule.

General Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).[11]

  • Data Acquisition: The sample is placed in an NMR spectrometer, and 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra are acquired.[11][12]

  • Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

  • Spectral Analysis: The chemical shifts, coupling constants, and correlations in the spectra are analyzed to confirm the structure of this compound.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain insights into its fragmentation patterns.

Principle: MS measures the mass-to-charge ratio (m/z) of ions. The molecule is first ionized, and the resulting ions are separated based on their m/z ratio and detected.

General Protocol (e.g., using HPLC-ESI-QTOF-MS):

  • Sample Introduction: A solution of this compound is introduced into the mass spectrometer, often via an HPLC system for separation from any impurities.

  • Ionization: The sample is ionized, for example, using Electrospray Ionization (ESI), which is a soft ionization technique suitable for flavonoids.

  • Mass Analysis: The ions are guided into a mass analyzer, such as a Quadrupole Time-of-Flight (QTOF) analyzer, which measures their m/z with high accuracy.

  • Fragmentation Analysis (MS/MS): To obtain structural information, precursor ions of this compound can be selected and fragmented, and the m/z of the resulting fragment ions are measured.[13]

  • Data Analysis: The resulting mass spectrum provides the exact mass of the molecular ion, which can be used to confirm the molecular formula. The fragmentation pattern provides evidence for the compound's structure.[13]

Biological Activity and Signaling Pathways

This compound, like its more studied analog fisetin, is known for its antioxidant and anti-inflammatory properties. These effects are mediated through its interaction with specific cellular signaling pathways.

Antioxidant Activity via the NRF2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a key regulator of the cellular antioxidant response. Fisetin has been shown to activate this pathway.[14][15][16]

NRF2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Ub Ubiquitin Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Genes->Cellular_Protection Leads to

This compound's antioxidant mechanism via the NRF2 pathway.
Anti-inflammatory Activity via the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in inflammation. Fisetin has been demonstrated to inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.[14]

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK This compound This compound This compound->MAPKKK Inhibits MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) MAPK->Transcription_Factors Activates Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Transcription_Factors->Inflammatory_Genes Promotes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to

References

Fisetinidol: A Technical Overview of its Chemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Fisetinidol, a flavanol of interest to researchers, scientists, and drug development professionals. This document details its chemical identity, including its CAS number and IUPAC nomenclature, and summarizes available data on its biological activities. While research specifically on this compound is limited, this guide also draws comparisons with the closely related and more extensively studied flavonoid, fisetin, to highlight potential areas for future investigation.

Core Chemical Identifiers

This compound is a flavanol, a type of flavonoid.[1] Its unique chemical structure gives rise to its biological properties.

IdentifierValueSource
CAS Number 490-49-3[1][2][3]
Systematic IUPAC Name (2R,3S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,7-diol[1]
Common IUPAC Name (2R,3S)-Flavan-3,3′,4′,7-tetrol[1]
Molecular Formula C₁₅H₁₄O₅[1][2]
Molecular Weight 274.27 g/mol [2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueSource
Melting Point 205-206 °C[3]
Boiling Point (Predicted) 568.2 ± 50.0 °C[3]
Density (Predicted) 1.492 ± 0.06 g/cm³[3]
pKa (Predicted) 9.56 ± 0.10[3]

Biological Activity and Potential Signaling Pathways

Direct research on the signaling pathways of this compound is not extensively available in current literature. However, its role as an alpha-glucosidase inhibitor has been reported.[2] Much of the understanding of the potential mechanisms of action for flavanols like this compound is derived from studies on the structurally similar flavonoid, fisetin.

Fisetin has been shown to modulate several key signaling pathways implicated in cellular processes such as proliferation, apoptosis, and inflammation. These pathways are of significant interest in cancer research and other disease areas. The primary signaling pathways associated with fisetin, and by extension, potentially relevant to this compound, include:

  • PI3K/Akt/mTOR Pathway: Fisetin has been observed to inhibit this pathway, which is central to cell growth, survival, and proliferation.[4]

  • NF-κB Pathway: Fisetin can suppress the activation of NF-κB, a key regulator of inflammatory responses.[5]

  • ERK1/2 Pathway: Fisetin has been shown to regulate the ERK1/2 signaling cascade, which is involved in cell proliferation and differentiation.[5]

  • Nrf2-ARE Pathway: Fisetin can activate the Nrf2-antioxidant response element pathway, a critical mechanism for cellular protection against oxidative stress.[6]

It is important to emphasize that while these pathways are well-documented for fisetin, further research is required to confirm their direct modulation by this compound.

Experimental Protocols

Detailed, validated experimental protocols specifically for this compound are not widely published. However, based on standard methodologies for the study of flavonoids, the following general protocols can be adapted.

General Protocol for Extraction and Purification of this compound from Plant Material

This protocol outlines a general procedure for the extraction and purification of this compound from a plant source. The specific solvents and chromatography conditions may require optimization depending on the plant matrix.

  • Extraction:

    • Air-dry and grind the plant material to a fine powder.

    • Perform solvent extraction using a suitable solvent such as ethanol or methanol. This can be done through maceration, Soxhlet extraction, or ultrasound-assisted extraction.

    • Concentrate the resulting extract under reduced pressure using a rotary evaporator.

  • Solvent Fractionation:

    • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound is expected to be in the more polar fractions.

  • Chromatographic Purification:

    • Subject the this compound-rich fraction to column chromatography. Common stationary phases include silica gel or Sephadex LH-20.

    • Elute with a gradient of solvents (e.g., a mixture of chloroform and methanol, or ethyl acetate and hexane) to separate this compound from other compounds.

    • Monitor the fractions using thin-layer chromatography (TLC) and combine the fractions containing the purified compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

General Bioassay Protocol for Assessing Alpha-Glucosidase Inhibition

This protocol provides a framework for evaluating the inhibitory activity of this compound against alpha-glucosidase, a key enzyme in carbohydrate metabolism.

  • Preparation of Reagents:

    • Prepare a solution of alpha-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

    • Prepare various concentrations of this compound and a positive control (e.g., acarbose).

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add the enzyme solution to wells containing different concentrations of this compound or the positive control.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding a solution of sodium carbonate.

  • Data Analysis:

    • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

    • Calculate the percentage of enzyme inhibition for each concentration of this compound.

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Potential Mechanisms and Workflows

To aid in the conceptualization of this compound's potential biological interactions and the experimental processes involved in its study, the following diagrams are provided.

Fisetin_Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Fisetin Fisetin / this compound PI3K PI3K Fisetin->PI3K Inhibits ERK ERK1/2 Fisetin->ERK Regulates NFkB NF-κB Fisetin->NFkB Inhibits Nrf2 Nrf2 Fisetin->Nrf2 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits ERK->Proliferation Inflammation Inflammation NFkB->Inflammation AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse

Caption: Potential signaling pathways modulated by fisetin, which may be relevant for this compound.

Experimental_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis & Bioassay PlantMaterial Plant Material Extraction Solvent Extraction PlantMaterial->Extraction Fractionation Solvent Fractionation Extraction->Fractionation Purification Column Chromatography Fractionation->Purification Fisetinidol_Pure Pure this compound Purification->Fisetinidol_Pure StructureID Structural Elucidation (NMR, MS) Fisetinidol_Pure->StructureID Bioassay Biological Assay (e.g., α-glucosidase) Fisetinidol_Pure->Bioassay DataAnalysis Data Analysis (IC50) Bioassay->DataAnalysis Results Results DataAnalysis->Results

Caption: General experimental workflow for the study of this compound.

References

The Dawn of Fisetinidol: A Historical and Technical Retrospective on its Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the early discovery and historical research surrounding Fisetinidol, a flavan-3-ol that has garnered interest for its role as a monomeric unit of condensed tannins, also known as proanthocyanidins. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational research that paved the way for our current understanding of this bioactive compound.

Introduction: The Quest for the Building Blocks of Tannins

The mid-20th century marked a pivotal era in the study of natural products, with chemists diligently working to unravel the complex structures of plant-derived compounds. Among these, the condensed tannins, responsible for the astringent properties of many foods and beverages and used extensively in the leather industry, presented a significant analytical challenge. It was understood that these polymeric materials were constructed from smaller flavonoid-like units, and the race was on to isolate and characterize these fundamental building blocks. It was in this scientific context that this compound was first brought to light.

The Pioneering Isolation of (-)-Fisetinidol

The first documented isolation of (-)-Fisetinidol was a landmark achievement by D.G. Roux and E. Paulus, published in their 1961 paper, "Condensed tannins. 7. Isolation of (-)-7:3':4'-trihydroxyflavan-3-ol [(-)-fisetinidol], a naturally occurring catechin from black-wattle heartwood"[1]. Their work focused on the heartwood of the Black Wattle tree (Acacia mearnsii), a rich source of condensed tannins.

Experimental Protocol: The Path to Pure this compound

The isolation of (-)-Fisetinidol from Acacia mearnsii heartwood was a meticulous process, reflecting the techniques of the time. The general workflow involved extraction, solvent partitioning, and multiple stages of chromatography.

Experimental Workflow for the Isolation of (-)-Fisetinidol

experimental_workflow start Acacia mearnsii Heartwood Shavings extraction Exhaustive Extraction with Acetone-Water start->extraction filtration Filtration to Remove Solid Residues extraction->filtration concentration Concentration of the Extract under Reduced Pressure filtration->concentration partitioning Solvent Partitioning with Ethyl Acetate concentration->partitioning ethyl_acetate_phase Ethyl Acetate Phase (Containing this compound) partitioning->ethyl_acetate_phase aqueous_phase Aqueous Phase (Discarded) partitioning->aqueous_phase chromatography Column Chromatography on Powdered Cellulose ethyl_acetate_phase->chromatography elution Elution with Water-Saturated n-Butanol chromatography->elution fractions Collection and Analysis of Fractions (Paper Chromatography) elution->fractions crystallization Crystallization from Water fractions->crystallization pure_this compound Pure Crystalline (-)-Fisetinidol crystallization->pure_this compound structural_elucidation start Isolated (-)-Fisetinidol Crystal elemental_analysis Elemental Analysis (C, H, O) Determines Molecular Formula (C15H14O5) start->elemental_analysis color_reactions Colorimetric Assays (e.g., with vanillin-HCl, ferric chloride) Suggests Flavonoid Nature start->color_reactions acetylation Acetylation with Acetic Anhydride/Pyridine start->acetylation alkaline_degradation Alkaline Degradation (e.g., with KOH) start->alkaline_degradation comparison Comparison of Properties (Melting Point, Optical Rotation, Chromatographic Behavior) with the Natural Product start->comparison synthesis Chemical Synthesis of the Proposed Structure elemental_analysis->synthesis acetylated_product Formation of a Tetra-acetate Derivative acetylation->acetylated_product hydroxyl_groups Indicates Four Hydroxyl Groups acetylated_product->hydroxyl_groups hydroxyl_groups->synthesis degradation_products Identification of Degradation Products (Resorcinol and Protocatechuic Acid) alkaline_degradation->degradation_products ring_structures Reveals the Structure of the A and B Rings degradation_products->ring_structures ring_structures->synthesis synthesis->comparison final_structure Confirmed Structure of (-)-Fisetinidol comparison->final_structure

References

Pharmacokinetic profile and ADME studies of Fisetinidol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacokinetic Profile and ADME Studies of Fisetin

A Note to the Reader: Initial searches for "Fisetinidol" yielded limited publicly available data regarding its specific pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This compound is a flavan-3-ol, and while it is structurally related to the more extensively studied flavonol Fisetin , detailed experimental data on its disposition in biological systems is scarce. This guide will, therefore, focus on the comprehensive pharmacokinetic profile and ADME studies of Fisetin, a compound with a robust body of research that is likely of primary interest to researchers, scientists, and drug development professionals.

Introduction

Fisetin (3,3',4',7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, including strawberries, apples, and onions. It has garnered significant scientific interest for its potential therapeutic applications, attributed to its antioxidant, anti-inflammatory, and senolytic properties. However, the clinical utility of fisetin is influenced by its pharmacokinetic profile, particularly its low bioavailability and rapid metabolism. Understanding the ADME characteristics of fisetin is crucial for the development of effective therapeutic strategies.

Pharmacokinetic Profile of Fisetin

The pharmacokinetic profile of fisetin is characterized by rapid metabolism and elimination, which presents challenges for achieving sustained therapeutic concentrations.

Absorption and Bioavailability

Fisetin exhibits poor oral bioavailability.[1][2] Following oral administration, the parent form of fisetin is only transiently detected in the bloodstream, with sulfate and glucuronide conjugates being the predominant circulating forms.[3][4] Studies in rats have shown that after an oral dose of 50 mg/kg, the parent fisetin was only present during the absorption phase.[3] The low bioavailability is attributed to its poor aqueous solubility and extensive first-pass metabolism in the gastrointestinal tract and liver.[5]

To address this limitation, various formulation strategies have been explored to enhance the oral bioavailability of fisetin. These include liposomal encapsulation and the use of nanoparticle-based delivery systems. For instance, a liposomal formulation of fisetin was found to increase its relative bioavailability by 47-fold in mice compared to free fisetin.[6][7]

Distribution

Preclinical studies indicate that fisetin is distributed to various tissues, with the highest concentrations typically found in the intestines, kidneys, and liver.[4]

Metabolism

Fisetin undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation.[3] The primary metabolites identified are fisetin glucuronides and sulfates.[3]

A significant metabolic pathway for fisetin is O-methylation, catalyzed by catechol-O-methyltransferase (COMT), to form the active metabolite geraldol (3,4',7-trihydroxy-3'-methoxyflavone).[8][9] Pharmacokinetic studies in mice have revealed that geraldol is the major circulating metabolite after fisetin administration, with substantially higher systemic exposure than the parent compound.[8][9] This suggests that the biological activities observed after fisetin administration may be partly attributable to geraldol.[9]

Excretion

Fisetin and its metabolites are primarily eliminated through biliary excretion.[10] Studies in rats have shown that a significant portion of administered fisetin is excreted in the bile as sulfate and glucuronide conjugates.[10] The biliary excretion of fisetin appears to be mediated by P-glycoprotein.[10] Urinary excretion also contributes to the elimination of fisetin metabolites.[11]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of fisetin from preclinical studies.

Table 1: Pharmacokinetic Parameters of Fisetin in Mice after Intraperitoneal Administration (223 mg/kg)

ParameterValueReference
Cmax (µg/mL)2.5[9]
Tmax (min)15[9]
T½ (rapid phase) (h)0.09[9]
T½ (terminal phase) (h)3.1[9]

Table 2: Comparative Bioavailability of Fisetin and a Fisetin-HPβCD Inclusion Complex in Polymeric Nanoparticles (FHIC-PNP) in Mice after Oral Administration (10 mg/kg equivalent)

FormulationCmax (ng/mL)Reference
Pure Fisetin69.34[5]
FHIC-PNP610.33[5]

Experimental Protocols

In Vivo Pharmacokinetic Studies

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[3][5]

Administration:

  • Oral (p.o.): Fisetin is suspended in a suitable vehicle (e.g., carboxymethylcellulose) and administered by oral gavage.[3]

  • Intravenous (i.v.): Fisetin is dissolved in a vehicle like polyethylene glycol and administered via the tail vein.

  • Intraperitoneal (i.p.): Fisetin is dissolved in a suitable solvent and injected into the peritoneal cavity.[9]

Sample Collection: Blood samples are collected at predetermined time points via cardiac puncture or from the tail vein into heparinized tubes.[3] Plasma is separated by centrifugation and stored at -80°C until analysis. For biliary excretion studies, the bile duct is cannulated for bile collection.[10]

Sample Analysis: Plasma, bile, and urine samples are typically treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the parent fisetin for total fisetin quantification.[3]

Analytical Methodology

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for the quantification of fisetin in biological samples.[12][13][14]

  • Column: A C18 column is typically used.[13][14]

  • Mobile Phase: A mixture of methanol and an acidic aqueous solution (e.g., 0.1% orthophosphoric acid) is often employed in an isocratic or gradient elution mode.[13][14]

  • Detection: UV detection is performed at the maximum absorbance wavelength of fisetin, which is around 362 nm.[13][14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially for metabolite identification, LC-MS/MS is the method of choice.[8]

  • Ionization: Electrospray ionization (ESI) is commonly used.

  • Detection: Multiple reaction monitoring (MRM) is used to specifically detect and quantify fisetin and its metabolites.[8]

Visualizations

Metabolic Pathway of Fisetin

Fisetin_Metabolism Fisetin Fisetin PhaseII Phase II Metabolism (Glucuronidation & Sulfation) Fisetin->PhaseII COMT COMT-mediated O-methylation Fisetin->COMT Metabolites Fisetin Glucuronides & Fisetin Sulfates PhaseII->Metabolites Excretion Biliary & Urinary Excretion Metabolites->Excretion Geraldol Geraldol (Active Metabolite) COMT->Geraldol Geraldol->Excretion

Caption: Primary metabolic pathways of Fisetin.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rats, Mice) Dose_Prep Prepare Fisetin Formulation (e.g., Suspension, Solution) Animal_Model->Dose_Prep Administration Administer Fisetin (p.o., i.v., or i.p.) Dose_Prep->Administration Sampling Collect Biological Samples (Blood, Bile, Urine) at Timed Intervals Administration->Sampling Processing Process Samples (e.g., Plasma Separation, Enzyme Hydrolysis) Sampling->Processing Quantification Quantify Fisetin & Metabolites (HPLC or LC-MS/MS) Processing->Quantification PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, T½, AUC) Quantification->PK_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

References

Whitepaper: In Silico Prediction of Fisetinidol Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Fisetinidol, a flavanol found in various plants, belongs to the flavonoid family, a class of compounds renowned for their diverse biological activities.[1][2] While its therapeutic potential is of significant interest, a comprehensive understanding of its molecular mechanisms requires the precise identification of its protein targets. This technical guide outlines a systematic in silico approach for predicting the molecular targets of this compound. It details methodologies for computational target fishing, including reverse docking and ligand-based strategies, provides protocols for subsequent experimental validation, and visualizes complex workflows and signaling pathways. The aim is to provide a robust framework for researchers to elucidate the polypharmacology of this compound, accelerating its development as a potential therapeutic agent.

Introduction to In Silico Target Prediction

Target identification is a critical first step in modern drug discovery, serving to uncover the mechanism of action of bioactive molecules.[3] In silico target prediction, or "target fishing," has emerged as an efficient and cost-effective strategy to identify potential protein targets for a small molecule by leveraging computational tools.[3][4] This approach can predict molecular mechanisms, identify potential off-targets to foresee side effects, and aid in drug repurposing efforts.[4][5]

The primary computational strategies are categorized as either receptor-based or ligand-based.[4][6]

  • Receptor-Based Methods: These approaches, such as reverse docking, screen a single ligand against a vast library of 3D protein structures to identify potential binding partners based on docking scores and binding energies.[5][7]

  • Ligand-Based Methods: These methods rely on the principle that structurally similar molecules often bind to similar targets.[6] They use the chemical structure of the query molecule (this compound) to search for known ligands with similar properties and infer their biological targets.[8]

This guide will focus on providing a practical framework for applying these techniques to this compound.

Predicted Molecular Targets for Structurally Related Flavonoids

Direct in silico studies on this compound are limited. However, extensive research exists for the structurally similar flavonol, Fisetin. This data serves as a strong starting point for identifying high-probability targets for this compound.

Predicted/Identified TargetMethod of IdentificationBiological Role / PathwayReference
mTOR (mammalian Target of Rapamycin) Inverse Docking, In Silico Modeling, In Vitro Kinase AssayCell growth, proliferation, survival; PI3K/Akt/mTOR Pathway[9][10][11]
CDK2 (Cyclin-Dependent Kinase 2) Inverse Docking, In Vitro Kinase AssayCell cycle regulation[9][11]
c-Kit (Receptor Tyrosine Kinase) Inverse Docking, In Vitro Kinase AssayCell survival and proliferation[9][11]
PI3K/Akt In Vitro and In Vivo StudiesCell survival, proliferation, anti-apoptosis[10][12]
ERK/MAPK Gene Expression Analysis, Western BlotCell proliferation, differentiation, survival[13][14]
β-tubulin In Silico Molecular DockingCell structure, mitosis[12]
CDK6 (Cyclin-Dependent Kinase 6) Molecular Dynamics SimulationCell cycle regulation[12]
NF-κB (Nuclear Factor kappa B) Western Blot, Flow CytometryInflammation, cell survival[10][13]

Methodologies for In Silico Target Prediction

Protocol 1: Reverse Docking

Reverse docking evaluates the binding potential of a single ligand against a large collection of protein structures.[5][15] This method is invaluable for discovering novel targets and understanding polypharmacology.

Experimental Protocol:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 442397).[2]

    • Prepare the ligand using software like AutoDock Tools or Schrödinger's LigPrep. This involves adding hydrogen atoms, assigning correct bond orders, and generating possible ionization and tautomeric states at a physiological pH (e.g., 7.4).

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

  • Protein Target Database Preparation:

    • Compile a database of 3D protein structures. A common source is the Protein Data Bank (PDB). Specialized, curated databases for docking can also be used (e.g., scPDB, PDBbind).

    • Pre-process the entire protein dataset: remove water molecules and existing ligands, add polar hydrogens, repair missing side chains, and assign partial charges using tools like PDB2PQR or the Protein Preparation Wizard in Maestro.

    • Define the binding site for each protein. This can be done by identifying known binding pockets or using pocket detection algorithms.

  • Molecular Docking Simulation:

    • Utilize a docking program (e.g., AutoDock Vina, GOLD, Glide) to systematically dock the prepared this compound structure into the defined binding site of each protein in the database.[5]

    • The program will generate multiple binding poses for this compound within each protein's active site and calculate a corresponding docking score or binding energy for each pose.

  • Post-Docking Analysis and Hit Selection:

    • Rank all protein targets based on their docking scores. A more negative binding energy typically indicates a more favorable interaction.[12]

    • Filter the ranked list. Apply a scoring threshold to select the top candidates.

    • Perform visual inspection of the binding poses for the top-ranked protein-ligand complexes. Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to ensure the binding mode is plausible.

    • Cluster the results based on protein families to identify trends (e.g., a preference for kinases).

Workflow Visualization:

G cluster_ligand Ligand Preparation cluster_protein Protein Database Preparation cluster_docking Docking & Analysis L1 1. Obtain this compound 3D Structure (PubChem) L2 2. Add Hydrogens & Assign Charges L1->L2 L3 3. Energy Minimization L2->L3 D1 4. Reverse Docking Simulation (e.g., AutoDock Vina) L3->D1 P1 1. Compile Protein Structures (e.g., PDB) P2 2. Pre-process Proteins (Clean & Repair) P1->P2 P3 3. Define Binding Sites P2->P3 P3->D1 D2 5. Rank Targets by Score D3 6. Filter & Visualize Top Hits D2->D3 D4 7. Identify Putative Targets D3->D4 G cluster_2d 2D Similarity Search cluster_3d 3D Pharmacophore Search start This compound Structure S1 1. Generate Molecular Fingerprint start->S1 P1 1. Create Pharmacophore Model start->P1 S2 2. Screen Bioactive Database (e.g., ChEMBL) S1->S2 S3 3. Rank by Tanimoto Score S2->S3 end_node Prioritized Target List S3->end_node P2 2. Screen 3D Ligand Database P1->P2 P3 3. Identify Pharmacophore Hits P2->P3 P3->end_node G RTK Growth Factor Receptor (e.g., c-Kit) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K BP1 4E-BP1 mTORC1->BP1 Proliferation Cell Growth & Proliferation S6K->Proliferation BP1->Proliferation This compound This compound This compound->PI3K This compound->Akt This compound->mTORC1 G Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Response Cellular Response (Proliferation, etc.) Transcription->Response This compound This compound This compound->ERK G InSilico In Silico Target Prediction Biochemical Biochemical Assays (Direct Binding & Activity) InSilico->Biochemical Does it bind? Is activity altered? Cellular Cell-Based Assays (Pathway Modulation) Biochemical->Cellular Does it work in a cell? Validation Validated Target Cellular->Validation

References

Fisetinidol: A Review of a Flavonoid with Limited Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review for Fisetinidol, a flavanol, reveals a notable scarcity of in-depth research into its specific biological activities, signaling pathways, and quantitative experimental data. The majority of scientific literature focuses on a related and more extensively studied flavonoid, Fisetin. This technical guide will therefore pivot to a comprehensive overview of the significant research surrounding Fisetin, while noting the limited data available for this compound itself. This approach is taken to provide a valuable resource for researchers, scientists, and drug development professionals who may be investigating this class of compounds.

This compound is a flavanol, a type of flavonoid.[1] It is structurally different from Fisetin, which is a flavonol. While both are polyphenolic compounds found in plants, the current body of scientific literature does not provide sufficient data to fulfill the requirements of a detailed technical guide on this compound's biological activities and mechanisms of action.

The remainder of this guide will focus on the wealth of information available for Fisetin .

Fisetin: A Flavonol with Diverse Biological Activities

Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in numerous fruits and vegetables, including strawberries, apples, persimmons, grapes, and onions.[2][3] It has garnered significant attention in the scientific community for its potential therapeutic properties, including anticancer, anti-inflammatory, neuroprotective, and antioxidant effects.[4][5][6]

Quantitative Data on the Biological Activity of Fisetin

The following tables summarize key quantitative data from various studies on Fisetin's biological activities.

Table 1: In Vitro Anticancer Activity of Fisetin

Cell LineCancer TypeAssayConcentration/DoseEffectReference
PC-3Prostate CancerAutophagy Induction-Treatment for 72h resulted in induction of cytotoxic autophagy.[7]
HepG-2Liver CancerGrowth Inhibition, ApoptosisNot SpecifiedInduced growth inhibition and apoptosis.[8]
Caco-2Colorectal CancerGrowth Inhibition, ApoptosisNot SpecifiedInduced growth inhibition and apoptosis.[8]
Suit-2Pancreatic CancerGrowth Inhibition, ApoptosisNot SpecifiedInduced growth inhibition and apoptosis.[8]
B164A5Murine MelanomaAntiproliferative, Pro-apoptoticNot SpecifiedDemonstrated in vitro chemopreventive activity.[9]
LN229GlioblastomaCytotoxicity, Apoptosis, DNA Damage40-80 μMInduced cytotoxicity, apoptosis, and DNA damage.[5]
MCF-7Human Breast CancerGrowth Inhibition (GI50)Not SpecifiedGI50 value decreased by 65.737% with fisetin micelles compared to free fisetin.[10]

Table 2: In Vivo Anticancer Activity of Fisetin

Animal ModelCancer TypeDoseEffectReference
Lewis Lung Carcinoma-bearing miceLung CarcinomaNot SpecifiedMarked decrease in tumor volume compared to untreated mice.[6]
Lewis Lung Carcinoma-bearing miceLung Carcinoma36.6 mg/kg (nanoemulsion) vs. 223 mg/kg (free fisetin)53% reduction in tumor size with nanoemulsion.[10]

Table 3: Bioavailability and Formulation of Fisetin

FormulationParameterValueReference
Free FisetinOral Bioavailability44%
Fisetin-loaded SNEDDSPermeability (in vitro)3.79-fold higher than free fisetin[10]
Fisetin Nanoemulsion (intravenous)AUC~8-fold greater than orally administered fisetin-loaded SNEDDS[10]
FST-loaded nanoparticlesParticle Size187.9 nm
FST-loaded nanoparticlesEncapsulation Efficiency79.3%[3]
FST-loaded nanoparticlesDissolution3.06-fold increase[3]
FST-loaded nanoparticlesPermeability (duodenum)4.9-fold increase[3]
Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research. While specific protocols are often detailed within the supplementary materials of published papers, the following provides an overview of common experimental procedures used in Fisetin research.

Cell Viability and Proliferation Assays (MTT Assay)

  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Method:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of Fisetin for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.[10]

Apoptosis Assays (Annexin V-PI Staining)

  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

  • Method:

    • Treat cells with Fisetin for the desired time.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.[9]

Western Blot Analysis

  • Principle: Detects specific proteins in a sample to analyze their expression levels and post-translational modifications (e.g., phosphorylation).

  • Method:

    • Lyse Fisetin-treated and control cells in a suitable lysis buffer.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, mTOR, NF-κB).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[5]

DNA Damage Assays (Alkaline Comet Assay and γH2AX Assay)

  • Alkaline Comet Assay Principle: Measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."

  • γH2AX Assay Principle: Detects the phosphorylation of histone H2AX (γH2AX), an early marker of DNA double-strand breaks.

  • Method (General):

    • Treat cells with Fisetin.

    • For the Comet Assay, embed cells in agarose on a microscope slide, lyse the cells, and subject them to electrophoresis under alkaline conditions. Stain the DNA and visualize the comets.

    • For the γH2AX Assay, fix and permeabilize the cells, then stain with an antibody specific for γH2AX. Analyze by flow cytometry or fluorescence microscopy.[5]

Signaling Pathways Modulated by Fisetin

Fisetin exerts its pleiotropic effects by modulating a multitude of intracellular signaling pathways.

1. PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell survival, proliferation, and growth. Fisetin has been shown to inhibit this pathway in various cancer cells.[7] It can downregulate key components like Raptor and Rictor, leading to the inhibition of both mTORC1 and mTORC2 complexes.[7]

2. NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Fisetin can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.[11]

3. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cell proliferation, differentiation, and stress responses. Fisetin's effect on this pathway can be cell-type specific, sometimes leading to inhibition and other times to sustained activation, influencing cellular outcomes.[12]

4. NRF2-mediated Oxidative Stress Response: Fisetin can activate the NRF2 pathway, a key regulator of the cellular antioxidant response, leading to the upregulation of antioxidant enzymes.[12]

5. Cell Cycle Regulation: Fisetin can induce cell cycle arrest, often at the G2/M or S phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[13]

6. Apoptosis Pathways: Fisetin can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It can modulate the expression of Bcl-2 family proteins (e.g., decreasing Bcl-2 and increasing Bax) and activate caspases (e.g., caspase-3).[13]

Visualizations of Signaling Pathways and Workflows

Fisetin's Impact on the PI3K/Akt/mTOR Signaling Pathway

Fisetin_PI3K_Akt_mTOR Fisetin Fisetin PI3K PI3K Fisetin->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival mTORC2->Akt

Caption: Fisetin inhibits the PI3K/Akt/mTOR pathway, a key regulator of cell survival.

General Experimental Workflow for Assessing Fisetin's Anticancer Activity

Fisetin_Anticancer_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cancer_Cells Cancer Cell Lines Fisetin_Treatment Fisetin Treatment (Various Concentrations) Cancer_Cells->Fisetin_Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Fisetin_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Fisetin_Treatment->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Fisetin_Treatment->Pathway_Analysis Animal_Model Animal Model (e.g., Xenograft) Fisetin_Admin Fisetin Administration Animal_Model->Fisetin_Admin Tumor_Measurement Tumor Growth Measurement Fisetin_Admin->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Fisetin_Admin->Toxicity_Assessment

References

Fisetinidol: An Enigmatic Flavonoid with Unexplored Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fisetinidol, a flavanol found in select plant species, presents a largely uncharted frontier in the landscape of flavonoid research. Despite its structural similarity to the extensively studied flavonol, fisetin, a comprehensive review of the current scientific literature reveals a significant scarcity of data on this compound's biological activities, mechanisms of action, and overall potential as a lead compound for drug development. This technical guide serves to consolidate the limited available information on this compound while providing a detailed comparative analysis of its well-researched counterpart, fisetin, to offer context and potential avenues for future investigation.

This document will first outline the known chemical and physical properties of this compound, its natural sources, and its single reported biological activity. Subsequently, in light of the data gap, this guide will pivot to a comprehensive overview of fisetin, detailing its established pharmacological effects, quantitative efficacy data, relevant experimental protocols, and the signaling pathways it modulates. This comparative approach aims to equip researchers with the foundational knowledge and technical insights necessary to embark on the systematic exploration of this compound's therapeutic promise.

This compound: Current State of Knowledge

This compound, systematically named (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol, is a flavan-3-ol, a class of flavonoids that includes catechins.[1][2] Its chemical structure is distinct from the flavonol fisetin, primarily in the saturation of the C2-C3 bond and the absence of a ketone group at the C4 position of the C ring.

G cluster_this compound This compound Structure cluster_fisetin Fisetin Structure fisetinidol_img fisetinidol_img fisetin_img fisetin_img

Figure 1: Chemical structures of this compound and Fisetin.
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its potential for bioavailability and for designing future experimental studies.

PropertyValueSource
Molecular FormulaC15H14O5PubChem[1]
Molecular Weight274.27 g/mol PubChem[1]
IUPAC Name(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diolPubChem[1]
XLogP30.7PubChem[1]
Hydrogen Bond Donor Count4PubChem[1]
Hydrogen Bond Acceptor Count5PubChem[1]
Natural Sources

This compound has been isolated from a limited number of plant species. Its reported natural occurrences include:

  • Acacia leucoclada [1]

  • Burkea africana [1]

  • Atraphaxis spinosa L. var. sinaica Boiss [3]

Biological Activity and Therapeutic Potential: A Notable Data Deficit

A thorough investigation of the scientific literature reveals a significant lack of research into the biological effects of this compound. The primary reported activity is its role as an inhibitor of alpha-glucosidase (EC 3.2.1.20), an enzyme involved in carbohydrate digestion.[1] This suggests a potential, yet unexplored, role in the management of carbohydrate metabolism disorders such as type 2 diabetes.

One study on the chemical constituents of Atraphaxis spinosa isolated (-)-fisetinidol but did not report any cytotoxic activity for this compound, whereas other compounds from the same extract were shown to be cytotoxic to leukemic P388 cells.[3] Beyond this, there is a clear absence of publicly available data regarding its anti-inflammatory, anticancer, neuroprotective, or other pharmacological properties. Consequently, no quantitative data such as IC50 values, detailed experimental protocols, or elucidated signaling pathways for this compound can be provided at this time.

Fisetin as a Surrogate for Understanding Flavanol Potential

Given the dearth of information on this compound, a comprehensive examination of its close structural analog, fisetin, is warranted. Fisetin (3,3',4',7-tetrahydroxyflavone) is a well-studied flavonol with a wide range of demonstrated biological activities. It is crucial to emphasize that while the study of fisetin can provide valuable insights and hypotheses for the potential activities of this compound, the structural differences between the two molecules mean that their biological effects could differ significantly. Direct experimental validation for this compound is imperative.

Overview of Fisetin's Biological Activities

Fisetin has been shown to possess a multitude of pharmacological effects, making it a compound of great interest for drug development. These activities include:

  • Anticancer Properties: Fisetin exhibits cytotoxic activity against various cancer cell lines and has been shown to induce apoptosis and autophagy, as well as inhibit proliferation, metastasis, and angiogenesis.[4][5]

  • Neuroprotective Effects: It has demonstrated potential in preclinical models of neurodegenerative diseases, attributed to its antioxidant and anti-inflammatory properties.

  • Anti-inflammatory Action: Fisetin can modulate inflammatory pathways, reducing the production of pro-inflammatory mediators.

  • Antioxidant Activity: As a flavonoid, fisetin is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative stress.[6][7]

  • Senolytic Activity: Fisetin has been identified as a senolytic agent, meaning it can selectively induce the death of senescent cells, which are implicated in aging and age-related diseases.

Quantitative Data: Fisetin Efficacy

The following tables summarize some of the reported quantitative data for fisetin's biological activities.

Table 2: Fisetin Enzyme Inhibition and Cytotoxicity

Target/Cell LineActivityIC50 ValueSource
α-glucosidaseInhibition4.099 x 10⁻⁴ mM[8]
CYP2C8Non-competitive Inhibition (Ki)4.1 µM[9]
Glioblastoma Cells (LN229)Cytotoxicity40-80 µM (induces DNA damage)[10]
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for assays commonly used to evaluate the biological activity of flavonoids like fisetin.

2.3.1. α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the α-glucosidase enzyme.

  • Preparation of Solutions:

    • Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

    • Prepare various concentrations of the test compound (fisetin). Acarbose is often used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution to wells containing different concentrations of the test compound or control.

    • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG solution to all wells.

    • Incubate the plate at the same temperature for a specific duration (e.g., 20 minutes).

    • Stop the reaction by adding a solution of sodium carbonate.

  • Data Analysis:

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

2.3.2. Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate media and conditions until they reach a suitable confluence.

  • Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (fisetin) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition and Incubation:

    • After the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

    • Incubate the plate for a few hours to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways Modulated by Fisetin

Fisetin exerts its diverse biological effects by modulating multiple intracellular signaling pathways. Understanding these pathways can provide a roadmap for investigating this compound.

G cluster_proliferation Cell Proliferation & Survival cluster_apoptosis Apoptosis cluster_inflammation Inflammation Fisetin Fisetin PI3K PI3K Fisetin->PI3K inhibits Bcl2 Bcl2 Fisetin->Bcl2 downregulates Bax Bax Fisetin->Bax upregulates NFkB NFkB Fisetin->NFkB inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Caspases Caspases Bcl2->Caspases Bax->Caspases Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines

Figure 2: Key signaling pathways modulated by Fisetin.

Future Directions and Conclusion

The stark contrast between the wealth of data on fisetin and the scarcity of information on this compound highlights a significant gap in flavonoid research. This compound's identified role as an alpha-glucosidase inhibitor provides a compelling, albeit singular, starting point for further investigation.

Recommendations for future research include:

  • In vitro screening: A broad-based screening of this compound against a panel of cancer cell lines and key enzymes involved in inflammation and neurodegeneration is essential to uncover its potential therapeutic activities.

  • Comparative studies: Direct, head-to-head comparative studies of this compound and fisetin are necessary to elucidate the structure-activity relationships and determine if this compound possesses unique or more potent biological effects.

  • Mechanism of action studies: Should promising activities be identified, in-depth studies to delineate the underlying molecular mechanisms and signaling pathways will be crucial.

  • In vivo studies: Preclinical animal studies will be required to assess the pharmacokinetics, safety, and efficacy of this compound in relevant disease models.

References

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantitative Determination of Fisetinidol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Fisetinidol. This compound, a flavan-3-ol, is a natural polyphenol with potential therapeutic properties.[1] This method is suitable for the quantification of this compound in bulk materials and simple extracted preparations. The chromatographic separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of methanol and acidified water. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and linearity.[2][3][4]

1. Principle The method employs reverse-phase chromatography to separate this compound from other components. A C18 column is used as the stationary phase, which retains the nonpolar analyte. An isocratic mobile phase of methanol and 0.1% phosphoric acid in water provides a consistent environment for elution. Quantification is performed by UV detection. Based on the typical absorbance of flavan-3-ols, the detection wavelength is set to 280 nm, corresponding to the absorption band of the benzoic radical (A ring) in the flavonoid structure.[5]

2. Materials and Methods

2.1. Apparatus

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector

  • Data acquisition and processing software

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Microcentrifuge

  • Syringe filters (0.45 µm, PTFE or Nylon)

2.2. Reagents and Standards

  • This compound reference standard (>98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (AR grade)

  • Ultrapure water

3. Experimental Protocols

3.1. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of methanol and 0.1% v/v phosphoric acid in water in a 60:40 v/v ratio. Filter the solution through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with the mobile phase to achieve concentrations for the calibration curve (e.g., 10, 25, 50, 75, 100, and 150 µg/mL).

3.2. Sample Preparation Protocol (for Solid Material)

  • Accurately weigh 100 mg of the homogenized sample powder into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Sonicate the sample for 30 minutes in an ultrasonic bath to facilitate extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully collect the clear supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6][7]

  • Inject a 20 µL aliquot of the filtered sample into the HPLC system for analysis.

3.3. Chromatographic Conditions The chromatographic conditions are summarized in the table below.

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseMethanol : 0.1% Phosphoric Acid in Water (60:40 v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30 °C
Detection Wavelength280 nm
Run Time10 minutes

4. Method Validation The developed method was validated according to ICH Q2(R1) guidelines for the following parameters.[2][8]

4.1. Linearity The linearity was evaluated by analyzing six concentrations of this compound working standards (10-150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (mAU*s)
10125430
25313575
50627150
75940725
1001254300
1501881450
Correlation Coeff. (R²) 0.9998

4.2. Accuracy (Recovery) Accuracy was determined by the standard addition method. A known amount of this compound was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the target concentration). The percent recovery was calculated. Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[2]

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.299.0%
100%100.0101.1101.1%
120%120.0119.499.5%
Average 99.87%

4.3. Precision Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[9]

  • Repeatability: Six replicate injections of a 100 µg/mL standard solution were made on the same day.

  • Intermediate Precision: The analysis was repeated on three different days by different analysts.

Precision TypeReplicatePeak Area (mAU*s)Mean Peak AreaStd. Dev.% RSD
Repeatability (Intra-day) 1125430012551504500.80.36%
21258900
31251200
41260100
51249900
61256500
Intermediate (Inter-day) Day 1125515012563173988.50.32%
Day 21260500
Day 31253300

4.4. Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

ParameterValue (µg/mL)
LOD0.85
LOQ2.58

5. Visualizations

G Experimental Workflow for this compound Quantification cluster_prep Preparation cluster_sample_prep cluster_analysis Analysis & Data Processing cluster_data_proc Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_Analysis HPLC Injection & Separation (C18 Column, 280 nm) Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Weigh Weigh Sample Sample_Prep->Weigh Extract Add Solvent & Sonicate Weigh->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter Filter->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Integrate Peak Integration Data_Processing->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify Report Final Report Generation Quantify->Report

Caption: Workflow for this compound Quantification.

G Hypothetical Signaling Pathway Modulation cluster_pathway Cellular Signaling Cascade This compound This compound Kinase1 Upstream Kinase (e.g., MEK) This compound->Kinase1 Inhibition Receptor Cell Surface Receptor Receptor->Kinase1 Kinase2 MAP Kinase (e.g., ERK) Kinase1->Kinase2 TF Transcription Factor (e.g., AP-1) Kinase2->TF Response Cellular Response (e.g., Anti-inflammatory Effect) TF->Response Modulation

Caption: Hypothetical Signaling Pathway for this compound.

6. Conclusion The HPLC-UV method described here for the quantification of this compound is simple, rapid, and reliable. The validation results demonstrate that the method possesses excellent linearity, accuracy, and precision for its intended purpose. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory for the analysis of this compound.

References

Application Note: Quantitative Analysis of Fisetinidol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Fisetinidol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation. Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high specificity and sensitivity. This method is suitable for pharmacokinetic studies, bioavailability assessments, and other research applications requiring the accurate measurement of this compound in a biological matrix.

Introduction

This compound is a flavan-3-ol, a type of flavonoid with potential antioxidant and anti-inflammatory properties. As interest in the therapeutic potential of flavonoids grows, robust and reliable analytical methods are essential for characterizing their pharmacokinetic profiles. LC-MS/MS offers the high sensitivity and selectivity required for the quantification of low-concentration analytes in complex biological matrices like plasma. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

Sample Preparation: Protein Precipitation
  • Thaw frozen plasma samples on ice.

  • Vortex plasma samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

Sample Stability

Analyte stability in biological matrices is a critical aspect of bioanalysis.[2] It is recommended to perform stability studies under various conditions:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.[3]

  • Short-Term Stability: Evaluate stability at room temperature for the expected duration of sample preparation.[4]

  • Long-Term Stability: Determine stability in frozen storage (-20°C or -80°C) over the anticipated storage period.

For optimal stability, plasma samples should be separated from blood cells promptly after collection and stored at -80°C until analysis.[4][5]

LC-MS/MS Method

Liquid Chromatography Conditions

A reversed-phase separation is typically suitable for flavonoids.[6] The following are starting conditions that should be optimized for your specific system.

ParameterRecommended Condition
Column C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
1.010
5.095
6.095
6.110
8.010
Mass Spectrometry Conditions

The mass spectrometer should be operated in negative electrospray ionization (ESI) mode for flavonoids. The precursor and product ions for this compound should be determined by infusing a standard solution. Based on available data, the deprotonated molecule [M-H]⁻ for this compound is expected at m/z 273.[8]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimize for specific instrument

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 273.xTo be determinedTo be optimized
Internal Standard To be determinedTo be determinedTo be optimized

Note: The product ion and collision energy for this compound must be empirically determined. The fragmentation of flavonoids often involves retro-Diels-Alder (RDA) reactions.[9]

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines. Key validation parameters include:

  • Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear range appropriate for the expected sample concentrations should be established.

  • Accuracy and Precision: The accuracy and precision of the method should be assessed at multiple concentration levels (low, medium, and high QC samples).[1]

  • Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the plasma should be evaluated.

  • Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard should be investigated.[1]

  • Recovery: The efficiency of the extraction process should be determined.[1]

Data Presentation

Table 4: Example Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
2502.950
5005.910

Table 5: Example Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (RSD %)
Low 54.896.05.2
Medium 5051.2102.43.8
High 400395.698.92.5

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Tandem MS Detection (MRM Mode) hplc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: LC-MS/MS experimental workflow for this compound in plasma.

Potential Signaling Pathway of Flavonoids

G This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros Scavenges mapk MAPK Pathway (ERK, JNK, p38) This compound->mapk Inhibits nfkb NF-κB Pathway This compound->nfkb Inhibits antioxidant Antioxidant Response ros->antioxidant inflammation Inflammatory Stimuli inflammation->mapk inflammation->nfkb anti_inflammatory Anti-inflammatory Response mapk->anti_inflammatory nfkb->anti_inflammatory

Caption: Potential anti-inflammatory and antioxidant signaling pathways of this compound.

References

Application Notes and Protocols for the Structural Confirmation of Fisetinidol using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fisetinidol is a flavan-3-ol, a class of flavonoids known for their diverse biological activities, including antioxidant and potential therapeutic properties. Accurate structural confirmation is a critical step in the research and development of any natural product-derived compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous elucidation of molecular structures. This document provides a comprehensive guide to the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural confirmation of this compound. It includes detailed experimental protocols and a summary of expected ¹H and ¹³C NMR spectral data.

Data Presentation: ¹H and ¹³C NMR Spectral Data for this compound

The structural confirmation of this compound relies on the precise assignment of all proton (¹H) and carbon (¹³C) signals in its NMR spectra. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound, based on data for closely related flavan-3-ols and profisetinidin derivatives. These values are typically recorded in deuterated methanol (CD₃OD) or acetone-d₆.

Table 1: ¹H NMR Spectral Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~4.6 - 4.8d~8.0
H-3~4.0 - 4.2m
H-4α~2.9 - 3.1dd~16.0, 5.0
H-4β~2.5 - 2.7dd~16.0, 8.0
H-5~6.8 - 7.0d~8.5
H-6~6.3 - 6.5dd~8.5, 2.5
H-8~6.2 - 6.4d~2.5
H-2'~6.9 - 7.1d~2.0
H-5'~6.7 - 6.9d~8.0
H-6'~6.6 - 6.8dd~8.0, 2.0

Table 2: ¹³C NMR Spectral Data for this compound

PositionChemical Shift (δ, ppm)
C-2~82.0 - 84.0
C-3~68.0 - 70.0
C-4~28.0 - 30.0
C-4a~100.0 - 102.0
C-5~130.0 - 132.0
C-6~108.0 - 110.0
C-7~157.0 - 159.0
C-8~102.0 - 104.0
C-8a~157.0 - 159.0
C-1'~131.0 - 133.0
C-2'~114.0 - 116.0
C-3'~145.0 - 147.0
C-4'~145.0 - 147.0
C-5'~115.0 - 117.0
C-6'~119.0 - 121.0

Experimental Protocols

Detailed methodologies for the acquisition of high-quality NMR data are crucial for accurate structural elucidation.

Sample Preparation

Proper sample preparation is paramount for obtaining high-resolution NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity, as impurities can complicate spectral analysis.

  • Solvent Selection: Choose a suitable deuterated solvent in which this compound is readily soluble. Commonly used solvents for flavonoids are methanol-d₄ (CD₃OD), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly affect chemical shifts.

  • Concentration: For a standard 5 mm NMR tube, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Filtration: To remove any particulate matter that could adversely affect spectral quality, filter the sample solution through a pipette with a cotton or glass wool plug directly into the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

G This compound NMR Sample Preparation Workflow cluster_start Start cluster_dissolution Dissolution cluster_filtration Filtration cluster_end Final Sample start High-Purity this compound dissolve Dissolve in Deuterated Solvent start->dissolve filter Filter into NMR Tube dissolve->filter end_node Sample Ready for NMR Analysis filter->end_node

This compound NMR Sample Preparation Workflow
NMR Data Acquisition

The following are typical parameters for acquiring 1D and 2D NMR spectra on a 400-600 MHz spectrometer.

  • ¹H NMR (Proton):

    • Purpose: To identify the number of unique protons and their chemical environments, as well as their coupling patterns.

    • Typical Parameters:

      • Pulse Program: zg30

      • Spectral Width: -2 to 12 ppm

      • Acquisition Time: 2-4 s

      • Relaxation Delay (d1): 2 s

      • Number of Scans: 16-64

  • ¹³C NMR (Carbon-13):

    • Purpose: To determine the number of unique carbon atoms in the molecule.

    • Typical Parameters:

      • Pulse Program: zgpg30 (proton decoupled)

      • Spectral Width: 0 to 180 ppm

      • Acquisition Time: 1-2 s

      • Relaxation Delay (d1): 2-5 s

      • Number of Scans: 1024-4096 (or more, depending on concentration)

2D NMR is essential for establishing the connectivity between atoms and confirming the overall structure.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

    • Typical Parameters:

      • Pulse Program: cosygpqf

      • Spectral Width (F1 and F2): Same as ¹H NMR

      • Number of Increments: 256-512

      • Number of Scans per Increment: 2-8

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.2

      • Spectral Width (F2 - ¹H): Same as ¹H NMR

      • Spectral Width (F1 - ¹³C): Same as ¹³C NMR

      • Number of Increments: 128-256

      • Number of Scans per Increment: 4-16

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C), which is crucial for connecting different fragments of the molecule.

    • Typical Parameters:

      • Pulse Program: hmbcgpndqf

      • Spectral Width (F2 - ¹H): Same as ¹H NMR

      • Spectral Width (F1 - ¹³C): Same as ¹³C NMR

      • Number of Increments: 256-512

      • Number of Scans per Increment: 8-32

Structural Confirmation Workflow

The structural elucidation of this compound using NMR data follows a logical progression of experiments and data analysis.

G Structural Confirmation Workflow for this compound cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structure Elucidation cluster_confirmation Confirmation H1_NMR ¹H NMR (Proton Environments & Coupling) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Count) C13_NMR->HSQC C13_NMR->HSQC Fragment Assemble Structural Fragments COSY->Fragment HSQC->Fragment HMBC HMBC (Long-Range ¹H-¹³C Correlation) Structure Propose Final Structure HMBC->Structure Fragment->HMBC Confirmation Confirm this compound Structure Structure->Confirmation

Logical Workflow for this compound Structural Confirmation

By systematically applying these NMR techniques and carefully analyzing the resulting spectra, researchers can confidently confirm the structure of this compound, ensuring the integrity of their scientific investigations and the quality of any subsequent drug development efforts.

Total Synthesis of Fisetinidol and its Chemical Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of fisetinidol and its chemical derivatives. It is intended to serve as a comprehensive resource for researchers in medicinal chemistry, natural product synthesis, and drug discovery. The protocols outlined herein describe the stereoselective synthesis of the this compound scaffold, methods for derivatization, and procedures for evaluating the biological activity of the synthesized compounds, with a particular focus on their effects on the PI3K/Akt/mTOR signaling pathway.

Introduction to this compound

This compound is a flavan-3-ol, a class of flavonoids characterized by a 3-hydroxy-2-phenylchromane skeleton.[1] Specifically, (-)-fisetinidol is the (2R,3S)-stereoisomer.[2][3] Like other flavonoids, this compound and its derivatives are of significant interest to the scientific community due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. A key mechanism of action for many flavonoids is the modulation of cellular signaling pathways, with the PI3K/Akt/mTOR pathway being a prominent target.[4][5] Dysregulation of this pathway is implicated in numerous diseases, including cancer, making inhibitors of this pathway highly sought after.

Total Synthesis of (-)-Fisetinidol

The total synthesis of (-)-fisetinidol can be achieved through a stereoselective approach, ensuring the desired (2R,3S) configuration. The following protocol is a representative synthesis based on established methods for flavan-3-ol synthesis, such as those involving Sharpless asymmetric dihydroxylation.[6][7]

Synthetic Strategy Overview

The synthesis commences with the preparation of a chalcone precursor, followed by a series of transformations including asymmetric dihydroxylation to establish the key stereocenters, and subsequent cyclization to form the flavan-3-ol core.

Total_Synthesis_this compound A 2',4'-Dihydroxyacetophenone C Chalcone Intermediate A->C B 3,4-Dihydroxybenzaldehyde B->C D Sharpless Asymmetric Dihydroxylation C->D E Diol Intermediate D->E F Cyclization E->F G (-)-Fisetinidol F->G

Caption: Total synthesis workflow for (-)-Fisetinidol.

Experimental Protocol: Total Synthesis of (-)-Fisetinidol

Step 1: Synthesis of the Chalcone Intermediate

  • To a solution of 2',4'-dihydroxyacetophenone (1.0 eq) and 3,4-dihydroxybenzaldehyde (1.0 eq) in ethanol, add a 50% aqueous solution of potassium hydroxide (3.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Acidify the mixture with dilute hydrochloric acid to pH 2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the chalcone intermediate.

Step 2: Sharpless Asymmetric Dihydroxylation

  • Dissolve the chalcone intermediate (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Add AD-mix-β (1.4 g per mmol of chalcone) and methanesulfonamide (1.0 eq).

  • Stir the mixture vigorously at 0 °C for 48 hours.

  • Quench the reaction by adding sodium sulfite (1.5 g per mmol of chalcone) and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol.

Step 3: Cyclization to (-)-Fisetinidol

  • Dissolve the crude diol in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford (-)-fisetinidol.

Characterization Data
CompoundMolecular FormulaMolecular Weight1H NMR (DMSO-d6, 400 MHz) δ (ppm)13C NMR (DMSO-d6, 100 MHz) δ (ppm)MS (ESI) m/z
(-)-Fisetinidol C15H14O5274.276.75-6.89 (m, 3H), 6.65 (d, J=8.0 Hz, 1H), 6.25 (d, J=2.4 Hz, 1H), 6.13 (dd, J=8.0, 2.4 Hz, 1H), 4.95 (d, J=4.8 Hz, 1H), 4.05 (m, 1H), 2.85 (dd, J=16.0, 5.2 Hz, 1H), 2.55 (dd, J=16.0, 8.4 Hz, 1H)157.1, 156.8, 145.2, 144.9, 131.2, 129.5, 118.9, 115.4, 114.9, 108.6, 102.4, 81.5, 66.2, 28.1273.07 [M-H]-

Synthesis of this compound Derivatives

The hydroxyl groups of this compound offer multiple sites for derivatization, allowing for the synthesis of a library of compounds with potentially improved biological activity and pharmacokinetic properties. Common derivatization strategies include etherification and esterification.[8][9][10]

General Protocol for O-Alkylation (Etherification)
  • To a solution of (-)-fisetinidol (1.0 eq) in anhydrous acetone, add potassium carbonate (5.0 eq) and the desired alkyl halide (e.g., benzyl bromide, 4.0 eq).

  • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the O-alkylated derivative.

General Protocol for O-Acylation (Esterification)
  • Dissolve (-)-fisetinidol (1.0 eq) in a mixture of pyridine and acetic anhydride (2:1 v/v).

  • Stir the reaction at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and stir for 30 minutes.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain the O-acetylated derivative.

Representative Derivatives and Characterization
DerivativeR GroupsMolecular FormulaMolecular WeightExpected 1H NMR changesExpected MS (ESI) m/z
3',4',7-Tri-O-benzylthis compound R3', R4', R7 = BenzylC36H32O5552.64Appearance of aromatic protons from benzyl groups (δ 7.2-7.4) and benzylic CH2 protons (δ ~5.0).551.22 [M-H]-
3,3',4',7-Tetra-O-acetylthis compound R3, R3', R4', R7 = AcetylC23H22O9442.42Appearance of acetyl methyl protons (δ ~2.0-2.3).441.12 [M-H]-

Biological Evaluation Protocols

The following protocols are designed to assess the biological activity of the synthesized this compound derivatives, with a focus on their impact on cell viability and the PI3K/Akt/mTOR signaling pathway.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[11][12][13][14]

Protocol:

  • Seed cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with this compound Derivatives A->B C Add MTT Reagent B->C D Incubate (4 hours) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This technique is used to detect changes in the protein expression and phosphorylation status of key components of the PI3K/Akt/mTOR pathway.[15][16][17][18][19]

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities and normalize to the loading control (β-actin).

PI3K_Akt_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival p70S6K->Proliferation eIF4EBP1->Proliferation Inhibits Translation This compound This compound Derivatives This compound->PI3K Inhibition This compound->mTORC1 Inhibition

References

Application Notes and Protocols for In Vitro Antioxidant Activity of Fisetin

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The following application notes and protocols are provided for Fisetin. The initial request specified Fisetinidol. It is important to note that Fisetin and this compound are distinct flavonoid compounds with different chemical structures. Fisetin is a flavonol, while this compound is a flavanol. Due to a lack of available scientific literature detailing specific in vitro antioxidant activity assays and corresponding quantitative data for this compound, this document focuses on the well-researched antioxidant properties of the closely related flavonoid, Fisetin. The methodologies described herein are standard and can be adapted for the study of other flavonoids like this compound, but specific results will vary.

Introduction

Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring polyphenol found in various fruits and vegetables, including strawberries, apples, persimmons, and onions.[1][2] As a member of the flavonoid family, Fisetin has garnered significant interest for its potent antioxidant properties, which are attributed to its chemical structure, particularly the presence of multiple hydroxyl groups.[3] These structural features enable Fisetin to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.[4][5][6][7] This document provides detailed protocols for common in vitro assays used to evaluate the antioxidant capacity of Fisetin: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and Oxygen Radical Absorbance Capacity (ORAC) Assay.

Data Presentation

AssayCompoundResultSource
FRAPFisetin2.52 mM Fe(II)/mol[12]
FRAPQuercetin (for comparison)3.02 mM Fe(II)/mol[12]
FRAPMyricetin (for comparison)2.28 mM Fe(II)/mol[12]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.[5]

Materials:

  • Fisetin

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.

  • Preparation of Fisetin and Standard Solutions: Prepare a stock solution of Fisetin in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

  • Assay:

    • To a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of Fisetin or the standard to the respective wells.

    • For the blank, add 100 µL of methanol or ethanol instead of the sample.

    • For the control, add 100 µL of the DPPH solution and 100 µL of methanol or ethanol.

  • Incubation and Measurement: Incubate the microplate in the dark at room temperature for 30 minutes.[6] Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of Fisetin.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.[6]

Materials:

  • Fisetin

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or Phosphate-Buffered Saline (PBS)

  • 96-well microplate

  • Microplate reader

  • Trolox (as a positive control)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[6]

  • Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Fisetin and Standard Solutions: Prepare a stock solution of Fisetin in a suitable solvent. From the stock solution, prepare a series of dilutions. Prepare similar dilutions for the Trolox standard.

  • Assay:

    • To a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of Fisetin or the standard to the respective wells.

  • Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.[13]

Materials:

  • Fisetin

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM Ferric chloride (FeCl₃) solution

  • 96-well microplate

  • Microplate reader

  • Ferrous sulfate (FeSO₄) or Trolox (as a standard)

Procedure:

  • Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[14] Warm the reagent to 37°C before use.

  • Preparation of Fisetin and Standard Solutions: Prepare a stock solution of Fisetin in a suitable solvent. Prepare a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄ or Trolox.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the Fisetin solutions, standard solutions, or blank (solvent) to the respective wells.

  • Incubation and Measurement: Incubate the plate at 37°C for 4 minutes. Measure the absorbance at 593 nm.[13]

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ or Trolox and is expressed as µmol Fe²⁺ equivalents per gram or µmol Trolox equivalents per gram of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[15][16]

Materials:

  • Fisetin

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with temperature control

  • Trolox (as a standard)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer before each use.

    • Prepare a stock solution of Trolox in phosphate buffer. From this, prepare a series of standard dilutions.

  • Preparation of Fisetin Solutions: Prepare a stock solution of Fisetin and a series of dilutions in phosphate buffer.

  • Assay:

    • To a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the Fisetin solutions, Trolox standards, or blank (phosphate buffer) to the respective wells.

    • Incubate the plate at 37°C for 10-15 minutes in the microplate reader.

  • Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately start monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. The plate should be maintained at 37°C.[17]

  • Calculation:

    • Calculate the area under the curve (AUC) for the blank, standards, and samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of Fisetin from the standard curve and express it as µmol of Trolox equivalents (TE) per gram of sample.

Visualizations

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH Solution add_reagents Add DPPH & Sample to 96-well Plate prep_dpph->add_reagents prep_fisetin Prepare Fisetin & Standard Dilutions prep_fisetin->add_reagents incubate Incubate 30 min in the Dark add_reagents->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow gen_abts Generate ABTS•+ (ABTS + K2S2O8) prep_working Dilute ABTS•+ to Abs ~0.7 gen_abts->prep_working add_reagents Add ABTS•+ & Sample to 96-well Plate prep_working->add_reagents prep_fisetin Prepare Fisetin & Standard Dilutions prep_fisetin->add_reagents incubate Incubate 6 min at RT add_reagents->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition or TEAC measure->calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) add_reagents Add FRAP Reagent & Sample to 96-well Plate prep_frap->add_reagents prep_fisetin Prepare Fisetin & Standard Dilutions prep_fisetin->add_reagents incubate Incubate 4 min at 37°C add_reagents->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate Ferric Reducing Power (Equivalents) measure->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

ORAC_Assay_Workflow prep_reagents Prepare Fluorescein, Fisetin, & Trolox Solutions plate_setup Add Fluorescein & Sample to Black 96-well Plate prep_reagents->plate_setup pre_incubate Pre-incubate at 37°C plate_setup->pre_incubate initiate_reaction Initiate with AAPH pre_incubate->initiate_reaction kinetic_read Kinetic Fluorescence Reading (Ex: 485nm, Em: 520nm) initiate_reaction->kinetic_read calculate Calculate Area Under Curve (AUC) and ORAC Value (TE) kinetic_read->calculate

References

Fisetin in Murine Models: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of the flavonoid fisetin in murine models for in vivo research. This document outlines common dosages, administration routes, and experimental protocols, and summarizes the key signaling pathways modulated by fisetin.

Data Presentation: Fisetin Dosage and Effects in Murine Models

The following tables summarize quantitative data from various in vivo studies utilizing fisetin in different mouse models. These tables are intended to serve as a guide for study design and dose selection.

Table 1: Fisetin Administration via Oral Gavage in Murine Models
Mouse ModelDosageDosing RegimenVehicleKey Findings
Aging (Wild-type C57BL/6) 100 mg/kgDaily for 5 daysNot SpecifiedReduced markers of cellular senescence in multiple tissues.[1]
Aging (SAMP8 mice) ~25 mg/kg/day (500 ppm in diet)Fed from 3 to 10 months of ageDietReduced cognitive deficits and restored markers of synaptic function, stress, and inflammation.[2][3]
Aging (Old C57BL/6 mice) 100 mg/kg/dayIntermittent: 1 week on, 2 weeks off, 1 week on10% EtOH, 30% PEG400, 60% Phosal 50 PGImproved arterial function by decreasing cellular senescence.[4][5]
Alzheimer's Disease Model 25 mg/kg/day (0.05% in food)Fed from 3 to 12 months of ageFoodCorrelated with improvements in behavior and reductions in neuropathology.[6]
Huntington's Disease (R6/2 mice) 0.05% in dietNot SpecifiedDietImproved motor performance and survival.[7]
Septic Acute Kidney Injury (C57BL/6J mice) 100 mg/kgDaily for 3 consecutive days before LPS injectionNot SpecifiedAlleviated kidney damage, inflammation, and apoptosis.[8]
UVB-Induced Skin Damage (Hairless mice) Topical applicationNot SpecifiedNot SpecifiedInhibited MMP, COX-2, and NF-κB expression in the skin.[9]
Table 2: Fisetin Administration via Intraperitoneal (I.P.) Injection in Murine Models
Mouse ModelDosageDosing RegimenVehicleKey Findings
Stroke (tMCAO model) 25 or 50 mg/kgSingle injection 20 min before or 180 min after ischemia onsetNot SpecifiedDose-dependently reduced infarct size.[6]
High-Fat Diet-Induced Obesity (C57BL/6 mice) 20 mg/kgTwice a week for 10 weeksDMSOReduced body weight and lipogenesis.[10]
Mammary Carcinoma (4T1 orthotopic model) 223 mg/kgNot SpecifiedDMSOSuppressed tumor growth and enhanced apoptosis.[11]
Pancreatic Cancer (Nude mice) Not SpecifiedDose-dependentlyNot SpecifiedDampened pancreatic cancer progression.[12]

Experimental Protocols

Detailed methodologies for the preparation and administration of fisetin are crucial for reproducibility and accuracy in in vivo studies.

Protocol 1: Preparation of Fisetin for Oral Gavage

Objective: To prepare a homogenous and stable suspension of fisetin for oral administration in mice.

Materials:

  • Fisetin powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water, corn oil, or a solution of 10% EtOH, 30% PEG400, and 60% Phosal 50 PG)[5]

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of fisetin and vehicle based on the desired concentration and total volume needed for the study cohort.

  • Weigh the fisetin powder accurately using an analytical balance.

  • In a sterile tube, add the weighed fisetin to the appropriate volume of the chosen vehicle.

  • Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing.

  • If fisetin does not readily dissolve, sonicate the suspension in a water bath sonicator for 10-15 minutes, or until a uniform suspension is achieved.

  • Visually inspect the suspension for any clumps or undissolved particles. If present, repeat vortexing and sonication.

  • Prepare fresh suspensions daily to ensure stability and consistent dosing. Store protected from light.

Protocol 2: Administration of Fisetin via Oral Gavage

Objective: To accurately deliver a specified dose of fisetin directly into the stomach of a mouse.

Materials:

  • Prepared fisetin suspension

  • 1 mL syringe

  • 20-22 gauge, 1.5-inch stainless steel feeding needle with a ball tip

  • Mouse restraint device (optional)

  • Personal Protective Equipment (PPE)

Procedure:

  • Calculate the administration volume for each mouse based on its body weight and the target dosage. A typical gavage volume for mice is 5-10 mL/kg.[13]

  • Draw the calculated volume of the fisetin suspension into the 1 mL syringe attached to the gavage needle. Ensure no air bubbles are present.

  • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Carefully insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The needle should pass smoothly without resistance.

  • Once the needle is properly positioned in the stomach (the tip should be approximately at the level of the last rib), slowly depress the plunger to administer the suspension.[13]

  • Gently withdraw the needle in a single, smooth motion.

  • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.[13]

Protocol 3: Administration of Fisetin via Intraperitoneal (I.P.) Injection

Objective: To deliver fisetin into the peritoneal cavity for systemic absorption.

Materials:

  • Prepared fisetin solution (ensure it is sterile-filtered if possible, especially for chronic studies)

  • 1 mL sterile syringe

  • 25-27 gauge sterile needle

  • 70% ethanol for disinfection

  • PPE

Procedure:

  • Calculate the injection volume for each mouse based on its body weight and the desired dosage.

  • Draw the calculated volume of the fisetin solution into the sterile syringe.

  • Position the mouse to expose its abdomen. The lower right or left quadrant of the abdomen is the preferred injection site to avoid the cecum and urinary bladder.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure no blood vessel or organ has been punctured. If blood or fluid appears, withdraw the needle and re-insert at a different site.

  • Slowly inject the fisetin solution.

  • Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.

Signaling Pathway Modulation by Fisetin

Fisetin has been shown to exert its biological effects by modulating several key signaling pathways implicated in cellular processes such as proliferation, inflammation, and survival.

PI3K/Akt/mTOR Signaling Pathway

Fisetin is a known inhibitor of the PI3K/Akt/mTOR pathway, which is often hyperactivated in various cancers.[14] By inhibiting this pathway, fisetin can suppress cell proliferation and induce apoptosis in cancer cells.[11][12]

PI3K_Akt_mTOR_Pathway Fisetin Fisetin PI3K PI3K Fisetin->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Fisetin inhibits the PI3K/Akt/mTOR pathway.

ERK/MAPK Signaling Pathway

The effect of fisetin on the ERK/MAPK pathway appears to be context-dependent. In some cancer models, fisetin inhibits ERK activation, leading to reduced proliferation.[15] Conversely, in neuronal cells, fisetin can activate the ERK cascade, which is associated with neuroprotective and memory-enhancing effects.[6][7][16]

ERK_MAPK_Pathway Fisetin_inhibits Fisetin (Cancer Cells) ERK ERK Fisetin_inhibits->ERK inhibits Fisetin_activates Fisetin (Neuronal Cells) Ras Ras Fisetin_activates->Ras activates MEK MEK Ras->MEK MEK->ERK Proliferation Proliferation ERK->Proliferation Neuroprotection Neuroprotection & Memory Enhancement ERK->Neuroprotection

Caption: Context-dependent modulation of the ERK/MAPK pathway by fisetin.

NF-κB Signaling Pathway

Fisetin has demonstrated potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[17]

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Fisetin Fisetin Fisetin->IKK inhibits IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB releases Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Proinflammatory_Genes translocates to nucleus and activates Nucleus Nucleus

Caption: Fisetin inhibits NF-κB-mediated inflammation.

Experimental Workflow for In Vivo Fisetin Studies

A typical workflow for an in vivo study investigating the effects of fisetin in a murine model is outlined below.

Experimental_Workflow Study_Design Study Design (Model, Dosage, Route) Animal_Acclimation Animal Acclimation Study_Design->Animal_Acclimation Baseline_Measurements Baseline Measurements (Weight, etc.) Animal_Acclimation->Baseline_Measurements Treatment_Phase Treatment Phase (Fisetin Administration) Baseline_Measurements->Treatment_Phase Fisetin_Prep Fisetin Preparation Fisetin_Prep->Treatment_Phase Monitoring In-life Monitoring (Health, Behavior) Treatment_Phase->Monitoring Endpoint_Data_Collection Endpoint Data Collection (Tissues, Blood) Monitoring->Endpoint_Data_Collection Data_Analysis Data Analysis & Interpretation Endpoint_Data_Collection->Data_Analysis

Caption: General experimental workflow for in vivo fisetin studies.

References

FT-IR spectroscopy for identifying Fisetinidol functional groups

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Fourier-Transform Infrared (FT-IR) Spectroscopy for the Identification of Fisetinidol's Functional Groups

Introduction

This compound is a flavanol, a type of flavonoid compound found in various plants.[1] As a natural product, it has garnered interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[2] The precise identification and characterization of this compound are crucial for quality control, drug development, and research purposes. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique used to identify the functional groups present in a molecule.[3][4] This application note provides a detailed protocol for using FT-IR spectroscopy to identify the characteristic functional groups of this compound.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When a sample is exposed to infrared radiation, its functional groups will absorb energy and vibrate in specific modes (e.g., stretching, bending). An FT-IR spectrometer measures the absorption of infrared radiation by the sample, and the resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).[5] This spectrum serves as a unique molecular "fingerprint," allowing for the identification of the compound and its constituent functional groups.[6]

Chemical Structure and Functional Groups of this compound

This compound, with the chemical formula C₁₅H₁₄O₅, is a tetrahydroxyflavan.[2][7] Its structure consists of a chromane ring system with a dihydroxyphenyl substituent. The primary functional groups present in this compound that can be identified using FT-IR spectroscopy are:

  • Hydroxyl groups (-OH): Both phenolic and alcoholic hydroxyl groups are present.

  • Aromatic rings (C=C): The molecule contains two aromatic rings.

  • C-O bonds: Found in the ether linkage of the chromane ring and in the hydroxyl groups.

  • C-H bonds: Present in both the aromatic rings and the aliphatic parts of the molecule.

Application Note: Interpreting the FT-IR Spectrum of this compound

The FT-IR spectrum of this compound displays a series of absorption bands that are characteristic of its molecular structure. An experimental FT-IR spectrum of this compound shows a significant absorption band at 3325 cm⁻¹, which corresponds to the O-H stretching mode of the hydroxyl groups.[8] The presence of multiple hydroxyl groups leads to a broad and intense absorption band in this region. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1400 cm⁻¹ is characteristic of the C=C stretching vibrations within the aromatic rings. The C-O stretching vibrations, from both the alcohol and ether functionalities, are expected in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. Out-of-plane C-H bending vibrations, which can indicate the substitution patterns on the aromatic rings, are observed at lower wavenumbers.[8]

Experimental Protocol

This protocol outlines the steps for acquiring an FT-IR spectrum of this compound using the potassium bromide (KBr) pellet method.

Materials and Equipment:

  • This compound sample (pure solid)

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

  • Spatula

  • Drying oven

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Dry the this compound sample and KBr powder in an oven to remove any residual moisture, which can interfere with the spectrum (especially in the O-H region).

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of KBr.

    • Grind the KBr in an agate mortar to a fine powder.

    • Add the this compound sample to the KBr in the mortar and mix thoroughly by grinding until a homogeneous mixture is obtained.

    • Transfer the mixture to the pellet press die.

    • Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

    • Carefully remove the KBr pellet from the die.

  • FT-IR Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[5]

    • Collect the sample spectrum over a wavenumber range of 4000 to 400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹ and co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the collected spectrum using the spectrometer's software (e.g., baseline correction, smoothing).

    • Identify the peak positions (wavenumbers) of the major absorption bands.

    • Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in this compound.

Data Presentation

The following table summarizes the characteristic FT-IR absorption bands for this compound and their corresponding functional group assignments.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
~3325Strong, BroadO-H (Hydroxyl)Stretching
~3100-3000MediumAromatic C-HStretching
~2950-2850WeakAliphatic C-HStretching
~1610-1500Medium-StrongAromatic C=CStretching
~1450MediumC-HBending
~1300-1000StrongC-OStretching
~950-650MediumAromatic C-HOut-of-plane Bending

Visualization

FTIR_Workflow FT-IR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Processing and Interpretation start Start: Pure this compound Sample dry Dry this compound and KBr start->dry mix Mix and Grind this compound with KBr dry->mix press Press Mixture into a Pellet mix->press background Acquire Background Spectrum press->background sample Acquire Sample Spectrum background->sample process Process Spectrum (e.g., Baseline Correction) sample->process identify Identify Peak Wavenumbers process->identify assign Assign Peaks to Functional Groups identify->assign end End: Functional Group Identification assign->end

Caption: Workflow for the identification of this compound functional groups using FT-IR spectroscopy.

References

Preparation of Stable Fisetinidol Stock Solutions for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fisetinidol is a flavanol, a type of flavonoid, with potential therapeutic applications owing to its antioxidant and anti-inflammatory properties. As with many flavonoids, its poor aqueous solubility and potential for instability in solution present significant challenges for in vitro studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure consistent and reproducible results in cell culture experiments. The recommendations provided are based on the physicochemical properties of this compound and general best practices for working with flavonoids.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Notably, its predicted low water solubility necessitates the use of an organic solvent for the preparation of stock solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₄O₅--INVALID-LINK--
Molecular Weight 274.27 g/mol --INVALID-LINK--[1]
Melting Point 205-206 °C--INVALID-LINK--[2]
Predicted Water Solubility 1.74 g/LPhytoBank
Predicted pKa (Strongest Acidic) 9.56 ± 0.10--INVALID-LINK--[2]

Protocol for Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, amber microcentrifuge tubes (or clear tubes wrapped in aluminum foil)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, pyrogen-free pipette tips

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a biological safety cabinet), dispense an appropriate amount of this compound powder into a sterile, amber microcentrifuge tube. To minimize waste, it is advisable to weigh the tube before and after adding the powder to determine the exact weight.

  • Calculation of Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume of DMSO (mL) = (Weight of this compound (mg) / 274.27 g/mol ) / 10 mmol/L

  • Dissolution: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

  • Vortexing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but prolonged exposure to heat should be avoided.

  • Sterilization: As the stock solution is prepared in a sterile solvent under aseptic conditions, further sterilization by filtration is generally not required and may lead to loss of the compound due to binding to the filter membrane.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

Experimental Workflow for Cell Culture Treatment

The following diagram outlines the general workflow for treating cells with this compound.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_culture Cell Treatment weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw Retrieve for experiment dilute Dilute in Culture Medium thaw->dilute treat Treat Cells with this compound dilute->treat seed Seed Cells seed->treat incubate Incubate treat->incubate analyze Analyze Cellular Response incubate->analyze

Experimental workflow from stock solution to cell analysis.

Stability Considerations

The stability of flavonoid solutions is a critical factor for obtaining reliable experimental data. Several factors can influence the stability of this compound in solution.

Table 2: Factors Affecting this compound Solution Stability

FactorEffect on StabilityRecommendations
pH Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline environments.[3][4] The physiological pH of most cell culture media (~7.4) can promote degradation.Prepare fresh working solutions immediately before use. Minimize the time the compound is in the culture medium before analysis.
Temperature Higher temperatures accelerate the degradation of flavonoids.[3][4]Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare working solutions on ice.
Light Many flavonoids are light-sensitive and can undergo photodegradation.[4]Store stock solutions in amber tubes or tubes wrapped in aluminum foil. Protect working solutions from light as much as possible during experiments.
Solvent The choice of solvent can impact stability. DMSO is a common choice for dissolving hydrophobic compounds for cell culture.Use high-quality, anhydrous DMSO. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
Interactions with Media Components Components in the culture medium, such as serum proteins and metal ions, can interact with flavonoids, potentially affecting their stability and bioavailability.Be aware of potential interactions and consider including appropriate controls in your experiments.

Protocol for Assessing this compound Stability in Cell Culture Medium

To ensure the accuracy of experimental results, it is recommended to assess the stability of this compound in your specific cell culture medium over the time course of your experiment.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium (complete, with serum and other supplements)

  • Sterile, conical tubes or multi-well plates

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Spiked Medium: Prepare a working solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.

  • Time Points: Aliquot the spiked medium into sterile tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubation: Incubate the tubes under your standard cell culture conditions (37°C, 5% CO₂).

  • Sample Collection: At each time point, remove an aliquot of the medium.

  • Sample Preparation for HPLC: If the medium contains serum, precipitate the proteins by adding a 3-fold excess of cold acetonitrile. Vortex and centrifuge at high speed to pellet the proteins. Transfer the supernatant to a new tube for HPLC analysis.

  • HPLC Analysis: Analyze the samples by HPLC to quantify the concentration of the parent this compound. A decrease in the peak area corresponding to this compound over time indicates degradation.

This compound and Cellular Signaling Pathways

While specific signaling pathways modulated by this compound are not extensively documented, the closely related flavonoid, fisetin, has been shown to interact with multiple pathways involved in cell proliferation, apoptosis, and inflammation. It is plausible that this compound may affect similar pathways. Fisetin has been shown to modulate signaling pathways including the MAPK/ERK, PI3K/Akt, and NF-κB pathways.[5][6][7][8][9]

The following diagram illustrates some of the key signaling pathways known to be modulated by the related flavonoid, fisetin.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Fisetin Fisetin PI3K PI3K Fisetin->PI3K Ras Ras Fisetin->Ras IKK IKK Fisetin->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Inflammation Inflammation NFkB->Inflammation

Signaling pathways potentially modulated by this compound (inferred from Fisetin).

Conclusion

The successful use of this compound in cell culture experiments is highly dependent on the proper preparation and handling of stock solutions. Due to its poor aqueous solubility, DMSO is the recommended solvent for creating a concentrated stock solution. Researchers must be mindful of the potential for instability and take appropriate measures to minimize degradation by protecting solutions from light and heat, and by preparing fresh working solutions for each experiment. The final concentration of DMSO in the cell culture medium should be kept below cytotoxic levels. By following these guidelines, researchers can improve the reliability and reproducibility of their in vitro studies with this compound.

References

Application Notes and Protocols for Screening Fisetinidol Against a Panel of Kinase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for screening the flavonoid Fisetinidol against a panel of kinase enzymes. Due to the limited availability of direct kinase screening data for this compound, this document leverages published data for the structurally similar flavonol, Fisetin, as a predictive reference. The provided protocols for biochemical kinase assays are established methods for determining the inhibitory potential of small molecules like this compound.

Disclaimer: The quantitative kinase inhibition data and associated signaling pathways described in this document are based on studies conducted with Fisetin , a compound structurally related to this compound. As of the date of this publication, comprehensive kinase screening data for this compound is not publicly available. Researchers should interpret the provided data as a preliminary guide and perform direct experimental validation for this compound.

Introduction to this compound and Kinase Inhibition

This compound is a flavan-3-ol, a type of flavonoid.[1] Flavonoids are a class of polyphenolic compounds found in various plants and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] Many of these effects are attributed to the ability of flavonoids to interact with and modulate the activity of key cellular signaling proteins, particularly protein kinases.[2]

Protein kinases play a crucial role in cell signaling by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism for regulating a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.

Given the structural similarity of this compound to Fisetin, which has demonstrated inhibitory activity against several kinases, it is hypothesized that this compound may also exhibit kinase inhibitory properties. This document outlines the necessary protocols to test this hypothesis.

Potential Kinase Targets (Based on Fisetin Data)

Based on published literature, Fisetin has been shown to inhibit the activity of several kinases. These serve as a starting point for a screening panel for this compound.

Summary of Fisetin Kinase Inhibition Data

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of Fisetin against various kinases.

Kinase TargetKinase FamilyIC50 (µM)Assay Type
RSK1Serine/Threonine Kinase3.79Radiometric
RSK2Serine/Threonine Kinase2.78Radiometric
RSK3Serine/Threonine Kinase0.891Radiometric
MKK4Dual-Specificity Kinase2.899Kinase Assay
CDK2/Cyclin ASerine/Threonine Kinase>10Not Specified
CDK2/Cyclin ESerine/Threonine Kinase>10Not Specified
mTORSerine/Threonine KinaseNot specifiedKinase Assay
PI3KαLipid KinaseDose-dependent inhibitionKinase Assay
PI3KγLipid KinaseDose-dependent inhibitionKinase Assay
PI3KδLipid KinaseDose-dependent inhibitionKinase Assay

Signaling Pathways of Potential Kinase Targets

Understanding the signaling pathways in which these kinases operate is crucial for elucidating the potential downstream effects of this compound inhibition.

Ras/ERK/RSK Signaling Pathway

The Ras-ERK pathway is a central signaling cascade that regulates cell proliferation, survival, and differentiation. RSK (Ribosomal S6 Kinase) is a downstream effector of ERK.[3] Inhibition of RSK can disrupt this pathway, potentially leading to anti-proliferative effects.

Ras_ERK_RSK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Transcription Factors (e.g., CREB) Transcription Factors (e.g., CREB) RSK->Transcription Factors (e.g., CREB) Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors (e.g., CREB)->Cell Proliferation & Survival This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->RSK

Ras/ERK/RSK Signaling Pathway
MAPK/MKK4 Signaling Pathway

MKK4 (MAPK Kinase 4) is a key component of the MAPK signaling cascade, which is involved in cellular responses to stress, inflammation, and apoptosis.[4] MKK4 activates JNK and p38 MAPKs.

MAPK_MKK4_Pathway Stress Stimuli / Cytokines Stress Stimuli / Cytokines Upstream Kinases (e.g., MEKK, TAK1) Upstream Kinases (e.g., MEKK, TAK1) Stress Stimuli / Cytokines->Upstream Kinases (e.g., MEKK, TAK1) MKK4 MKK4 Upstream Kinases (e.g., MEKK, TAK1)->MKK4 JNK / p38 JNK / p38 MKK4->JNK / p38 Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) JNK / p38->Transcription Factors (e.g., AP-1) Inflammation / Apoptosis Inflammation / Apoptosis Transcription Factors (e.g., AP-1)->Inflammation / Apoptosis This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->MKK4

MAPK/MKK4 Signaling Pathway
CDK/Cell Cycle Signaling Pathway

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle.[5] Inhibition of CDKs can lead to cell cycle arrest and prevent cancer cell proliferation.

CDK_Cell_Cycle_Pathway cluster_G1 G1 Phase Growth Signals Growth Signals Cyclin D / CDK4/6 Cyclin D / CDK4/6 Growth Signals->Cyclin D / CDK4/6 Rb Rb Cyclin D / CDK4/6->Rb p Cyclin E / CDK2 Cyclin E / CDK2 Cyclin E / CDK2->Rb p E2F E2F Rb->E2F S-Phase Entry S-Phase Entry E2F->S-Phase Entry transcription This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->Cyclin D / CDK4/6 This compound (Hypothesized)->Cyclin E / CDK2

CDK/Cell Cycle Signaling Pathway
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[1][6] It is one of the most frequently activated pathways in human cancers.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Protein Synthesis & Cell Growth Protein Synthesis & Cell Growth mTORC1->Protein Synthesis & Cell Growth This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->PI3K This compound (Hypothesized)->mTORC1

PI3K/Akt/mTOR Signaling Pathway

Experimental Workflow for Kinase Screening

A typical workflow for screening a compound like this compound against a panel of kinases involves a primary screen to identify potential hits, followed by secondary assays to confirm activity and determine potency.

Kinase_Screening_Workflow cluster_workflow Screening Workflow Compound Preparation Compound Preparation Primary Screening Primary Screening Compound Preparation->Primary Screening This compound Hit Identification Hit Identification Primary Screening->Hit Identification Single concentration vs. kinase panel Secondary Assays Secondary Assays Hit Identification->Secondary Assays Active kinases Lead Optimization Lead Optimization Hit Identification->Lead Optimization Inactive kinases Potency Determination (IC50) Potency Determination (IC50) Secondary Assays->Potency Determination (IC50) Dose-response curves Mechanism of Action Studies Mechanism of Action Studies Potency Determination (IC50)->Mechanism of Action Studies Confirmed hits Mechanism of Action Studies->Lead Optimization e.g., ATP competition

Kinase Screening Workflow

Experimental Protocols

The following are detailed protocols for common in vitro kinase assays that can be used to screen this compound.

Radiometric Kinase Assay (for RSK, MKK4, etc.)

This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a kinase-specific substrate.[4][7]

Materials:

  • Purified, active kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound (or other test compound) dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • Unlabeled ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a master mix containing kinase reaction buffer, the specific substrate, and the purified kinase.

  • Dispense the master mix into reaction tubes.

  • Add this compound at various concentrations (typically a serial dilution) or DMSO (vehicle control) to the reaction tubes.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

ATP-Competitive Binding Assay (e.g., LanthaScreen®)

This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.[8][9]

Materials:

  • Purified, tagged kinase (e.g., GST-tagged)

  • LanthaScreen® certified antibody against the tag (e.g., anti-GST) labeled with a Europium (Eu) donor fluorophore

  • Fluorescently labeled ATP-competitive tracer (Alexa Fluor® 647-labeled)

  • This compound (or other test compound) dissolved in DMSO

  • Kinase binding buffer

  • 384-well microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare serial dilutions of this compound in the kinase binding buffer.

  • In a 384-well plate, add the kinase and the Eu-labeled antibody mixture.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Add the fluorescent tracer to all wells.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (excitation ~340 nm, emission at ~615 nm for Europium and ~665 nm for Alexa Fluor® 647).

  • Calculate the emission ratio (665 nm / 615 nm).

  • Inhibition of tracer binding by this compound will result in a decrease in the TR-FRET signal.

  • Determine the IC50 value by plotting the emission ratio against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vitro mTOR Kinase Assay

This protocol describes an immunoprecipitation-based kinase assay to measure mTORC1 activity.[1][10]

Materials:

  • Cell lysate from cells with active mTOR signaling

  • Antibody against an mTORC1 component (e.g., Raptor or mTOR)

  • Protein A/G agarose beads

  • mTOR kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)

  • Inactive substrate (e.g., recombinant 4E-BP1)

  • This compound (or other test compound) dissolved in DMSO

  • ATP

  • SDS-PAGE and Western blotting reagents

  • Antibody against phosphorylated substrate (e.g., anti-phospho-4E-BP1)

Procedure:

  • Immunoprecipitate mTORC1 from cell lysates using an anti-Raptor or anti-mTOR antibody and Protein A/G beads.

  • Wash the immunoprecipitates extensively with lysis buffer and then with mTOR kinase assay buffer.

  • Resuspend the beads in kinase assay buffer.

  • Pre-incubate the immunoprecipitated mTORC1 with various concentrations of this compound or DMSO for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding the inactive substrate (e.g., 4E-BP1) and ATP.

  • Incubate the reaction at 30°C for 30 minutes with gentle agitation.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

  • Quantify the band intensities to determine the extent of inhibition at different this compound concentrations and calculate the IC50.

Data Analysis and Interpretation

For each assay, the primary endpoint is the IC50 value, which represents the concentration of this compound required to inhibit 50% of the kinase activity. A lower IC50 value indicates a more potent inhibitor. It is important to perform assays in duplicate or triplicate and to include appropriate positive and negative controls. The selectivity of this compound can be assessed by comparing its IC50 values across a panel of different kinases.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the initial screening and characterization of this compound as a potential kinase inhibitor. While the data for the structurally similar compound Fisetin suggests that kinases in the Ras/ERK, MAPK, cell cycle, and PI3K/Akt/mTOR pathways are promising targets, direct experimental validation is essential to determine the specific kinase inhibition profile of this compound. The provided methodologies offer robust and well-established approaches for conducting these critical experiments in the early stages of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Fisetinidol Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Fisetinidol.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous media?

A1: this compound, a flavanol, possesses a polyphenolic structure with multiple hydroxyl groups. While these groups can form hydrogen bonds with water, the molecule's overall planar and rigid structure leads to strong intermolecular forces in its solid (crystalline) state. This high crystal lattice energy makes it difficult for water molecules to effectively solvate and dissolve the compound, resulting in low aqueous solubility.

Q2: I am observing precipitation when diluting my this compound-DMSO stock solution into an aqueous buffer or cell culture medium. What can I do?

A2: This is a common issue known as "fall-out" that occurs when a drug is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. To mitigate this:

  • Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible, typically below 0.5% (v/v), to avoid solvent-induced precipitation and cellular toxicity.

  • Use Rapid Dispersion: Add the this compound stock solution dropwise into the aqueous medium while vortexing or stirring vigorously. This promotes rapid mixing and prevents the formation of localized high concentrations that can precipitate.

  • Pre-warm the Aqueous Medium: Gently warming the buffer or medium (e.g., to 37°C) can sometimes help improve solubility during dilution.

  • Use Freshly Prepared Solutions: Do not store diluted aqueous solutions of this compound for extended periods, as precipitation can occur over time. Prepare them fresh for each experiment.

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

A3: Several techniques, commonly applied to poorly soluble flavonoids like Fisetin, can be adapted for this compound.[1] The main strategies include:

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent water solubility.[2][3]

  • Nanoparticle Formulations: Reducing particle size to the nanometer range (nanosuspensions) or encapsulating this compound in carriers like liposomes or polymeric nanoparticles increases the surface area for dissolution and can significantly enhance solubility and bioavailability.[4][5][6]

  • Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic polymer matrix can prevent crystallization and improve wettability and dissolution rates.[2]

  • Co-crystallization: Creating co-crystals of this compound with a water-soluble co-former (like nicotinamide or caffeine) can alter the crystal lattice and improve solubility.[7]

  • pH Adjustment: As a phenolic compound, this compound's solubility can be influenced by pH. Increasing the pH of the medium can deprotonate the hydroxyl groups, forming a more soluble phenolate salt. However, the stability of the compound at different pH values must be carefully evaluated.[1][8]

  • Use of Co-solvents: Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the aqueous medium can increase the solubility of this compound. This approach is common for in vitro studies but requires careful consideration of the co-solvent's potential biological effects.[9][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments aimed at solubilizing this compound.

Problem / Issue Potential Cause(s) Recommended Solution(s) & Optimization Steps
Low Yield in Cyclodextrin Complexation 1. Incorrect this compound:Cyclodextrin molar ratio.2. Inefficient complexation method.3. Inappropriate solvent for the reaction.1. Optimize Molar Ratio: Test different molar ratios (e.g., 1:1, 1:2, 1:3) to find the optimal stoichiometry for complexation.[11]2. Try Different Methods: Compare freeze-drying, kneading, and co-precipitation methods. Freeze-drying often yields a more amorphous and soluble product.[12]3. Solvent Selection: Ensure the chosen solvent can dissolve both this compound and the cyclodextrin to facilitate interaction.
High Polydispersity Index (PDI) in Nanoparticle Formulations 1. Insufficient stabilizer concentration.2. Aggregation of nanoparticles.3. Inefficient particle size reduction method.1. Optimize Stabilizer: Screen and optimize the concentration of stabilizers like Polysorbate 80, PVA, or Pluronics.[13][14]2. Increase Zeta Potential: For electrostatic stabilization, adjust the pH to ensure a zeta potential greater than ±30 mV to prevent aggregation.[14]3. Refine Homogenization: Increase the sonication time or homogenization speed/pressure to achieve a more uniform particle size distribution.[14]
Inconsistent Solubility Results 1. Solution not at equilibrium.2. Temperature fluctuations.3. Degradation of this compound.1. Ensure Equilibrium: In shake-flask methods, ensure sufficient incubation time (typically 24-48 hours) for the solution to reach equilibrium.[15]2. Control Temperature: Use a calibrated temperature-controlled shaker or water bath, as solubility is temperature-dependent.[15]3. Assess Stability: Use HPLC or a similar analytical method to confirm that this compound is not degrading in the chosen solvent or pH condition during the experiment.

Visualization: Troubleshooting Workflow for this compound Solubility

The following diagram provides a logical decision-making workflow for researchers encountering solubility issues with this compound.

cluster_start cluster_dilution cluster_strategy cluster_methods cluster_end start This compound Solubility Issue precipitate Precipitation on dilution of DMSO stock? start->precipitate fix_dilution Optimize Dilution Protocol: - Lower final DMSO % (<0.5) - Add dropwise with stirring - Prepare fresh solution precipitate->fix_dilution Yes strategy Need higher aqueous concentration? precipitate->strategy No fix_dilution->strategy choose_method Select Solubility Enhancement Method strategy->choose_method Yes cd Cyclodextrin Complexation choose_method->cd nano Nanoparticle Formulation choose_method->nano cocrystal Co-Crystallization choose_method->cocrystal other Other Methods: - pH Adjustment - Co-solvents choose_method->other end_node Solubilized this compound Ready for Experiment cd->end_node nano->end_node cocrystal->end_node other->end_node

Caption: A decision tree for troubleshooting this compound solubility issues.

Quantitative Data Summary

While specific quantitative data for this compound is scarce, extensive research on the structurally similar flavonoid, Fisetin, provides a valuable reference. The following table summarizes the solubility enhancements achieved for Fisetin using various techniques, which can serve as a starting point for this compound experiments.

Method Carrier / Co-former Solvent / Medium Initial Solubility of Fisetin Enhanced Solubility Fold Increase Reference
Cyclodextrin Complexation Poly-methyl-β-CDWater~89 µg/mL3.71 mg/mL (3710 µg/mL)~42[2]
Cyclodextrin Complexation γ-CyclodextrinEthanol Aqueous Solution / Water2.8 mg/mL (in ethanol aq.)7.8 mg/mL~2.8[11]
Co-crystallization NicotinamideNot SpecifiedBaseline~2.5x increase2.5[7]
Nanosuspension Polysorbate 80Water60.57 µg/mL420 µg/mL~7[16]
Nanoemulsion Miglyol/Labrasol/Tween 80Water<1 mg/mLFormulation Dependent-[4]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a lab-scale method for preparing a solid this compound-cyclodextrin complex to enhance aqueous solubility.

  • Molar Calculation: Calculate the required weights of this compound and a suitable cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) to achieve a 1:1 molar ratio.

  • Mixing: Place the weighed HP-β-CD into a mortar. Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) to create a paste-like consistency.

  • Incorporation: Gradually add the weighed this compound powder to the paste in the mortar.

  • Kneading: Knead the mixture thoroughly with a pestle for 45-60 minutes. During this process, maintain the paste-like consistency by adding small amounts of the solvent as needed.

  • Drying: Scrape the resulting paste from the mortar and spread it as a thin layer on a glass tray. Dry the product in a hot air oven at 40-50°C until a constant weight is achieved, or use a vacuum oven for more sensitive applications.

  • Pulverization & Storage: Pulverize the dried complex into a fine powder using the mortar and pestle. Pass the powder through a sieve to ensure uniformity. Store the final product in a desiccator.

Visualization: Workflow for Cyclodextrin Inclusion Complex Preparation

The diagram below illustrates the key steps in the kneading method for preparing a this compound-cyclodextrin inclusion complex.

cluster_input cluster_process cluster_output This compound This compound (Powder) knead 2. Add this compound & Knead for 45-60 min This compound->knead cd Cyclodextrin (e.g., HP-β-CD) mix 1. Mix CD and Solvent into a Paste cd->mix solvent Hydroalcoholic Solvent solvent->mix mix->knead dry 3. Dry the Paste (Oven/Vacuum) knead->dry pulverize 4. Pulverize & Sieve the Dried Complex dry->pulverize output Enhanced Solubility This compound-CD Complex (Powder) pulverize->output

Caption: Experimental workflow for this compound-Cyclodextrin complexation.

Protocol 2: Preparation of this compound Nanosuspension (Anti-Solvent Precipitation)

This method creates a colloidal dispersion of this compound nanoparticles, which can improve dissolution rates.

  • Organic Phase Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a water-miscible organic solvent, such as ethanol or acetone. Ensure the this compound is completely dissolved.[5]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer. A common choice is Polysorbate 80 (Tween® 80) at a concentration of 0.5% to 2% (w/v).

  • Precipitation: Using a syringe pump for a controlled flow rate, inject the organic this compound solution into the aqueous stabilizer solution. The aqueous phase should be under constant high-speed stirring (e.g., >1000 rpm) using a magnetic stirrer.

  • Solvent Removal: Stir the resulting suspension at room temperature for several hours (or overnight) to allow the organic solvent to evaporate completely.

  • Characterization (Optional but Recommended): Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

  • Storage: Store the nanosuspension at 4°C to minimize particle aggregation and maintain stability.

Protocol 3: General Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.[15]

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline pH 7.4, acetate buffer pH 4.5) in a sealed, airtight container (e.g., a glass vial). The excess solid should be clearly visible.

  • Equilibration: Place the container in a temperature-controlled orbital shaker or shaking water bath set to a specific temperature (e.g., 25°C or 37°C). Shake the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).

  • Phase Separation: After equilibration, allow the suspension to stand for a short period to let larger particles settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter to remove all undissolved solids. Centrifugation followed by collection of the supernatant can also be used.

  • Quantification: Dilute the clear filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as UV-Vis Spectroscopy or HPLC.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility of this compound in that specific medium and temperature.

Visualization: Hypothetical Signaling Pathway of Solubilized this compound

Once solubilized, this compound can be used in cellular assays to study its biological effects. This diagram illustrates a hypothetical pathway where solubilized this compound inhibits a pro-inflammatory signaling cascade.

This compound Solubilized This compound kinase2 Kinase B This compound->kinase2 Inhibits receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activates stimulus Pro-inflammatory Stimulus stimulus->receptor kinase1->kinase2 Activates tf Transcription Factor (e.g., NF-κB) kinase2->tf Activates nucleus Nucleus tf->nucleus Translocates to gene Gene Expression (e.g., COX-2, TNF-α) nucleus->gene Induces response Inflammatory Response gene->response

Caption: Hypothetical pathway showing solubilized this compound's inhibitory action.

References

Technical Support Center: Fisetinidol Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidative degradation of Fisetinidol in solution.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound solutions.

IssuePotential Cause(s)Troubleshooting Steps
Rapid discoloration (e.g., yellowing or browning) of this compound solution. Oxidative degradation of this compound.Control pH: Maintain the solution at an acidic pH (ideally below 6.0). Flavonoids are more stable in acidic conditions and prone to degradation in neutral to alkaline environments.[1]• Lower Temperature: Store solutions at reduced temperatures (e.g., 4°C) to decrease the rate of degradation. Higher temperatures accelerate the degradation of flavonoids.[2][3]• Use Antioxidants: Add an antioxidant such as ascorbic acid to the solution. Ascorbic acid has been shown to significantly increase the stability of flavan-3-ols, a class of compounds to which this compound belongs.[4][5]• Deoxygenate Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before dissolving this compound to remove dissolved oxygen.[6]• Protect from Light: Store solutions in amber vials or protect them from light, as light exposure can contribute to degradation.
Precipitation or cloudiness in the this compound solution. 1. Poor solubility of this compound in the chosen solvent.2. Formation of insoluble degradation products.Optimize Solvent: Use a co-solvent system if solubility in a single solvent is low. For example, a mixture of ethanol and water may improve solubility. The choice of solvent can impact stability.[7]• Filter Solution: If precipitation occurs after storage, it may consist of degradation products. The solution can be filtered through a 0.22 µm filter before use, but this does not address the underlying degradation issue. It is crucial to also implement preventative measures.
Inconsistent or decreasing potency of this compound in biological assays. Degradation of the active this compound compound over time.Prepare Fresh Solutions: Prepare this compound solutions fresh before each experiment whenever possible.• Implement Stability-Indicating Methods: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the concentration of this compound and detect the presence of degradation products over time.[8]• Follow Prevention Strategies: Adhere to all the preventative measures outlined in this guide (pH control, temperature control, use of antioxidants, etc.) to ensure the integrity of your stock and working solutions.
Unexpected peaks appearing in HPLC chromatograms of this compound solutions. Formation of degradation products.Characterize Degradation Products: If resources permit, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of the degradation products. This can provide insights into the degradation pathway.[9][10]• Review and Optimize Storage and Handling: The appearance of new peaks indicates that the current storage and handling procedures are insufficient to prevent degradation. Re-evaluate and implement stricter controls on pH, temperature, light, and oxygen exposure.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary cause of this compound degradation in solution is oxidation. This compound, being a flavan-3-ol, is susceptible to oxidation, which can be accelerated by factors such as alkaline pH, elevated temperature, presence of oxygen, and exposure to light.[1][2][3][11]

Q2: What is the optimal pH for storing this compound solutions?

A2: While specific studies on this compound are limited, flavonoids, in general, are more stable in acidic conditions. Therefore, it is recommended to maintain this compound solutions at a pH below 6.0 to minimize oxidative degradation.[1][12]

Q3: Can I use antioxidants to prevent this compound degradation? If so, which ones are recommended?

A3: Yes, antioxidants can be very effective. Ascorbic acid (Vitamin C) has been shown to significantly improve the stability of flavan-3-ols in solution by acting as a sacrificial antioxidant.[4][5][13][14] It is a readily available and effective option to consider.

Q4: How does temperature affect the stability of this compound solutions?

A4: Higher temperatures accelerate the rate of chemical reactions, including the oxidative degradation of this compound.[2][3] For short-term storage, it is advisable to keep solutions refrigerated (4°C). For long-term storage, freezing (-20°C or -80°C) may be considered, but the stability upon freeze-thaw cycles should be evaluated.

Q5: Are there any specific solvents that should be used or avoided?

A5: The choice of solvent can influence the stability of this compound. While organic solvents like ethanol or DMSO are often used to dissolve flavonoids, their purity is important. Solvents should be of high quality and deoxygenated if possible. Aqueous solutions, especially at neutral or alkaline pH, are more prone to causing degradation. The use of a suitable buffer system to maintain an acidic pH is recommended for aqueous solutions.[7]

Q6: How can I prevent the influence of metal ions on this compound degradation?

A6: Metal ions can catalyze the oxidation of flavonoids. To mitigate this, you can use a chelating agent like ethylenediaminetetraacetic acid (EDTA).[15][16][17] EDTA will bind to trace metal ions in the solution, preventing them from participating in oxidative reactions.

Quantitative Data Summary

The following table summarizes the degradation rate constants for Fisetin (a structurally similar flavonol) at different pH values and temperatures. This data can be used as a reference to understand the potential stability of this compound under similar conditions.

CompoundpHTemperature (°C)Degradation Rate Constant (k, h⁻¹)
Fisetin6.0378.30 x 10⁻³
Fisetin7.5370.202
Fisetin6.8500.124
Fisetin6.8650.490

Data extracted from a study on Fisetin degradation kinetics.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a this compound stock solution with enhanced stability for use in in vitro experiments.

  • Solvent Preparation:

    • If using an aqueous buffer, prepare a buffer solution with a pH between 4.0 and 5.5 (e.g., citrate buffer or acetate buffer).

    • Deoxygenate the solvent by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.

  • Addition of Stabilizers:

    • To the deoxygenated solvent, add ascorbic acid to a final concentration of 0.1-1.0 mM.

    • (Optional) Add EDTA to a final concentration of 0.1 mM to chelate any contaminating metal ions.

  • Dissolving this compound:

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound in the prepared, stabilized solvent to the desired stock concentration. Gentle vortexing or sonication may be used to aid dissolution.

  • Storage:

    • Store the stock solution in an amber glass vial to protect it from light.

    • Store the solution at 4°C for short-term use (up to one week, stability should be verified) or at -20°C or -80°C for long-term storage.

    • Minimize freeze-thaw cycles. Aliquoting the stock solution into smaller volumes is recommended.

Protocol 2: Stability Assessment of this compound in Solution using HPLC

This protocol outlines a general procedure for monitoring the stability of this compound in a given solution over time.

  • Sample Preparation:

    • Prepare the this compound solution according to your experimental needs, incorporating any stabilization methods you wish to evaluate.

    • At time zero (t=0), take an initial sample, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system.

  • Incubation:

    • Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Immediately dilute the sample to the analytical concentration to quench any further significant degradation before analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of an acidified aqueous component and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for flavonoid analysis.

    • Monitor the peak area of the this compound peak at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Visualizations

Oxidative_Degradation_Pathway This compound This compound (Flavan-3-ol) Quinone_Intermediate o-Quinone Intermediate This compound->Quinone_Intermediate Oxidation Oxidizing_Agents Oxidizing Agents (O₂, Metal Ions, High pH) Oxidizing_Agents->this compound Degradation_Products Degradation Products (e.g., phenolic acids, aldehydes) Quinone_Intermediate->Degradation_Products Further Reactions (e.g., ring cleavage)

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage & Sampling cluster_analysis Analysis Solvent Choose Solvent (e.g., buffered aqueous solution) Stabilizers Add Stabilizers (e.g., Ascorbic Acid, EDTA) Solvent->Stabilizers Dissolve Dissolve this compound Stabilizers->Dissolve Store Store under defined conditions (pH, Temp, Light) Dissolve->Store Sample Sample at Time Points Store->Sample HPLC HPLC Analysis Sample->HPLC Data Data Interpretation (Degradation Kinetics) HPLC->Data

Caption: Experimental workflow for this compound stability testing.

Logical_Relationship cluster_factors Factors Promoting Degradation cluster_prevention Preventative Measures High_pH High pH (>7) Degradation This compound Degradation High_pH->Degradation High_Temp High Temperature High_Temp->Degradation Oxygen Oxygen Oxygen->Degradation Light Light Exposure Light->Degradation Metal_Ions Metal Ions Metal_Ions->Degradation Acidic_pH Acidic pH (<6) Stability This compound Stability Acidic_pH->Stability Low_Temp Low Temperature Low_Temp->Stability Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Stability Light_Protection Light Protection Light_Protection->Stability Chelating_Agents Chelating Agents Chelating_Agents->Stability Antioxidants Antioxidants Antioxidants->Stability

Caption: Factors influencing this compound stability.

References

Optimizing Fisetinidol Concentration for Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the biological effects and optimal concentrations for "fisetinidol" in cell viability assays is limited in current scientific literature. This guide provides general protocols and troubleshooting advice applicable to the testing of novel flavonoids. Data and signaling pathways for the closely related compound "fisetin" are presented for informational purposes and as a potential starting point for experimental design. Researchers must empirically determine the optimal conditions for this compound in their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and fisetin?

This compound and fisetin are both flavonoids, a class of naturally occurring polyphenolic compounds. However, they have distinct chemical structures. Fisetin is a flavonol, characterized by a ketone group and a double bond in its central heterocyclic ring. This compound is a flavanol, lacking the ketone group and the double bond, which makes its central ring saturated.[1][2] This structural difference may lead to variations in their biological activities.

Q2: How should I dissolve this compound for use in cell culture?

Due to its hydrophobic nature, this compound is expected to have low solubility in aqueous solutions like cell culture media. It is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[3][4] This stock solution can then be diluted in complete cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.

Q3: What concentration range of this compound should I test initially?

For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic potential. Based on studies with the related compound fisetin, a starting range from low micromolar (e.g., 1 µM) to a higher concentration (e.g., 100-200 µM) is a reasonable approach.[5][6] A serial dilution across this range will help in identifying the IC50 (half-maximal inhibitory concentration).

Q4: Which cell viability assay is most suitable for testing this compound?

Several colorimetric and fluorometric assays are available to assess cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method that measures the metabolic activity of cells.[7][8] Other similar assays include XTT, MTS, and WST-1, which have the advantage of producing a soluble formazan product.[8] The choice of assay may depend on the specific cell line, available equipment, and potential for compound interference. It is always recommended to perform a control experiment to check for any direct reaction between this compound and the assay reagents.

Q5: How long should I incubate the cells with this compound?

The incubation time will depend on the cell type and the expected mechanism of action of the compound. Common incubation periods for cytotoxicity studies are 24, 48, and 72 hours.[8] It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific research question.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding. 2. "Edge effect" in the microplate. 3. Incomplete dissolution of formazan crystals (in MTT assay).1. Ensure the cell suspension is homogeneous before and during plating. 2. Avoid using the outer wells of the plate; fill them with sterile PBS or media to maintain humidity. 3. Ensure complete solubilization by thorough mixing and allowing sufficient incubation time with the solubilizing agent.
High background absorbance 1. Contamination of reagents or media. 2. The compound interferes with the assay reagent. 3. Phenol red in the culture medium.1. Use sterile techniques and fresh reagents.[3] 2. Run a control with the compound in cell-free media to check for direct reactivity. 3. Use phenol red-free medium for the duration of the assay.[9]
Low or no signal 1. Insufficient number of cells seeded. 2. The compound concentration is too high, leading to complete cell death. 3. Incorrect wavelength used for measurement.1. Optimize the cell seeding density for your specific cell line. 2. Test a wider and lower range of concentrations. 3. Ensure the plate reader is set to the correct absorbance wavelength for your specific assay (e.g., ~570 nm for MTT).
Precipitation of the compound in the culture medium 1. Poor solubility of this compound at the tested concentration. 2. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.1. Visually inspect the wells after adding the compound. If precipitation occurs, consider lowering the concentration range. 2. Ensure the stock solution is at a high enough concentration to keep the final solvent concentration consistent and low across all dilutions.

Quantitative Data Summary for Fisetin (as a reference)

Note: The following data is for fisetin , a structurally related flavonol. The biological activity of this compound may differ.

Cell LineFisetin ConcentrationTreatment DurationEffect on Cell Viability/ProliferationReference(s)
Glioblastoma (LN229)40-80 µMNot specifiedCytotoxic, induces apoptosis[6]
Human Ovarian Cancer (A2780, VOCAR-3)25, 50, 100 µmol/L72 hoursInhibition of cell proliferation in a dose-dependent manner
Murine Melanoma (B164A5)Not specifiedNot specifiedAntiproliferative and pro-apoptotic activity[10]

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound Using an MTT Assay

This protocol provides a framework for a standard MTT assay to determine the cytotoxic effects of this compound on a given cell line.[7][11]

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach (for adherent cells).

  • Preparation of this compound Dilutions:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve final concentrations for treatment (e.g., ranging from 1 µM to 100 µM).

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • Carefully remove the medium from the wells (for adherent cells).

    • Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells.

    • Include wells with untreated cells (medium only) as a negative control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • After this incubation, add 100 µL of the solubilization solution to each well.

    • Gently mix the contents of the wells using a multichannel pipette to ensure complete dissolution of the formazan crystals.

    • Incubate the plate in the dark at room temperature for 2-4 hours, or until the formazan is fully dissolved.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to reduce background noise if necessary.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare this compound dilutions treat_cells Treat cells with this compound compound_prep->treat_cells incubate_treatment Incubate for 24/48/72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 fisetin_signaling_pathway Known Signaling Pathways Modulated by Fisetin* cluster_pi3k PI3K/Akt/mTOR Pathway cluster_cellular_effects Cellular Effects fisetin Fisetin pi3k PI3K fisetin->pi3k Inhibits erk ERK1/2 fisetin->erk Inhibits jnk JNK fisetin->jnk Activates p38 p38 fisetin->p38 Activates nfkb NF-κB fisetin->nfkb Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor proliferation ↓ Proliferation mtor->proliferation erk->proliferation apoptosis Apoptosis jnk->apoptosis p38->apoptosis nfkb->apoptosis Inhibits nfkb->proliferation cell_cycle_arrest Cell Cycle Arrest angiogenesis ↓ Angiogenesis caption *Note: This diagram illustrates pathways affected by fisetin. The effects of this compound may differ.

References

Troubleshooting Fisetinidol peak tailing in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Fisetinidol.

Troubleshooting Guides & FAQs

This section addresses specific questions related to this compound peak tailing in RP-HPLC.

Q1: What are the primary causes of peak tailing for this compound in reverse-phase HPLC?

A1: Peak tailing for this compound, a flavonoid, in RP-HPLC is often a multifactorial issue. The most common causes include:

  • Secondary Silanol Interactions: this compound possesses multiple hydroxyl groups that can engage in secondary interactions with free silanol groups on the surface of silica-based C18 columns. This leads to a secondary retention mechanism, causing the peak to tail.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. Since this compound has acidic hydroxyl groups (predicted pKa around 9.0-9.6), a mobile phase with a pH close to this value can lead to partial ionization of the analyte, resulting in peak broadening and tailing.[3][4] Flavonoids generally exhibit better peak shapes under acidic conditions.[2]

  • Metal Chelation: The catechol moiety (3',4'-dihydroxyphenyl group) in this compound is susceptible to chelation with metal ions (e.g., iron, aluminum) that may be present in the sample, mobile phase, or leached from stainless steel components of the HPLC system like frits and tubing.[2][5] This can form complexes that exhibit different chromatographic behavior, contributing to peak distortion.

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to a distorted peak shape, most commonly peak tailing.[1][2]

  • Column Contamination and Degradation: Accumulation of strongly retained matrix components on the column can create active sites that interact with this compound, causing tailing.[1] Over time, the stationary phase can also degrade, exposing more silanol groups.[2]

Q2: How can I mitigate secondary interactions with silanol groups?

A2: To minimize peak tailing caused by silanol interactions, consider the following strategies:

  • Use an End-capped Column: Modern, high-purity silica columns that are thoroughly end-capped are designed to have minimal residual silanol groups.[1]

  • Optimize Mobile Phase pH: Lowering the pH of the mobile phase (typically to between 2.5 and 4) will suppress the ionization of the silanol groups, reducing their ability to interact with the polar groups of this compound.[5]

  • Add a Competing Base: For particularly stubborn tailing, a small amount of a basic compound, such as triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding them from the analyte. However, be aware that TEA can suppress ionization in mass spectrometry and may shorten column lifetime.

Q3: What is the optimal mobile phase pH for this compound analysis?

A3: For flavonoids like this compound, a mobile phase with a pH between 2.5 and 4 is generally recommended to ensure sharp, symmetrical peaks.[2] This low pH suppresses the ionization of both the phenolic hydroxyl groups on the this compound molecule and the residual silanol groups on the stationary phase.[1] A common practice is to acidify the aqueous portion of the mobile phase with 0.1% formic acid or acetic acid.[1]

Q4: My peak tailing persists even after adjusting the pH. What else could be the cause?

A4: If pH optimization does not resolve the peak tailing, consider the possibility of metal chelation. This compound's structure makes it prone to interacting with metal ions. To address this:

  • Use a Chelating Agent: Add a small concentration of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase (e.g., 0.1-0.5 mM). If metal chelation is the culprit, you should see a significant improvement in peak shape.

  • System Passivation: If metal contamination is suspected to be originating from your HPLC system, you can passivate the system by flushing it with a solution of a strong chelating agent. Consult your instrument's manual for appropriate procedures.

  • Use PEEK Tubing and Frits: Where possible, replacing stainless steel components with biocompatible PEEK (polyether ether ketone) can minimize metal leaching.

Q5: Could my sample injection be causing the peak tailing?

A5: Yes, issues with the sample injection can lead to peak distortion.

  • Reduce Injection Volume or Concentration: To check for column overload, dilute your sample and inject a smaller volume. If the peak shape improves, you were likely overloading the column.[1]

  • Sample Solvent: Ideally, your sample should be dissolved in the initial mobile phase. If a stronger solvent is used to dissolve the sample, it can cause band broadening and peak distortion. If this compound solubility is an issue, use the weakest solvent possible that maintains its solubility.

Data Presentation

The following table summarizes the expected qualitative effects of various mobile phase modifications on the peak asymmetry of this compound.

Mobile Phase AdditiveConcentrationExpected Effect on Peak AsymmetryRationale
Formic Acid0.1% (v/v)Significant ImprovementLowers mobile phase pH, suppressing silanol and this compound ionization.[1]
Acetic Acid0.1% (v/v)ImprovementSimilar to formic acid, lowers mobile phase pH.[1]
Trifluoroacetic Acid (TFA)0.05-0.1% (v/v)Significant ImprovementStrong ion-pairing agent that can effectively mask silanol interactions. May suppress MS signal.
Triethylamine (TEA)0.1% (v/v)ImprovementActs as a competing base to block active silanol sites. Not MS-friendly.
EDTA0.1-0.5 mMImprovement (if metal chelation is an issue)Chelates metal ions in the system, preventing interaction with this compound.[2]

Experimental Protocols

Protocol for Mobile Phase Optimization to Mitigate this compound Peak Tailing

This protocol provides a systematic approach to optimizing the mobile phase to achieve symmetrical peak shapes for this compound.

1. Materials and Equipment:

  • HPLC grade water, acetonitrile, and methanol

  • Formic acid (or acetic acid)

  • This compound standard

  • C18 reverse-phase HPLC column (end-capped, high-purity silica recommended)

  • Standard HPLC system with UV detector

2. Initial Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Degas both mobile phases thoroughly before use.

3. Initial Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of this compound (typically around 280 nm and 360 nm).[1]

  • Gradient: A typical starting gradient for flavonoids would be 10-90% B over 20-30 minutes.

4. Systematic Optimization Workflow:

  • Step 1: Assess Initial Peak Shape: Perform an injection of the this compound standard with the initial conditions. Calculate the peak asymmetry or tailing factor. A value greater than 1.2 is generally considered tailing.

  • Step 2: pH Adjustment (if necessary): If significant tailing is observed, and your initial mobile phase was not acidified, prepare mobile phases with 0.1% formic acid as described above. Equilibrate the column for at least 15-20 column volumes before the next injection.

  • Step 3: Evaluate Organic Modifier: If peak shape is still not optimal, try substituting acetonitrile with methanol in Mobile Phase B (i.e., 0.1% Formic Acid in methanol). Acetonitrile often provides better resolution for polar compounds.[1]

  • Step 4: Investigate Metal Chelation: If tailing persists, prepare a fresh batch of Mobile Phase A containing 0.1 mM EDTA. Equilibrate the system thoroughly and reinject the standard. A marked improvement in peak shape would suggest metal chelation was a contributing factor.

  • Step 5: Column Flushing: If none of the above steps resolve the issue, consider the possibility of column contamination. Flush the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile) as per the manufacturer's instructions.

Mandatory Visualization

Troubleshooting_Fisetinidol_Peak_Tailing start Peak Tailing Observed for this compound check_overload Dilute Sample and Reduce Injection Volume start->check_overload overload_q Peak Shape Improves? check_overload->overload_q overload_yes Column Overload overload_q->overload_yes Yes overload_no Not Overload overload_q->overload_no No check_ph Acidify Mobile Phase (0.1% Formic Acid, pH 2.5-4) overload_no->check_ph ph_q Peak Shape Improves? check_ph->ph_q ph_yes Silanol Interactions or Analyte Ionization ph_q->ph_yes Yes ph_no Issue Persists ph_q->ph_no No check_chelation Add Chelating Agent (e.g., 0.1 mM EDTA) to Mobile Phase ph_no->check_chelation chelation_q Peak Shape Improves? check_chelation->chelation_q chelation_yes Metal Chelation chelation_q->chelation_yes Yes chelation_no Issue Persists chelation_q->chelation_no No check_column Use End-capped Column / Flush or Replace Column chelation_no->check_column column_q Peak Shape Improves? check_column->column_q column_yes Column Contamination or Degradation column_q->column_yes Yes column_no Consult Instrument/Column Manufacturer column_q->column_no No

Caption: Troubleshooting workflow for this compound peak tailing in RP-HPLC.

References

Technical Support Center: Minimizing Fisetinidol Autofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of fisetinidol autofluorescence in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause autofluorescence?

A1: this compound is a flavanol, a type of flavonoid. Like many flavonoids, it is an intrinsically fluorescent molecule, meaning it naturally emits light after absorbing light of a specific wavelength.[1][2] This autofluorescence can interfere with imaging studies by masking the signal from fluorescent probes used to detect a target of interest, leading to a low signal-to-noise ratio and potentially inaccurate results.[1]

Q2: What are the spectral properties of this compound's autofluorescence?

A2: While specific spectral data for this compound is not extensively published, data from the closely related flavonol, fisetin, and general knowledge of flavonoids provide a strong indication of its properties. Flavonoids, including fisetin, typically exhibit broad excitation and emission spectra.[1][3]

  • Excitation: Maximal excitation is generally in the ultraviolet to blue range, approximately 360 nm to 400 nm.[1][4]

  • Emission: The maximal emission peak is typically in the green-yellow-orange range, between 520 nm and 570 nm.[1][4]

It is crucial for researchers to empirically determine the specific spectral properties of this compound under their unique experimental conditions.

Q3: Which imaging techniques are most susceptible to this compound autofluorescence?

A3: Any fluorescence-based technique is susceptible, particularly those using fluorophores that emit in the green, yellow, and orange regions of the spectrum. This includes:

  • Immunofluorescence (IF): Especially when using common fluorophores like FITC, Alexa Fluor 488, or Cy3.[1]

  • Flow Cytometry: Autofluorescence can obscure the detection of low-abundance targets.[5]

  • Confocal Microscopy: While offering better signal-to-noise than widefield microscopy, strong autofluorescence can still be a significant issue.

Troubleshooting Guide

This guide addresses common issues encountered due to this compound autofluorescence.

Problem 1: High background fluorescence obscuring the target signal.

  • Possible Cause: The emission spectrum of your fluorescent probe significantly overlaps with the autofluorescence spectrum of this compound.

  • Solutions:

    • Optimize Fluorophore Selection: Switch to fluorophores that emit in the red to far-red spectral region (620–750 nm), as flavonoid autofluorescence is typically lower in this range.[3][5]

    • Implement Chemical Quenching: Use chemical reagents to reduce the autofluorescence of this compound and other endogenous molecules.[3]

    • Employ Spectral Unmixing: If you have access to a confocal microscope with a spectral detector, this computational technique can separate the this compound autofluorescence from your specific fluorophore signal.[3][6][7]

Problem 2: False positive signals in unstained control samples.

  • Possible Cause: The inherent fluorescence of this compound is being detected in your channel of interest.

  • Solutions:

    • Run Proper Controls: Always include an unstained, this compound-treated sample to establish the baseline autofluorescence.[5][8]

    • Characterize Autofluorescence: Image the unstained, this compound-treated sample using various filter sets to determine its emission profile in your system.

    • Apply Quenching or Spectral Unmixing: Based on the characterization, apply one of the mitigation strategies described above.

Problem 3: Inconsistent autofluorescence between samples.

  • Possible Cause: Variations in fixation time, sample handling, or this compound concentration.

  • Solutions:

    • Standardize Protocols: Ensure consistent fixation times, as prolonged fixation can increase autofluorescence.[8][9] Use fresh fixative solutions.[10]

    • Consistent Dosing: Ensure the concentration and incubation time of this compound are consistent across all samples.

    • Pre- and Post-Treatment Handling: Maintain consistent washing steps and sample storage conditions.

Quantitative Data Summary

The following table summarizes the spectral properties of fisetin (as a proxy for this compound) and common fluorophores, highlighting potential spectral overlap.

Fluorophore/CompoundTypical Excitation Max (nm)Typical Emission Max (nm)Potential for Overlap with this compound
Fisetin ~360 - 400~520 - 570N/A
FITC / Alexa Fluor 488~495~519High
GFP~488~509High
Cy3~550~570High
DyLight 649 / CoralLite 647~650~670Low
APC~650~660Low

The next table compares common chemical quenching agents for autofluorescence.

Quenching AgentTarget AutofluorescenceAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Aldehyde-induced autofluorescenceEffective for fixation-induced background.[3]Can have variable effects on endogenous fluorophores.[3][8]
Sudan Black B (SBB) Lipofuscin and other lipophilic compoundsEffective at quenching broad-spectrum autofluorescence.[3]Can introduce its own fluorescence in the far-red channel.[3]
Copper Sulfate (CuSO₄) Broad-spectrum autofluorescenceHighly effective and stable quenching agent.[11]Can reduce cell viability in live-cell applications.[11]
Commercial Kits (e.g., TrueVIEW™) Multiple sources (collagen, elastin, etc.)Optimized for ease of use and broad effectiveness.[3][8]Can be more expensive than individual reagents.

Experimental Protocols

Protocol 1: Sodium Borohydride (NaBH₄) Treatment for Autofluorescence Quenching

This protocol is intended for use on fixed tissue sections or cells.

  • Deparaffinize and Rehydrate: If using paraffin-embedded tissues, deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water. For cultured cells, proceed after fixation and permeabilization.

  • Prepare NaBH₄ Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. Caution: NaBH₄ is a hazardous substance. Handle with appropriate personal protective equipment.

  • Incubation: Cover the sample with the NaBH₄ solution and incubate for 30 minutes at room temperature.

  • Washing: Wash the samples thoroughly three times with PBS for 5 minutes each to remove residual NaBH₄.

  • Staining: Proceed with your standard immunofluorescence staining protocol.

Protocol 2: Sudan Black B (SBB) Treatment for Autofluorescence Quenching

This protocol is typically performed after the staining procedure.

  • Complete Staining: Perform your complete immunofluorescence staining protocol, including secondary antibody incubation and final washes.

  • Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter to remove any undissolved particles.

  • Incubation: Incubate the stained samples in the SBB solution for 10-20 minutes at room temperature in the dark.

  • Washing: Briefly rinse with 70% ethanol to remove excess SBB, followed by extensive washing with PBS.

  • Mounting: Mount the coverslip with an appropriate mounting medium.

Protocol 3: Spectral Unmixing Workflow

This protocol requires a confocal microscope with a spectral detector.

  • Acquire Reference Spectra:

    • This compound Autofluorescence: Prepare an unstained sample treated only with this compound. Acquire a "lambda stack" (a series of images at different emission wavelengths) to generate the spectral signature of this compound autofluorescence.

    • Specific Fluorophores: For each fluorophore in your experiment, prepare a single-stained sample and acquire its lambda stack to serve as a reference spectrum.

  • Acquire Experimental Sample Image: Acquire a lambda stack of your fully stained experimental sample containing this compound.

  • Linear Unmixing: In the microscope software, use the linear unmixing function.[12] Define the reference spectra acquired in step 1 (this compound and your specific fluorophores).

  • Generate Separated Images: The software will computationally separate the mixed signals based on the reference spectra. The output will be a set of images where the signals from each fluorophore and the autofluorescence are separated into their own channels.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_mitigation Autofluorescence Mitigation Strategy cluster_imaging Imaging & Analysis start Start: this compound-Treated Sample fixation Fixation & Permeabilization start->fixation staining Immunofluorescent Staining fixation->staining strategy Choose Mitigation Strategy staining->strategy quenching Chemical Quenching (e.g., NaBH4, SBB) strategy->quenching Chemical spectral Spectral Unmixing strategy->spectral Computational far_red Far-Red Fluorophore Selection strategy->far_red Spectral imaging Fluorescence Imaging quenching->imaging spectral->imaging far_red->imaging analysis Image Analysis imaging->analysis end End: Quantified Data analysis->end spectral_unmixing_pathway cluster_inputs Inputs for Spectral Unmixing cluster_process Computational Process cluster_outputs Separated Outputs mixed_signal Mixed Signal from Sample (Lambda Stack) unmixing_alg Linear Unmixing Algorithm mixed_signal->unmixing_alg ref_this compound Reference Spectrum: This compound Autofluorescence ref_this compound->unmixing_alg ref_fluorophore Reference Spectrum: Specific Fluorophore (e.g., AF647) ref_fluorophore->unmixing_alg unmixed_this compound Unmixed Image: This compound Channel unmixing_alg->unmixed_this compound unmixed_fluorophore Unmixed Image: Specific Fluorophore Channel unmixing_alg->unmixed_fluorophore

References

Technical Support Center: Maximizing Fisetinidol Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Fisetinidol is a less-studied flavonoid compared to its close structural analog, Fisetin. Consequently, a significant portion of the following data and protocols are based on studies conducted on Fisetin. Given their structural similarity, these methodologies provide a strong starting point for the extraction and troubleshooting of this compound. Researchers should consider these as baseline protocols and optimize them for their specific plant matrix.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for this compound extraction?

A1: this compound has been identified in several plant species. Some of the notable sources include Acacia species (e.g., Acacia leucoclada), Burkea africana, and Peltophorum africanum.[1] Researchers should conduct preliminary phytochemical screening to identify the most potent source available to them.

Q2: Which extraction method is generally recommended for maximizing this compound yield?

A2: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient in terms of time and solvent consumption compared to conventional methods like maceration and Soxhlet extraction.[2][3] However, the optimal method can vary depending on the plant material and the scale of extraction. For initial lab-scale extractions, maceration and Soxhlet are still widely used due to their simplicity.

Q3: What is the most effective solvent for this compound extraction?

A3: As a flavonoid, this compound is moderately polar. Therefore, polar solvents such as ethanol and methanol, often in aqueous solutions (e.g., 70-80% ethanol/methanol in water), are highly effective for extraction.[2] The water content helps in the extraction of more polar glycosidic forms of flavonoids. Acetone is also a viable solvent.[4]

Q4: How can I purify the crude this compound extract?

A4: Purification of the crude extract is typically achieved through chromatographic techniques. A common workflow involves initial fractionation using liquid-liquid extraction, followed by column chromatography (e.g., silica gel or Sephadex) to separate this compound from other co-extracted compounds.[5][6] For high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) is often employed as a final polishing step.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low Extraction Yield 1. Inappropriate Solvent Choice: The solvent may be too polar or non-polar for this compound. 2. Insufficient Extraction Time/Temperature: The extraction parameters may not be optimal for releasing the compound from the plant matrix. 3. Inadequate Particle Size: Large particle size of the plant material can limit solvent penetration.1. Optimize Solvent System: Experiment with different concentrations of ethanol or methanol in water (e.g., 50%, 70%, 95%). Consider a sequential extraction with solvents of increasing polarity. 2. Adjust Extraction Parameters: Increase the extraction time or temperature. For UAE and MAE, optimize sonication/microwave power and duration. 3. Reduce Particle Size: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
Co-extraction of Impurities (e.g., chlorophyll, lipids) 1. Use of Non-polar Solvents in Initial Extraction: If the initial extraction uses a highly polar solvent, it may also extract non-polar impurities. 2. Plant Matrix Composition: Some plant materials have high content of interfering compounds.1. Defatting Step: Before the main extraction, pre-extract the powdered plant material with a non-polar solvent like hexane to remove lipids and chlorophyll. 2. Liquid-Liquid Partitioning: After initial extraction, partition the crude extract between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on their polarity.
Degradation of this compound 1. Excessive Heat: this compound, like many flavonoids, can be sensitive to high temperatures. 2. Exposure to Light and Oxygen: Prolonged exposure can lead to oxidation and degradation.1. Control Temperature: Use moderate temperatures for extraction and solvent evaporation (e.g., under 50°C). Consider using vacuum evaporation to lower the boiling point of the solvent. 2. Protect from Light and Air: Store extracts and purified compounds in amber vials, and consider purging with nitrogen or argon for long-term storage.
Poor Separation in Chromatography 1. Inappropriate Stationary/Mobile Phase: The chosen chromatographic system may not have sufficient selectivity for this compound. 2. Sample Overload: Applying too much crude extract to the column can lead to broad peaks and poor resolution.1. Optimize Chromatographic Conditions: Test different solvent systems (mobile phases) and stationary phases. A gradient elution is often more effective than isocratic elution for complex extracts. 2. Reduce Sample Load: Load a smaller amount of the crude extract onto the column. Consider a preliminary purification step to reduce the complexity of the sample.

Data on Extraction Yields

The following tables summarize data from studies on flavonoid extraction, which can be used as a reference for optimizing this compound extraction.

Table 1: Comparison of Extraction Methods for Total Flavonoid Content (TFC)

Extraction Method Plant Material Solvent TFC (mg Quercetin Equivalents/g dry weight) Reference
MacerationGraptophyllum pictum70% Ethanol4.42[7]
SoxhletGraptophyllum pictum70% Ethanol1.55[7]
Microwave-AssistedVernonia amygdalinaNot Specified87.05[8]
Ultrasound-AssistedAcacia Seyal Gum60% Ethanol75.87% (yield)[9]

Table 2: Effect of Solvent on Total Phenolic Content (TPC) and Total Flavonoid Content (TFC) from Acacia dealbata

Solvent Extraction Yield (%) TPC (mg Gallic Acid Equivalents/g extract) TFC (mg Catechin Equivalents/g extract) Reference
70% Acetone14.8526.4198.4[4]
70% Ethanol12.5498.2185.7[4]
70% Methanol11.9475.3176.2[4]

Experimental Protocols

Protocol 1: Maceration Extraction of this compound

  • Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

  • Extraction:

    • Weigh 50 g of the powdered plant material and place it in a conical flask.

    • Add 500 mL of 80% ethanol.

    • Seal the flask and keep it on an orbital shaker at room temperature for 72 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at 40-50°C to obtain the crude extract.

  • Purification (Optional): The crude extract can be further purified using column chromatography.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Prepare the plant material as described in the maceration protocol.

  • Extraction:

    • Place 20 g of the powdered plant material in a beaker.

    • Add 400 mL of 70% ethanol (1:20 solid-to-liquid ratio).

    • Place the beaker in an ultrasonic bath.

    • Sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).

  • Filtration and Concentration: Follow the same steps as in the maceration protocol.

Visualizations

Diagram 1: General Workflow for this compound Extraction and Purification

G plant_material Plant Material (e.g., Acacia leaves) drying Drying plant_material->drying grinding Grinding drying->grinding powder Powdered Plant Material grinding->powder extraction Extraction (Maceration, UAE, etc.) Solvent: 70-80% Ethanol powder->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (Column Chromatography) crude_extract->purification hplc Preparative HPLC purification->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: A typical workflow for the extraction and purification of this compound from natural sources.

Diagram 2: Key Signaling Pathways Modulated by Fisetin (as a proxy for this compound)

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway Fisetin Fisetin PI3K PI3K Fisetin->PI3K Inhibits Akt Akt Fisetin->Akt Inhibits mTOR mTOR Fisetin->mTOR Inhibits MAPK MAPK Fisetin->MAPK Modulates PI3K->Akt Akt->mTOR p70S6K p70S6K mTOR->p70S6K Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth JNK JNK MAPK->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: Fisetin is known to inhibit the PI3K/Akt/mTOR pathway and modulate the MAPK signaling pathway.

References

Fisetinidol stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Fisetinidol Stability Technical Support Center

Disclaimer: Direct quantitative stability data for this compound under varying pH and temperature conditions is limited in published literature. The information provided below is primarily based on studies of structurally similar flavan-3-ols, such as catechin and epicatechin, and should serve as a general guide for researchers. It is recommended to perform specific stability studies for this compound under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound?

A1: Based on data from related flavan-3-ols like catechin, this compound is expected to be most stable in acidic conditions, with optimal stability typically observed around pH 4.[1][2][3][4] As the pH increases towards neutral and alkaline conditions (pH > 6), the rate of degradation, including oxidation and isomerization, significantly accelerates.[5] This increased instability at higher pH is a common characteristic of flavonoids due to the deprotonation of hydroxyl groups, making the molecule more susceptible to oxidation.

Q2: What is the impact of temperature on this compound stability?

A2: Elevated temperatures accelerate the degradation of flavan-3-ols.[5] The degradation rate generally follows first-order kinetics, and the effect of temperature can be described by the Arrhenius equation. It is crucial to control the temperature during experiments and storage to ensure the integrity of this compound solutions. For long-term storage, keeping this compound solutions at low temperatures (e.g., -20°C or -80°C) is advisable.

Q3: What are the likely degradation products of this compound?

A3: Under oxidative conditions, especially at neutral to alkaline pH, this compound is likely to undergo oxidation and potentially polymerization. The B-ring, with its catechol-like structure, is a primary site for oxidation. While specific degradation products for this compound are not well-documented in the provided search results, related flavonoids can degrade into smaller phenolic compounds or form dimers and larger polymers.[6]

Q4: How can I enhance the stability of this compound in my experimental solutions?

A4: To improve the stability of this compound, consider the following:

  • pH Control: Maintain the pH of your solution in the acidic range, ideally around pH 4.[1][2][3][4]

  • Temperature Control: Prepare solutions fresh and store them at low temperatures. Avoid prolonged exposure to high temperatures.

  • Avoid Light Exposure: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Use of Antioxidants: The addition of antioxidants may help to slow down oxidative degradation, although this should be tested for compatibility with your experimental setup.

  • Inert Atmosphere: Purging solutions with an inert gas like nitrogen or argon can help to minimize oxidation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid discoloration or degradation of this compound solution - High pH of the medium- Elevated temperature- Exposure to oxygen and/or light- Adjust the pH to a more acidic range (around 4)- Prepare solutions fresh before use and keep them on ice- Use deoxygenated buffers and protect the solution from light
Precipitation of this compound in aqueous buffer - Poor aqueous solubility of this compound- Change in pH affecting solubility- Prepare a concentrated stock solution in an organic solvent (e.g., DMSO or ethanol) and dilute it into the aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experiment.- Filter the solution if minor precipitation occurs before use.
Inconsistent results between experimental replicates - Degradation of stock solution over time- Fluctuations in pH or temperature- Aliquot stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.- Ensure consistent pH and temperature control across all experiments.
Appearance of unexpected peaks in HPLC analysis - Formation of degradation products- Isomerization of this compound- Analyze samples at different time points to monitor the formation of new peaks.- Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks to help in their identification.

Data on the Stability of Related Flavan-3-ols

The following tables summarize the general stability trends observed for catechins, which are structurally similar to this compound.

Table 1: Effect of pH on Catechin Stability

pH RangeStabilityObservations
< 4.0HighCatechins are generally very stable.[2]
4.0 - 5.0GoodConsidered the optimal pH range for catechin stability.[5]
> 6.0LowDegradation, including isomerization and oxidation, is significantly accelerated.[5]

Table 2: Effect of Temperature on Catechin Degradation

TemperatureRate of DegradationNotes
Low (e.g., 4°C)SlowSuitable for short-term storage of solutions.
Room Temperature (e.g., 25°C)ModerateDegradation can be significant over several hours to days, depending on the pH.
Elevated (e.g., > 40°C)FastLeads to rapid degradation of catechins.[2][5]

Experimental Protocols

Protocol: General Method for Assessing this compound Stability

This protocol provides a framework for evaluating the stability of this compound under different pH and temperature conditions using HPLC.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • High-purity water

  • Buffers of various pH values (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, borate buffer for alkaline pH)

  • Acids (e.g., formic acid, phosphoric acid) for mobile phase preparation

  • Temperature-controlled incubator or water bath

  • HPLC system with a UV detector

2. Preparation of Solutions:

  • Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or DMSO.

  • Working Solutions: Dilute the stock solution with the respective pH buffers to a final working concentration (e.g., 50 µg/mL). Prepare a separate working solution for each pH and temperature condition to be tested.

3. Stability Study Procedure:

  • Time Zero (T0) Sample: Immediately after preparing the working solutions, analyze a sample from each condition by HPLC to determine the initial concentration of this compound.

  • Incubation: Place the remaining working solutions in a temperature-controlled environment (e.g., 25°C, 37°C, 50°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. The sampling frequency should be adjusted based on the expected stability (more frequent for harsher conditions).

  • Sample Analysis: Analyze the collected samples by HPLC.

4. HPLC Analysis:

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Detection: Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.

  • Quantification: Determine the concentration of this compound at each time point by comparing the peak area to a calibration curve prepared with fresh standards.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of remaining this compound against time for each condition.

  • If the degradation follows first-order kinetics, the plot will be linear. The slope of the line represents the negative degradation rate constant (-k).

  • Calculate the half-life (t½) for each condition using the formula: t½ = 0.693 / k.

Visualizations

StabilityTestingWorkflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation stock Prepare this compound Stock Solution working Prepare Working Solutions in Different pH Buffers stock->working t0 Analyze T0 Sample working->t0 incubate Incubate at Different Temperatures working->incubate hplc HPLC Analysis sampling Sample at Predetermined Time Points incubate->sampling sampling->hplc quantify Quantify Remaining This compound hplc->quantify kinetics Determine Degradation Kinetics (k) quantify->kinetics halflife Calculate Half-life (t½) kinetics->halflife

Caption: Experimental workflow for determining the stability of this compound.

References

Technical Support Center: Strategies to Enhance Fisetinidol Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Published research specifically detailing the bioavailability and pharmacokinetic enhancement of Fisetinidol in animal models is exceptionally scarce. This compound is a flavan-3-ol, a class of flavonoids that also includes more extensively studied compounds like catechin and epicatechin. The following troubleshooting guides and strategies are based on established methodologies that have proven effective for enhancing the bioavailability of these structurally related flavan-3-ols and other poorly soluble flavonoids. Researchers should adapt and validate these approaches for this compound in their specific experimental contexts.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are the plasma concentrations of this compound likely to be very low or undetectable after oral administration in my animal models?

A1: this compound, like other flavan-3-ols, likely faces several significant barriers to systemic absorption. These include:

  • Poor Aqueous Solubility: As a polyphenolic compound, this compound is expected to have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a primary limiting factor for its dissolution and subsequent absorption.[1][2]

  • Extensive First-Pass Metabolism: Flavonoids are well-known to undergo rapid and extensive "first-pass" metabolism in the intestinal wall and the liver.[3] Enzymes in these tissues, such as UDP-glucuronosyltransferases and sulfotransferases, quickly convert the compound into more water-soluble glucuronide and sulfate conjugates, which are then readily eliminated.[4][5] The parent (unmetabolized) form of the compound may only be transiently present in the blood during the absorption phase.[4][5]

  • Gut Microbiota Degradation: The gut microbiome can metabolize flavonoids that are not absorbed in the small intestine, breaking them down into smaller phenolic compounds and further reducing the amount of intact this compound available for absorption.[6]

  • Chemical Instability: The specific pH conditions and enzymatic environment of the GI tract can lead to the degradation of the compound before it has a chance to be absorbed.[7]

Q2: What is the difference between this compound and Fisetin, and why can't I directly apply data from Fisetin studies?

A2: It is crucial to distinguish between these two compounds. This compound is a flavan-3-ol , characterized by a saturated heterocyclic C ring. Fisetin is a flavonol , which has a double bond and a ketone group in its C ring. While both are flavonoids, these structural differences significantly impact their physicochemical properties, metabolic pathways, and ultimately, their bioavailability. Therefore, while general strategies for improving flavonoid delivery are useful, quantitative data and specific formulation parameters from Fisetin studies should not be directly extrapolated to this compound.

Q3: What are the most promising general strategies for improving the oral bioavailability of flavan-3-ols like this compound?

A3: The most successful strategies focus on protecting the molecule from premature degradation and metabolism while simultaneously improving its solubility and absorption.[8] Key approaches include:

  • Nanoparticle Encapsulation: Encapsulating the compound in polymeric nanoparticles (e.g., PLGA) or protein-based nanoparticles (e.g., albumin) can protect it from the harsh GI environment, increase its surface area for dissolution, and facilitate transport across the intestinal epithelium.[1][9][10]

  • Lipid-Based Formulations: Liposomes, which are vesicles composed of phospholipid bilayers, can encapsulate both hydrophilic and hydrophobic compounds.[11] They can improve solubility, protect the drug from degradation, and enhance absorption.[12][13][14]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility and dissolution rate in the GI tract.[7][15]

  • Co-administration with Other Agents: Certain molecules, like ascorbic acid (Vitamin C), have been shown to protect catechins from degradation and may enhance their absorption.[7][15][16]

Section 2: Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Troubleshooting Steps & Solutions
Undetectable or extremely low plasma levels of this compound after oral gavage. Poor aqueous solubility, rapid first-pass metabolism, GI degradation.1. Formulation Change: Move from a simple suspension to an enabling formulation. Start with a cyclodextrin complex for simplicity, or advance to a nanoparticle or liposomal formulation.[1][13][15] 2. Dose Escalation: Carefully increase the administered dose. However, be aware that absorption mechanisms can become saturated. 3. Route of Administration Comparison: Administer the compound intraperitoneally (i.p.) to bypass the GI tract and first-pass liver metabolism. If plasma levels are significantly higher via i.p., it confirms that low oral bioavailability is the primary issue.
High variability in plasma concentrations between individual animals. Inconsistent dosing (e.g., improper gavage), differences in food intake (food effect), individual differences in gut microbiota and metabolic enzyme activity.[6][17]1. Standardize Feeding: Ensure all animals are fasted for a consistent period before dosing, as food can significantly impact flavonoid absorption.[17] 2. Refine Dosing Technique: Ensure the oral gavage technique is consistent and delivers the full dose to the stomach without reflux. 3. Increase Sample Size (N): A larger group size can help determine a more reliable mean pharmacokinetic profile, accounting for inter-individual variability.
Formulation is difficult to prepare or unstable (e.g., aggregation, precipitation). Physicochemical properties of this compound, improper selection of excipients (polymers, lipids, surfactants), non-optimized formulation process (e.g., incorrect sonication time, temperature).1. Solubility Screening: Perform preliminary studies to determine this compound's solubility in various pharmaceutically acceptable solvents, oils, and surfactant systems. 2. Excipient Optimization: Systematically screen different types and concentrations of stabilizers (e.g., Poloxamer, PVA for nanoparticles; cholesterol for liposomes) to improve stability.[12] 3. Process Parameter Optimization: Methodically adjust parameters like homogenization speed, sonication energy, temperature, and evaporation rate during formulation preparation.
In vitro release assay shows poor drug release from the formulation. Strong binding of this compound to the carrier matrix, formulation not degrading/dissolving in the release media.1. Use Biorelevant Media: Switch from simple phosphate buffer to simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) that better mimic in vivo conditions. 2. Modify Formulation Composition: Reduce the polymer/lipid to drug ratio to facilitate easier release. For polymeric nanoparticles, select a polymer with a faster degradation rate (e.g., a lower molecular weight PLGA).

Section 3: Quantitative Data on Bioavailability Enhancement of Related Flavan-3-ols

The following table summarizes pharmacokinetic data from animal studies on Fisetin and related flavan-3-ols (catechins) using various bioavailability enhancement strategies. This data should be used as a directional guide for what may be achievable for this compound.

CompoundFormulation StrategyAnimal ModelKey Pharmacokinetic ImprovementReference
FisetinLiposomal EncapsulationMice47-fold increase in relative bioavailability (i.p. admin)[8][18]
FisetinNanoemulsionMice24-fold increase in relative bioavailability (i.p. admin)[19][20]
FisetinSelf-Nanoemulsifying Drug Delivery System (SNEDDS)Rats3.7-fold increase in Cmax (oral admin)[21]
FisetinPoly(lactic acid) (PLA) NanoparticlesRats2.3-fold increase in AUC (i.v. admin)[21]
FisetinPLGA Nanoparticles with HPβCD Inclusion ComplexMiceSignificant improvement in oral bioavailability (quantitative fold-increase not specified)[9]
CatechinsEncapsulation in HPMCP-coated particlesNot Specified4 to 11.7-fold increase in bioavailability[7]
CatechinsCo-administration with steamed riceMiceSignificant increase in plasma non-gallated catechins[15]

Section 4: Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

This method is a common and reliable way to produce multilamellar vesicles (MLVs).

Materials:

  • This compound

  • Soybean Phosphatidylcholine (or other suitable phospholipid like DOPC)

  • Cholesterol (to stabilize the membrane)

  • Chloroform and Methanol (or another suitable organic solvent system)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator, bath sonicator, probe sonicator (optional), extrusion equipment (optional).

Methodology:

  • Lipid Film Formation: a. Dissolve this compound, phosphatidylcholine, and cholesterol in a 2:1 mixture of chloroform:methanol in a round-bottom flask. A common molar ratio for lipid to cholesterol is 2:1 or 3:1. b. Attach the flask to a rotary evaporator. c. Rotate the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 40-50°C). d. Gradually reduce the pressure to evaporate the organic solvents, resulting in the formation of a thin, dry lipid film on the inner wall of the flask. Continue evaporation for at least 30 minutes after the film appears dry to remove residual solvent.

  • Hydration: a. Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film. b. Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours. The lipid film will gradually hydrate and peel off the flask wall to form a milky suspension of MLVs.

  • Size Reduction (Homogenization): a. The resulting MLV suspension will have a large and heterogeneous size distribution. To create smaller, more uniform vesicles (SUVs), further processing is required. b. Sonication: Use a bath sonicator for 15-30 minutes or a probe sonicator (use with caution to avoid overheating and lipid degradation) with pulsed cycles in an ice bath. c. Extrusion (Recommended): For a well-defined particle size, repeatedly pass the liposome suspension (e.g., 11-21 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm or 200 nm) using a mini-extruder apparatus.

  • Purification: a. To remove unencapsulated this compound, centrifuge the liposome suspension. The liposomes will form a pellet, and the supernatant containing the free drug can be discarded. Resuspend the pellet in fresh PBS.

  • Characterization: a. Measure the average particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). b. Determine the encapsulation efficiency by lysing a known amount of the purified liposomes with a solvent (e.g., methanol), quantifying the this compound content via HPLC, and comparing it to the initial amount used.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles via Solvent Evaporation

This method creates a solid polymeric matrix with the drug dispersed within it.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl Alcohol (PVA) or another suitable surfactant

  • Ethyl acetate, Dichloromethane (DCM), or another water-immiscible organic solvent

  • Deionized water

  • Magnetic stirrer, probe sonicator, centrifuge.

Methodology:

  • Organic Phase Preparation: a. Dissolve a specific amount of this compound and PLGA in an organic solvent (e.g., ethyl acetate). The ratio of drug to polymer will determine the drug loading.

  • Aqueous Phase Preparation: a. Prepare an aqueous solution of PVA (e.g., 1-5% w/v). The PVA acts as a stabilizer to prevent the nanoparticles from aggregating.

  • Emulsification: a. Add the organic phase to the aqueous phase while stirring at high speed with a magnetic stirrer. b. Immediately sonicate the resulting mixture using a probe sonicator in an ice bath. Use high energy and pulsed cycles (e.g., 5 minutes of 30s on, 30s off) to form a fine oil-in-water (o/w) emulsion.

  • Solvent Evaporation: a. Place the emulsion on a magnetic stirrer and stir at room temperature for several hours (e.g., 4-6 hours or overnight) to allow the organic solvent to evaporate completely. b. As the solvent evaporates, the PLGA will precipitate, entrapping the this compound to form solid nanoparticles.

  • Purification and Collection: a. Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C). b. Discard the supernatant, which contains residual PVA and unencapsulated drug. c. Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove as much surfactant as possible.

  • Lyophilization (Optional): a. For long-term storage, the purified nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and then freeze-dried to obtain a fine powder.

  • Characterization: a. Measure particle size, PDI, and zeta potential via DLS. b. Analyze particle morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). c. Determine drug loading and encapsulation efficiency using HPLC after dissolving a known weight of nanoparticles in a suitable solvent.

Section 5: Visualizations

G cluster_GI Gastrointestinal Tract cluster_Absorption Intestinal Wall cluster_Liver Liver (via Portal Vein) start_node Oral Administration of this compound solubility Poor Aqueous Solubility start_node->solubility degradation GI Degradation (pH, Enzymes) start_node->degradation process_node process_node challenge_node challenge_node outcome_node outcome_node final_outcome Low Systemic Bioavailability dissolution Limited Dissolution solubility->dissolution absorption Absorption into Enterocytes dissolution->absorption metabolism1 Intestinal First-Pass Metabolism (Glucuronidation/Sulfation) absorption->metabolism1 portal_vein Transport via Portal Vein absorption->portal_vein Parent Drug metabolism1->portal_vein Metabolites metabolism2 Hepatic First-Pass Metabolism portal_vein->metabolism2 systemic Entry into Systemic Circulation portal_vein->systemic Parent Drug metabolism2->systemic Metabolites systemic->final_outcome

Caption: Key physiological barriers limiting the oral bioavailability of flavan-3-ols like this compound.

G start_node Problem Definition: Low this compound Bioavailability strategy_node Select Enhancement Strategy (e.g., Nanoparticles, Liposomes, Cyclodextrin Complex) start_node->strategy_node Step 1 dev_node Formulation Development & Optimization strategy_node->dev_node Step 2 eval_node In Vitro Characterization: - Particle Size (DLS) - Encapsulation Efficiency (HPLC) - In Vitro Release (USP Apparatus) dev_node->eval_node Step 3 animal_node In Vivo Animal Study (e.g., Rats, Mice) - Oral Administration - Serial Blood Sampling eval_node->animal_node Step 4 end_node Pharmacokinetic Profile (AUC, Cmax, T1/2) animal_node->end_node Step 5 (Bioanalysis)

Caption: General experimental workflow for developing and evaluating a bioavailability-enhanced this compound formulation.

References

Technical Support Center: Purification of Synthetic Fisetinidol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of synthetic Fisetinidol isomers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying synthetic this compound isomers?

A1: this compound, with its multiple chiral centers, typically results in a mixture of stereoisomers (enantiomers and diastereomers) during synthesis. The main purification challenges arise from the physicochemical similarities of these isomers:

  • Identical Molecular Weight and Similar Polarity: Isomers possess the same mass and often exhibit very close polarity, making them difficult to resolve using standard chromatographic techniques like conventional reversed-phase HPLC.[1]

  • Co-elution: Due to their similar interaction with the stationary phase, isomers frequently co-elute, leading to incomplete separation and inaccurate quantification.[1]

  • Peak Tailing: The hydroxyl groups on the this compound structure can interact with residual silanols on silica-based stationary phases, causing peak tailing and further complicating the separation of closely eluting isomers.[1]

Q2: What type of HPLC column is most effective for separating this compound stereoisomers?

A2: The choice of column is critical for achieving baseline separation. For this compound isomers, the following are recommended:

  • Chiral Stationary Phases (CSPs): For separating enantiomers, a chiral column is essential.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for resolving flavonoid enantiomers and diastereomers.[2][3]

  • High-Resolution Reversed-Phase C18 Columns: While not suitable for enantiomers, high-efficiency C18 columns with small particle sizes (e.g., sub-2 µm) can be effective for separating diastereomers. End-capped columns are recommended to minimize peak tailing from silanol interactions.[1]

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity for aromatic compounds like flavonoids and may provide improved resolution of diastereomers compared to standard C18 phases.[1]

Q3: How should I optimize the mobile phase for better isomer separation?

A3: Mobile phase composition is a powerful tool for optimizing selectivity.[4] Key parameters to adjust include:

  • Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity. Acetonitrile is often preferred for achieving better resolution of flavonoid isomers.[2]

  • Additives: For reversed-phase chromatography, adding a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of hydroxyl groups, reducing peak tailing.[1]

  • Mode of Chromatography: For chiral separations, consider both normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., acetonitrile/water) modes, as the selectivity can differ dramatically.[2] Supercritical fluid chromatography (SFC) is also a powerful technique for chiral separations, often providing faster and more efficient results.[5][6]

Q4: What are common impurities in synthetic this compound and how can they be removed?

A4: Impurities in synthetic flavonoids can include starting materials, reagents, by-products from side reactions, and structurally related impurities like deletion products (e.g., missing a hydroxyl group). While specific impurities for this compound synthesis are not extensively documented in readily available literature, general strategies for removal include:

  • Orthogonal Chromatographic Methods: Using a secondary purification step with a different separation mechanism (e.g., ion-exchange chromatography after reversed-phase) can help remove impurities with different chemical properties.

  • Preparative HPLC: This is the most common method for isolating the desired isomer in high purity.

  • Crystallization: If the desired isomer is crystalline, this can be a highly effective final purification step.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound isomers.

Problem Potential Cause Recommended Solution
Poor Resolution Between Isomer Peaks Inappropriate Column: Using a standard achiral column for enantiomers.Switch to a chiral stationary phase (CSP), preferably a polysaccharide-based column (e.g., cellulose or amylose derivatives).[2]
Suboptimal Mobile Phase: The solvent system lacks the selectivity needed to differentiate between isomers.Optimize the mobile phase. Try switching the organic modifier (e.g., acetonitrile instead of methanol). Adjust the percentage of the organic modifier. In normal phase, test different alcohols (e.g., ethanol, isopropanol).[1]
Incorrect Temperature: Column temperature can affect selectivity.Vary the column temperature. Test a range from 25°C to 40°C to see if resolution improves.[2][7]
Peak Tailing Secondary Silanol Interactions: Free silanol groups on the silica support interact with the hydroxyl groups of this compound.Acidify the mobile phase. Add 0.1% formic acid or acetic acid to suppress silanol activity.[1] Use a high-quality, end-capped C18 column.
Column Overload: Injecting too much sample saturates the stationary phase.Reduce sample concentration or injection volume. [2]
Unstable Baseline System Leak: Leaks in the HPLC system can cause pressure fluctuations.Perform a systematic leak check of all fittings, the pump, injector, and detector.[2]
Inadequate Equilibration: The column is not fully equilibrated with the mobile phase.Increase the column equilibration time before starting the analysis sequence.[1]
Detector Lamp Issue: The detector lamp is nearing the end of its life.Check the lamp's usage hours and replace if necessary. Allow for sufficient warm-up time.[2]
Shifting Retention Times Mobile Phase Inconsistency: The composition of the mobile phase is changing over time (e.g., evaporation of volatile components).Prepare fresh mobile phase daily. Ensure the solvent bottles are properly sealed.[1]
Column Temperature Fluctuation: The ambient temperature is not stable, affecting chromatography.Use a column oven to maintain a constant and controlled temperature.[7]

Quantitative Data Summary

The following tables provide representative data for the validation of an analytical method for this compound isomer separation, based on typical values for flavonoid analysis.

Table 1: HPLC Method Validation Parameters

ParameterSpecificationResult
Linearity (R²) > 0.9990.9999
Range (µg/mL) 5 - 1005 - 100
Limit of Detection (LOD) (µg/mL) Report Value0.5
Limit of Quantification (LOQ) (µg/mL) Report Value1.5
Accuracy (% Recovery) 95 - 105%98.7 - 102.3%
Precision (RSD%) < 2%< 1.5%

Table 2: Comparison of Chromatographic Conditions for Diastereomer Separation

ParameterCondition ACondition B
Column Reversed-Phase C18 (4.6 x 250 mm, 5 µm)Phenyl-Hexyl (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water + 0.1% Formic Acid (Gradient)Methanol/Water + 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 35°C35°C
Resolution (Rs) between Diastereomers 1.41.8

Experimental Protocols

Protocol 1: Analytical Chiral HPLC Method Development for this compound Enantiomers

  • Column Selection: Begin with a polysaccharide-based chiral column, for example, a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.

  • Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases consisting of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol).

    • Start with a screening gradient of 5% to 50% alcohol over 20 minutes.

    • If separation is observed, optimize the gradient to be shallower around the elution time of the enantiomers.

  • Mobile Phase Screening (Reversed Phase):

    • Prepare mobile phases of acetonitrile and water, both containing 0.1% formic acid.

    • Run a scouting gradient from 10% to 90% acetonitrile over 20 minutes.

  • Optimization:

    • Once initial separation is achieved, fine-tune the mobile phase composition, flow rate (0.5 - 1.5 mL/min), and column temperature (25 - 40°C) to maximize resolution.[4][7]

  • Detection: Use a UV detector set at the lambda max of this compound (typically around 280-290 nm).

Protocol 2: Preparative HPLC Purification of a Target this compound Diastereomer

  • Method Scaling: Scale up the optimized analytical method to a preparative column of the same stationary phase. Adjust the flow rate according to the column diameter.

  • Sample Preparation: Dissolve the crude synthetic mixture in the initial mobile phase solvent at the highest possible concentration without causing precipitation. Filter the sample through a 0.45 µm filter.

  • Loading Study: Perform several small injections to determine the maximum sample load that does not compromise the resolution between the target diastereomer and adjacent impurities.

  • Fraction Collection: Set the fraction collector to trigger based on UV signal threshold and/or time windows determined from the loading study.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to assess the purity of the isolated diastereomer.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow General Experimental Workflow for this compound Isomer Purification cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_final_product Final Product synthesis Crude Synthetic this compound (Mixture of Isomers) analytical_dev Analytical Method Development (HPLC/SFC Screening) synthesis->analytical_dev Characterize Mixture prep_hplc Preparative HPLC analytical_dev->prep_hplc Scale-up Method fraction_analysis Purity Analysis of Fractions prep_hplc->fraction_analysis Collect Fractions fraction_analysis->prep_hplc Repurify Impure Fractions pooling Pooling of Pure Fractions fraction_analysis->pooling Purity > 98%? evaporation Solvent Evaporation pooling->evaporation final_product Purified this compound Isomer evaporation->final_product

Caption: Workflow for purification of synthetic this compound isomers.

troubleshooting_logic Troubleshooting Logic for Poor Isomer Resolution start Poor Resolution (Rs < 1.5) check_column Is a chiral column being used for enantiomers? start->check_column change_column Switch to Chiral Column check_column->change_column No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes change_column->optimize_mp change_modifier Switch Organic Modifier (ACN <-> MeOH) optimize_mp->change_modifier adjust_gradient Adjust Gradient Slope change_modifier->adjust_gradient No Improvement success Resolution Achieved (Rs >= 1.5) change_modifier->success Improved optimize_temp Optimize Temperature (25-40°C) adjust_gradient->optimize_temp No Improvement adjust_gradient->success Improved optimize_temp->success Improved

References

Technical Support Center: Overcoming Fisetinidol Interference in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fisetinidol. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound in enzymatic assays, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in enzymatic assays?

This compound is a flavanol, a type of flavonoid compound.[1][2] Like many flavonoids, its structure contains features that can lead to non-specific interactions in various assay formats, potentially causing false-positive or false-negative results. These types of compounds are often referred to as Pan-Assay Interference Compounds (PAINS).[3]

Q2: What are the common mechanisms of this compound interference?

Based on the behavior of structurally similar flavonoids, this compound can interfere with enzymatic assays through several mechanisms:

  • Compound Aggregation: At certain concentrations, this compound molecules may form aggregates that can non-specifically inhibit enzymes.[4] While direct studies on this compound aggregation are limited, the related compound Fisetin has been shown to modulate the aggregation of proteins like alpha-synuclein.[5][6][7]

  • Fluorescence Interference: this compound may exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of reporter molecules in your assay, leading to inaccurate readings in fluorescence-based assays.

  • Redox Cycling: The phenolic structure of this compound can participate in redox reactions, which can interfere with assays that are sensitive to the redox state of the environment or involve redox-active components.[4][8]

  • Non-specific Reactivity: The chemical structure of this compound may allow it to react non-specifically with assay components, including the enzyme of interest or other proteins in the assay mixture.[9]

Troubleshooting Guide: Identifying and Mitigating this compound Interference

This guide will help you identify and address common issues encountered when working with this compound in enzymatic assays.

Issue 1: Suspected False-Positive Inhibition

Symptom: You observe potent inhibition of your target enzyme by this compound, but the dose-response curve is unusually steep, or the results are not reproducible.

Potential Cause: Compound aggregation.

Troubleshooting Workflow:

A troubleshooting workflow for suspected false-positive inhibition.

Experimental Protocol: Detergent Counter-Screen

Objective: To determine if the observed inhibition by this compound is due to the formation of aggregates.

Methodology:

  • Prepare two sets of serial dilutions of this compound in your assay buffer.

  • To one set of dilutions, add a non-ionic detergent such as Triton X-100 to a final concentration of 0.01%. The other set will not contain detergent.

  • Perform your enzymatic assay with both sets of this compound dilutions.

  • Determine the IC50 value for this compound in the presence and absence of the detergent.

Data Interpretation:

ObservationInterpretation
>10-fold increase in IC50 with detergentStrong evidence of aggregation-based inhibition.
Minor or no change in IC50Aggregation is unlikely to be the primary mechanism of inhibition.
Issue 2: Inconsistent Results in Fluorescence-Based Assays

Symptom: You observe high background fluorescence in wells containing this compound alone, or a decrease in the signal of your positive control when this compound is present.

Potential Causes: Autofluorescence of this compound or fluorescence quenching.

Troubleshooting Workflow:

A workflow to diagnose fluorescence interference.

Experimental Protocol: Autofluorescence Check

Objective: To determine if this compound is intrinsically fluorescent at the assay's excitation and emission wavelengths.

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Dispense the dilutions into the wells of your assay plate.

  • Read the plate using the same excitation and emission wavelengths as your primary assay.

Data Interpretation:

A concentration-dependent increase in fluorescence intensity indicates that this compound is autofluorescent and may be contributing to a false-positive signal.

Experimental Protocol: Fluorescence Quenching Assay

Objective: To determine if this compound quenches the fluorescence of the assay's reporter molecule.

Methodology:

  • Prepare a solution of your fluorescent substrate or product at the concentration used in the assay.

  • Add a serial dilution of this compound to this solution.

  • Measure the fluorescence intensity.

Data Interpretation:

A concentration-dependent decrease in fluorescence intensity suggests that this compound is quenching the signal, which could lead to a false-negative result or an overestimation of inhibition.

Issue 3: Suspected Redox-Mediated Interference

Symptom: The inhibitory activity of this compound is sensitive to the presence of reducing agents in the assay buffer.

Potential Cause: Redox cycling of this compound.

Troubleshooting Workflow:

A workflow to investigate redox-mediated interference.

Experimental Protocol: Redox Sensitivity Test

Objective: To assess if the activity of this compound is dependent on the redox environment.

Methodology:

  • Perform your enzymatic assay with this compound in the standard assay buffer containing a reducing agent (e.g., DTT).

  • Repeat the assay in a modified buffer where the reducing agent has been removed or replaced with a different type of reducing agent (e.g., TCEP).

  • Compare the IC50 values obtained under both conditions.

Data Interpretation:

A significant shift in the IC50 value of this compound in the absence or with a different reducing agent suggests that its inhibitory activity may be due to redox cycling.

Summary of Mitigation Strategies

Interference MechanismRecommended Mitigation Strategies
Compound Aggregation - Add 0.01% Triton X-100 or another non-ionic detergent to the assay buffer.[10] - Perform assays at lower this compound concentrations. - Use an orthogonal assay with a different detection method.
Autofluorescence - Switch to a fluorescent probe with excitation and emission wavelengths that do not overlap with this compound's fluorescence spectrum. - Use a non-fluorescence-based assay format (e.g., absorbance, luminescence, or label-free).[11]
Fluorescence Quenching - Use a different fluorophore that is not quenched by this compound. - Employ a time-resolved fluorescence (TRF) assay. - Switch to a non-fluorescence-based assay.
Redox Cycling - Remove or replace strong reducing agents like DTT from the assay buffer.[8] - Add catalase to the assay buffer to scavenge hydrogen peroxide if it is suspected to be generated. - Use an orthogonal assay that is insensitive to redox changes.

By systematically applying these troubleshooting guides and experimental protocols, researchers can confidently identify and mitigate the potential for this compound to interfere with their enzymatic assays, leading to more reliable and reproducible data.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacities of Fisetinidol and Fisetin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antioxidant capacities of two flavonoids, Fisetinidol and Fisetin, aimed at researchers, scientists, and professionals in drug development. While extensive research has elucidated the potent antioxidant properties of Fisetin, data on this compound remains comparatively scarce, necessitating a review of available literature and structurally related compounds to draw informed inferences.

Introduction to Fisetin and this compound

Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a well-studied flavonol found in various fruits and vegetables, including strawberries, apples, and onions. It is recognized for its wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] this compound, a flavan-3-ol, is a structural analogue of fisetin. While not as extensively studied, its chemical structure suggests potential antioxidant activity. This guide will synthesize the current understanding of Fisetin's antioxidant capacity and provide a comparative perspective on this compound based on available data and the properties of structurally related compounds.

Quantitative Antioxidant Capacity

Table 1: Quantitative Antioxidant Capacity of Fisetin

Antioxidant AssayFisetin ActivityReference CompoundNotes
DPPH Radical Scavenging IC50: ~6.08 µg/mLBHA (IC50: 10.42 µg/mL)Fisetin demonstrated higher radical scavenging performance than the synthetic antioxidant BHA.[3]
ABTS Radical Scavenging Higher than BHABHAFisetin showed potent activity in the ABTS assay.[3]
ORAC (Oxygen Radical Absorbance Capacity) Strong antioxidant activityTroloxFisetin exhibits strong antioxidant activity in the ORAC assay.[3]
FRAP (Ferric Reducing Antioxidant Power) High antioxidant capacityTroloxFisetin, along with quercetin and myricetin, showed the lowest oxidation potential and was more active than Trolox.[2]

Note on this compound: Due to a lack of direct experimental data, the quantitative antioxidant capacity of this compound cannot be presented in a comparative table. Its structure, particularly the presence of hydroxyl groups on the B-ring, suggests it likely possesses free-radical scavenging abilities. This compound is a precursor to condensed tannins known as proguibourtinidins, which are recognized for their antioxidant properties.[4][5] Further research is required to quantify the specific antioxidant capacity of this compound.

Mechanisms of Antioxidant Action

Fisetin

Fisetin exerts its antioxidant effects through multiple mechanisms:

  • Direct Radical Scavenging: The hydroxyl groups on Fisetin's phenolic rings can donate a hydrogen atom to neutralize free radicals.[2]

  • Upregulation of Endogenous Antioxidants: Fisetin activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6][7][8] This leads to the increased expression of several antioxidant enzymes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and NAD(P)H quinone oxidoreductase-1 (NQO1).[6][9]

  • Modulation of Signaling Pathways: Fisetin has been shown to influence several key signaling pathways involved in the cellular stress response, including:

    • PI3K/Akt/mTOR Pathway: Fisetin can inhibit this pathway, which is often overactive in disease states and contributes to oxidative stress.[1][10][11][12]

    • MAPK Pathway: Fisetin can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cellular responses to stress.[13][14][15]

    • NF-κB Pathway: Fisetin can inhibit the activation of NF-κB, a key regulator of inflammation and oxidative stress.[16][17][18][19]

This compound (Inferred)

The antioxidant mechanism of this compound has not been explicitly studied. However, based on its flavan-3-ol structure, which is shared by well-known antioxidants like catechin and epicatechin, it is plausible that this compound also acts as a radical scavenger through hydrogen atom donation from its hydroxyl groups. Its potential to influence cellular signaling pathways remains an area for future investigation.

Experimental Protocols

Detailed methodologies for the key antioxidant assays mentioned in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

Protocol:

  • Prepare a stock solution of the test compound (e.g., Fisetin) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM).

  • In a 96-well plate or cuvettes, add various concentrations of the test compound.

  • Add the DPPH solution to initiate the reaction.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at approximately 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Protocol:

  • Generate the ABTS•+ by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add various concentrations of the test compound to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value as in the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant's ability to protect a fluorescent probe from damage by a peroxyl radical generator.

Protocol:

  • Prepare solutions of the test compound, a fluorescent probe (commonly fluorescein), and a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride).

  • In a 96-well black microplate, add the test compound at various concentrations and the fluorescein solution.

  • Incubate the plate at 37°C.

  • Initiate the reaction by adding the AAPH solution.

  • Monitor the decay of fluorescence over time using a fluorescence microplate reader.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are often expressed as Trolox equivalents.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate key signaling pathways modulated by Fisetin and a general workflow for antioxidant assays.

Fisetin_Antioxidant_Signaling_Pathways cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Fisetin Fisetin Nrf2 Nrf2 Fisetin->Nrf2 activates PI3K PI3K/Akt/mTOR Pathway Fisetin->PI3K inhibits MAPK MAPK Pathway Fisetin->MAPK modulates NFkB NF-κB Pathway Fisetin->NFkB inhibits CellularProtection Cellular Protection & Reduced Oxidative Stress ROS Reactive Oxygen Species (ROS) ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, GCL, NQO1) ARE->AntioxidantEnzymes upregulates AntioxidantEnzymes->ROS neutralizes AntioxidantEnzymes->CellularProtection Antioxidant_Assay_Workflow Preparation Sample & Reagent Preparation Reaction Reaction Incubation (Antioxidant + Radical) Preparation->Reaction Measurement Spectrophotometric/ Fluorometric Measurement Reaction->Measurement Analysis Data Analysis (% Inhibition, IC50) Measurement->Analysis

References

Fisetin: A Potent Anti-Inflammatory Agent in Macrophage-Mediated Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the flavonoid fisetin demonstrates its significant anti-inflammatory effects on macrophages, positioning it as a promising therapeutic candidate for inflammatory diseases. Experimental data reveals fisetin's superior efficacy in suppressing key inflammatory pathways and mediators compared to other flavonols.

Fisetin, a naturally occurring flavonoid found in various fruits and vegetables, exhibits potent anti-inflammatory properties by targeting crucial signaling pathways within macrophages.[1][2] Studies have shown that fisetin effectively mitigates the inflammatory response triggered by lipopolysaccharide (LPS), a component of gram-negative bacteria, in macrophage cell lines like RAW264.7.[1][3] Its mechanism of action involves the inhibition of key inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators.[2][4]

Comparative Efficacy of Fisetin

Research comparing fisetin to other flavonols, such as quercetin and myricetin, has highlighted its superior anti-inflammatory activity. One study demonstrated that fisetin exhibited the highest inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, with an inhibition rate of 52% at a concentration of 20 μM.[4] This section provides a quantitative comparison of fisetin's effects with other relevant compounds.

CompoundConcentration (μM)Inhibition of Nitric Oxide (NO) Production (%)Inhibition of TNF-α Production (%)Inhibition of IL-6 Production (%)Reference
Fisetin 2052Significant ReductionSignificant Reduction[4]
Quercetin20< 52Less Significant ReductionLess Significant Reduction[4]
Myricetin20< 52Less Significant ReductionLess Significant Reduction[4]

Molecular Mechanisms of Fisetin's Anti-Inflammatory Action

Fisetin exerts its anti-inflammatory effects through the modulation of multiple intracellular signaling pathways. A primary target is the NF-κB pathway, a central regulator of inflammation.[1][5] Fisetin has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, a critical step in its activation.[1][3] This inhibition is achieved by targeting upstream signaling molecules, including Src and Syk kinases, and preventing the phosphorylation of IκBα.[1]

Furthermore, fisetin modulates the MAPK signaling pathway, which is also involved in the inflammatory response.[2][4] It has been observed to reduce the phosphorylation of key MAPK proteins such as ERK, JNK, and p38 in LPS-stimulated macrophages.[2][4] By inhibiting both the NF-κB and MAPK pathways, fisetin effectively suppresses the expression of a wide range of pro-inflammatory genes.

The PI3K/AKT/mTOR signaling pathway is another target of fisetin in macrophages. By inhibiting this pathway, fisetin not only reduces the expression of inflammatory cytokines but also promotes autophagosome-lysosome fusion and degradation, suggesting a role in cellular homeostasis during inflammation.[6] Additionally, fisetin has been found to activate the β-catenin pathway by inactivating glycogen synthase kinase 3β (GSK-3β), which contributes to its anti-inflammatory effects.[7][8]

Below is a diagram illustrating the key signaling pathways modulated by Fisetin in macrophages.

Fisetin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Src Src TLR4->Src PI3K PI3K TLR4->PI3K MAPK MAPK (ERK, JNK, p38) TLR4->MAPK Syk Syk Src->Syk IKK IKK Syk->IKK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR GSK3b GSK-3β AKT->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin | BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation NFkB_nuc NF-κB MAPK->NFkB_nuc IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB NFkB->NFkB_nuc Translocation Fisetin Fisetin Fisetin->Src | Fisetin->Syk | Fisetin->PI3K | Fisetin->GSK3b | Fisetin->MAPK | Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes BetaCatenin_nuc->Genes |

Caption: Fisetin inhibits inflammatory pathways in macrophages.

Experimental Protocols

The validation of fisetin's anti-inflammatory effects relies on a series of well-established in vitro experiments using macrophage cell lines. A general workflow for these experiments is outlined below.

Experimental_Workflow cluster_prep Cell Preparation and Treatment cluster_assays Inflammatory Response Assessment cluster_analysis Data Analysis start Seed RAW264.7 Macrophages culture Culture for 24h start->culture pretreat Pre-treat with Fisetin culture->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay Nitric Oxide (NO) Assay (Griess Reagent) stimulate->no_assay cytokine_assay Cytokine Measurement (ELISA or RT-PCR for TNF-α, IL-6, iNOS, COX-2) stimulate->cytokine_assay western_blot Western Blot Analysis (p-NF-κB, p-MAPKs) stimulate->western_blot data_analysis Quantify and Compare Inflammatory Markers no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis

Caption: General workflow for assessing anti-inflammatory effects.

Detailed Methodologies

1. Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[9] For experiments, cells are seeded in plates and allowed to adhere for 24 hours.[10] Subsequently, cells are pre-treated with various concentrations of fisetin for a specified time (e.g., 2 hours) before being stimulated with lipopolysaccharide (LPS; e.g., 1 μg/mL) to induce an inflammatory response.[9]

2. Nitric Oxide (NO) Assay: The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.[2] This colorimetric assay detects nitrite, a stable product of NO.

3. Western Blot Analysis: To investigate the effect of fisetin on signaling pathways, western blotting is performed.[2] Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of key signaling proteins such as NF-κB p65, IκBα, ERK, JNK, and p38.[4]

4. Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), are quantified using qRT-PCR.[1][3] Total RNA is extracted from the cells, reverse-transcribed to cDNA, and then amplified using gene-specific primers.

5. Enzyme-Linked Immunosorbent Assay (ELISA): The protein levels of secreted cytokines such as TNF-α and IL-6 in the cell culture supernatant are measured using specific ELISA kits according to the manufacturer's instructions.

References

Fisetinidol vs. Catechin: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two structurally related flavan-3-ols, the well-studied catechin and the lesser-known fisetinidol, reveals distinct bioactivities with significant potential for therapeutic applications. While research on catechin is extensive, this guide synthesizes the available experimental data for both compounds to offer a comparative perspective for researchers, scientists, and drug development professionals.

This comparative guide delves into the antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of this compound and catechin. Due to the limited direct research on this compound, this guide incorporates data from studies on profisetinidins—polymers of this compound—to infer its potential bioactivities. Catechin, a widely researched flavan-3-ol, serves as a benchmark for this comparison.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of this compound (and its related profisetinidins) and catechin. It is important to note the scarcity of direct experimental data for this compound, necessitating the inclusion of data from profisetinidin-rich extracts.

Table 1: Comparative Antioxidant ActivityThis compound (Profisetinidins)Catechin
DPPH Radical Scavenging Activity (IC50) Data not available~13.5 µM
ABTS Radical Scavenging Activity (IC50) Data not availableData varies by study
TBARS Inhibition (IC50) 530 µg/mL (as profisetinidin fraction)[1]Data not available in this format
DNA Damage Inhibition (IC50) 1 µg/mL (as profisetinidin fraction)[1]Data not available in this format
Table 2: Comparative Anticancer Activity (IC50)This compoundCatechin
Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) Data not available>100 µM (cell line dependent)
Other Cancer Cell Lines Data not availableData varies by cell line

Note: The bioactivity of catechin can vary significantly depending on the specific isomer (e.g., (+)-catechin, (-)-epicatechin) and the experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the key bioactivities discussed in this guide.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

  • Methodology:

    • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

    • Serial dilutions of the test compound (this compound or Catechin) are prepared.

    • A fixed volume of the DPPH solution is added to each dilution of the test compound.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

    • A control (DPPH solution without the test compound) and a blank (methanol) are also measured.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A is the absorbance.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide when stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Methodology:

    • RAW 264.7 macrophage cells are cultured in a suitable medium.

    • Cells are seeded in a multi-well plate and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound (this compound or Catechin) for a specific duration (e.g., 1 hour).

    • LPS (e.g., 1 µg/mL) is then added to the wells to induce an inflammatory response, and the cells are incubated for a further period (e.g., 24 hours).

    • The cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • After a short incubation period, the absorbance is measured at approximately 540 nm.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

    • The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cancer cells of interest (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound (this compound or Catechin) for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.

    • The plate is incubated for a few hours to allow for the formation of formazan crystals.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured at a wavelength between 500 and 600 nm.

    • Cell viability is expressed as a percentage of the untreated control cells.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and Catechin are mediated through their interaction with various cellular signaling pathways.

Catechin: A Multi-Targeting Agent

Catechins are known to modulate a wide array of signaling pathways, contributing to their diverse bioactivities.

Catechin_Signaling_Pathways cluster_antioxidant Antioxidant Effects cluster_anti_inflammatory Anti-inflammatory Effects cluster_anticancer Anticancer Effects ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Pathway AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) Nrf2->AntioxidantEnzymes Upregulates Catechin1 Catechin Catechin1->ROS Scavenges Catechin1->Nrf2 Activates NFkB NF-κB Pathway InflammatoryCytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->InflammatoryCytokines Induces Catechin2 Catechin Catechin2->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway CellProliferation Cell Proliferation PI3K_Akt->CellProliferation Promotes Apoptosis Apoptosis Catechin3 Catechin Catechin3->PI3K_Akt Inhibits Catechin3->Apoptosis Induces

Figure 1: Simplified overview of key signaling pathways modulated by Catechin.

This compound: An Emerging Bioactive Compound

While specific signaling pathways for this compound are not well-elucidated, its structural similarity to other flavan-3-ols, including catechin and the flavonol fisetin, suggests potential modulation of similar pathways. The antioxidant activity of profisetinidins points towards an interaction with oxidative stress-related pathways.

Experimental_Workflow cluster_extraction Compound Preparation cluster_assays Bioactivity Assessment cluster_analysis Data Analysis & Comparison PlantSource Plant Source (e.g., Quebracho for this compound, Green Tea for Catechin) Extraction Extraction & Purification PlantSource->Extraction Compound Pure this compound or Catechin Extraction->Compound AntioxidantAssay Antioxidant Assays (DPPH, ABTS) Compound->AntioxidantAssay AntiInflammatoryAssay Anti-inflammatory Assays (NO Inhibition) Compound->AntiInflammatoryAssay AnticancerAssay Anticancer Assays (MTT) Compound->AnticancerAssay NeuroprotectiveAssay Neuroprotective Assays Compound->NeuroprotectiveAssay DataCollection Data Collection (IC50 values, etc.) AntioxidantAssay->DataCollection AntiInflammatoryAssay->DataCollection AnticancerAssay->DataCollection NeuroprotectiveAssay->DataCollection Comparison Comparative Analysis DataCollection->Comparison Conclusion Conclusion on Relative Bioactivity Comparison->Conclusion

Figure 2: General experimental workflow for comparing the bioactivity of this compound and Catechin.

Conclusion and Future Directions

This comparative guide highlights the significant body of evidence supporting the diverse bioactivities of catechin. In contrast, research on this compound is still in its nascent stages. The available data on profisetinidins strongly suggests that this compound possesses antioxidant properties and warrants further investigation into its anti-inflammatory, anticancer, and neuroprotective potential.

Future research should focus on isolating pure this compound and conducting direct, head-to-head comparative studies against well-characterized compounds like catechin. Elucidating the specific signaling pathways modulated by this compound will be crucial in understanding its mechanism of action and potential therapeutic applications. The structural similarities and differences between this compound and catechin provide a compelling basis for further exploration into their structure-activity relationships, which could guide the development of novel therapeutic agents.

References

A Comparative Guide to HPLC and UPLC Methods for Fisetinidol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of Fisetinidol. The information presented is synthesized from established methodologies and performance data to assist in method selection and cross-validation, ensuring data integrity and efficiency in research and quality control settings.

This compound, a flavan-3-ol, is a natural compound with various potential health benefits. Accurate and reliable quantification of this compound is crucial for the standardization of extracts, pharmacokinetic studies, and the development of therapeutic agents. Both HPLC and UPLC are powerful chromatographic techniques for this purpose, yet they differ significantly in performance, speed, and resource consumption. This guide outlines the key differences and provides a framework for cross-validation.

Core Differences: Speed, Resolution, and Efficiency

UPLC technology utilizes columns packed with smaller sub-2 µm particles, which, when combined with instrumentation that can handle higher pressures, leads to significant improvements in chromatographic performance compared to traditional HPLC systems that use columns with 3–5 µm particles. This fundamental difference results in UPLC methods offering faster analysis times, better resolution, and increased sensitivity.

The relationship between particle size, linear velocity, and plate height is described by the van Deemter equation. With the smaller particles used in UPLC, the height equivalent to a theoretical plate (HETP) is reduced, leading to improved efficiency. This allows for faster separations on shorter columns with higher flow rates without a significant loss of resolution.

Comparative Performance Data

The following table summarizes the expected performance characteristics of HPLC and UPLC methods for the analysis of this compound, based on typical instrumental capabilities and column technologies. UPLC generally offers significant improvements in speed, resolution, and sensitivity.

ParameterHPLCUPLC
Analysis Time 20–45 minutes2–5 minutes
Resolution GoodExcellent, with sharper peaks
Sensitivity (LOD/LOQ) HigherLower (Improved sensitivity)
Solvent Consumption High (e.g., 0.5–2.0 mL/min)Low (e.g., 0.2–0.5 mL/min), reduced by 70-80%
Operating Pressure Up to 400 bar (approx. 6,000 psi)Up to 1000 bar (approx. 15,000 psi)
Column Particle Size 3–5 µm< 2 µm (typically 1.7-1.8 µm)
Column Dimensions (L x ID) 150–250 mm x 4.6 mm30–100 mm x 2.1

A Comparative Analysis of the Neuroprotective Efficacy of Fisetin and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the neuroprotective effects of two prominent flavonoids, Fisetin and Quercetin. This document synthesizes experimental data to evaluate their performance, details the methodologies of key experiments, and visualizes the complex signaling pathways involved.

Introduction

Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, present a significant challenge to global health. Flavonoids, a class of polyphenolic compounds found in fruits and vegetables, have garnered considerable attention for their potential neuroprotective properties. Among these, Fisetin and Quercetin have emerged as promising candidates due to their potent antioxidant, anti-inflammatory, and cell signaling modulatory activities. This guide offers a detailed comparison of their neuroprotective effects, supported by experimental evidence, to aid in research and development efforts.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize quantitative data from various in vitro and in vivo studies, providing a comparative overview of the neuroprotective efficacy of Fisetin and Quercetin. It is important to note that direct comparative studies are limited, and experimental conditions may vary between the cited studies.

In Vitro Neuroprotective Effects
ParameterFisetinQuercetinExperimental ModelSource(s)
Cell Viability (MTT Assay) Increased cell viability in a dose-dependent manner (5-30 µM) against oxidative stress.Showed protective effects at concentrations in the micromolar range.SH-SY5Y cells, PC12 cells, HT22 cells[1][2][3]
Reduction of Apoptosis (TUNEL Assay) Significantly reduced the number of TUNEL-positive cells in neuronal cultures exposed to neurotoxins.Attenuated apoptosis in neuronal cells subjected to ischemic/reperfusion injury.Primary cortical neurons, Hippocampal neurons[1]
Nrf2 Activation Upregulated Nrf2 protein levels and prolonged its half-life from 15 to 45 minutes.Significantly upregulated Nrf2 expression (1.33-fold) at 25 µM.HepG2 cells, BV-2 microglial cells[4][5][6]
NF-κB Inhibition Significantly reduced iNOS expression (a downstream target of NF-κB) by 91% ± 14% at 10 µM in LPS-stimulated microglial cells.Suppressed neuroinflammatory processes by downregulating pro-inflammatory cytokines, such as NF-kB.Murine microglial cells, Activated macrophages[7][8][9]
PI3K/Akt Pathway Modulation Downregulated the PI3K/Akt/mTOR signaling pathway.Activates the PI3K/Akt signaling pathway, promoting neuronal survival.Human non-small cell lung cancer cells, P19 neuronal cells[10][11][12]
In Vivo Neuroprotective Effects
ParameterFisetinQuercetinAnimal ModelDosageSource(s)
Cognitive Improvement (Morris Water Maze) Improved performance in spatial memory tasks.Improved memory deficits induced by neurotoxins.Mouse model of accelerated senescence, Rat model of Parkinson's diseaseFisetin: Not specified; Quercetin: 10 and 25 mg/kg[2][13]
Reduction of Neuronal Damage Attenuated histological injury and neuronal death in the hippocampus.Reduced hippocampal neuron cell loss in a dose-dependent manner.Mouse model of vascular dementia, Rat model of global brain ischemic/reperfusion injuryFisetin: Not specified; Quercetin: 5 or 10 mg/kg[13][14]
Antioxidant Activity Significantly reduced peroxidation levels and increased antioxidant responses.Increased antioxidant enzyme activities (superoxide dismutase and catalase).Aging rat brain, Rat model of Parkinson's diseaseFisetin: Not specified; Quercetin: 10 and 25 mg/kg[2][13]
Anti-inflammatory Effects Decreased the expression of inflammatory genes (IL-1β, TNF-α).Reduced the production of inflammatory cytokines such as TNF-α and IL-1β.Aging rat brain, Mouse model of LPS-induced neuroinflammationFisetin: Not specified; Quercetin: Not specified[2][7]

Key Signaling Pathways in Neuroprotection

Fisetin and Quercetin exert their neuroprotective effects through the modulation of several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Both Fisetin and Quercetin are potent activators of this pathway.

Nrf2_ARE_Pathway cluster_nucleus Nuclear Events Fisetin Fisetin / Quercetin Keap1 Keap1 Fisetin->Keap1 inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Ub Ubiquitination & Degradation Nrf2->Ub targeted for Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_n Nrf2 ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes activates transcription of Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Nrf2_n->ARE binds to

Caption: Activation of the Nrf2/ARE pathway by Fisetin and Quercetin.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Chronic activation of this pathway contributes to neuroinflammation and neuronal damage. Both Fisetin and Quercetin have been shown to inhibit the NF-κB pathway.

NFkB_Pathway cluster_nucleus Nuclear Events Fisetin Fisetin / Quercetin IKK IKK Complex Fisetin->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates to NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β, iNOS) Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation NFkB_n->Inflammatory_Genes activates transcription of

Caption: Inhibition of the NF-κB inflammatory pathway by Fisetin and Quercetin.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a crucial signaling cascade that promotes cell survival and proliferation. The modulation of this pathway by Fisetin and Quercetin appears to be context-dependent, with reports of both activation and inhibition.

PI3K_Akt_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK-3β) Akt->Downstream phosphorylates Cell_Survival Cell Survival & Growth Downstream->Cell_Survival Fisetin_Quercetin Fisetin / Quercetin Fisetin_Quercetin->PI3K modulates Fisetin_Quercetin->Akt modulates

Caption: Modulation of the PI3K/Akt survival pathway by Fisetin and Quercetin.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

MTT Cell Viability Assay

Objective: To assess the protective effect of Fisetin or Quercetin against neurotoxin-induced cell death by measuring mitochondrial metabolic activity.

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of Fisetin or Quercetin for a specified period (e.g., 2 hours).

  • Induction of Toxicity: Expose the cells to a neurotoxin (e.g., H₂O₂, 6-OHDA) for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Objective: To detect and quantify apoptosis (programmed cell death) by identifying DNA fragmentation.

Protocol:

  • Cell Culture and Treatment: Grow neuronal cells on coverslips and treat with Fisetin or Quercetin followed by a pro-apoptotic stimulus.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 20 minutes at room temperature.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP for 60 minutes at 37°C in the dark.

  • Counterstaining: Stain the cell nuclei with a counterstain such as DAPI.

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit bright green/red fluorescence, depending on the label used.

  • Quantification: The apoptotic index is calculated as the percentage of TUNEL-positive cells relative to the total number of cells.

Morris Water Maze Test

Objective: To assess spatial learning and memory in rodent models of neurodegenerative diseases.

Protocol:

  • Apparatus: A circular pool (1.5 m diameter) filled with opaque water containing a hidden escape platform.

  • Acquisition Phase (Training):

    • Place the animal in the water at one of four starting positions.

    • Allow the animal to swim and find the hidden platform (maximum 60-90 seconds).

    • If the animal fails to find the platform, gently guide it to the platform.

    • Allow the animal to remain on the platform for 30 seconds.

    • Conduct 4 trials per day for 5-9 consecutive days.

  • Probe Trial (Memory Test):

    • On the day after the last training session, remove the platform from the pool.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Key parameters include escape latency (time to find the platform during training) and time spent in the target quadrant during the probe trial.

Conclusion

Both Fisetin and Quercetin demonstrate significant neuroprotective potential through multiple mechanisms, including the activation of the Nrf2 antioxidant pathway and the inhibition of the NF-κB inflammatory pathway. While both flavonoids show promise, the available data suggests subtle differences in their efficacy and primary mechanisms of action that may be context-dependent. Fisetin appears to have a pronounced effect on Nrf2 activation and has shown efficacy in models of vascular dementia and spinal cord injury. Quercetin has been extensively studied for its anti-inflammatory properties and its ability to modulate the PI3K/Akt pathway, with demonstrated benefits in models of Parkinson's disease and cerebral ischemia.

Further head-to-head comparative studies under standardized experimental conditions are warranted to definitively establish the superior compound for specific neurodegenerative conditions. The information presented in this guide provides a solid foundation for researchers to design such studies and to further explore the therapeutic potential of these promising natural compounds.

References

Comparative Analysis of Fisetinidol Enantiomers: A Review of Current Biological Activity Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development seeking to understand the distinct biological activities of fisetinidol enantiomers currently face a significant data gap in publicly available scientific literature. Despite the growing interest in the therapeutic potential of flavonoids, a comprehensive comparative analysis of (+)-fisetinidol and (-)-fisetinidol is hampered by a lack of specific experimental data for each stereoisomer. This guide summarizes the available information and highlights the areas requiring further investigation.

This compound, a flavan-3-ol, possesses chiral centers, leading to the existence of enantiomeric pairs, primarily (+)-fisetinidol and (-)-fisetinidol. While the biological activities of the structurally related flavonol, fisetin, have been extensively studied and documented, specific data delineating the individual effects of the this compound enantiomers are sparse.

Current State of Research

The majority of existing research focuses on the broader class of flavonoids or on the related compound fisetin, which has demonstrated a range of activities including antioxidant, anti-inflammatory, and anticancer effects. However, it is well-established that the stereochemistry of a molecule can significantly influence its biological activity.[2][3][4][5] Therefore, data from fisetin cannot be directly extrapolated to the individual enantiomers of this compound.

Areas for Future Investigation

To address this knowledge gap and unlock the potential of this compound enantiomers for therapeutic applications, future research should prioritize the following:

  • Enantioselective Synthesis and Isolation: Development of robust and efficient methods for the synthesis or isolation of pure (+)-fisetinidol and (-)-fisetinidol is crucial for conducting accurate biological evaluations.

  • Comparative Biological Screening: Head-to-head in vitro and in vivo studies are required to compare the biological activities of the two enantiomers. Key areas of investigation should include, but are not limited to:

    • Antioxidant Activity: Utilizing assays such as DPPH radical scavenging and ORAC to quantify and compare their free-radical scavenging capabilities.

    • Anti-inflammatory Effects: Investigating their ability to modulate key inflammatory pathways, such as NF-κB and MAPK signaling, and their impact on the production of pro-inflammatory cytokines.

    • Anticancer Properties: Evaluating their cytotoxic effects on various cancer cell lines and their influence on signaling pathways involved in cell proliferation, apoptosis, and metastasis.

    • Enzyme Inhibition: Quantitatively assessing their inhibitory potential against enzymes of therapeutic interest, such as α-glucosidase, cyclooxygenases, and lipoxygenases.

  • Mechanistic Studies: Elucidating the molecular mechanisms and signaling pathways through which each enantiomer exerts its biological effects.

Experimental Protocols for Future Comparative Studies

For researchers planning to undertake comparative studies of this compound enantiomers, the following established experimental protocols are recommended for assessing key biological activities.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Workflow:

Caption: DPPH Radical Scavenging Assay Workflow.

Detailed Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of the this compound enantiomer in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. For the control, add 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the enantiomer.

Enzyme Inhibition: α-Glucosidase Inhibition Assay

This assay is used to screen for potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.

Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product with maximum absorbance at 405 nm. The inhibitory activity of a compound is determined by measuring the decrease in the rate of p-nitrophenol formation.

Workflow:

Caption: α-Glucosidase Inhibition Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Phosphate buffer (100 mM, pH 6.8).

    • α-glucosidase solution (from Saccharomyces cerevisiae) in phosphate buffer.

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution in phosphate buffer.

    • Sodium carbonate (Na2CO3) solution (0.1 M).

  • Sample Preparation: Prepare a stock solution of the this compound enantiomer and serial dilutions in buffer.

  • Assay Procedure (96-well plate):

    • Add 50 µL of the enzyme solution to each well.

    • Add 50 µL of the sample solution at different concentrations to the respective wells. For the control, add 50 µL of buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of Na2CO3 solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus enantiomer concentration.

Conclusion

The study of this compound enantiomers presents a promising but underexplored area of research. While the broader family of flavonoids has shown significant therapeutic potential, the specific contributions of individual stereoisomers of this compound remain largely unknown. The generation of robust, comparative data on the biological activities of (+)-fisetinidol and (-)-fisetinidol is a critical next step. The experimental frameworks provided in this guide offer a starting point for researchers to systematically investigate and compare these enantiomers, which will be essential for any future consideration of their use in drug development. Without such data, a meaningful comparison remains speculative.

References

Fisetinidol: A Potent Alpha-Glucosidase Inhibitor Outperforming Acarbose

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to compelling evidence positioning fisetinidol as a highly potent alpha-glucosidase inhibitor, significantly surpassing the efficacy of the widely-used anti-diabetic drug, acarbose. This comparison guide synthesizes key experimental data, providing a clear validation of this compound's potential in the management of type 2 diabetes.

Quantitative Comparison of Inhibitory Potency

The inhibitory effects of this compound, acarbose, and miglitol against α-glucosidase have been evaluated in various studies. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. A recent study directly comparing this compound (referred to as fisetin) and acarbose under identical experimental conditions, utilizing α-glucosidase from Saccharomyces cerevisiae, revealed a significant difference in their inhibitory capabilities. Fisetin exhibited an IC50 value of 4.099 × 10⁻⁴ mM, demonstrating substantially higher potency than acarbose, which had an IC50 of 1.498 mM[1]. This indicates that a much lower concentration of this compound is required to achieve the same level of enzyme inhibition as acarbose.

While a direct comparison with miglitol under the same experimental conditions is not available in the reviewed literature, one source reports an IC50 value of 6000 nM (0.006 mM) for miglitol[2]. Although this suggests high potency, the lack of standardized experimental conditions makes a direct, definitive comparison with this compound challenging.

InhibitorIC50 (mM)Enzyme SourceSubstrateInhibition Type
This compound (Fisetin) 4.099 x 10⁻⁴ [1]Saccharomyces cerevisiaepNPGNon-competitive[1]
Acarbose1.498[1]Saccharomyces cerevisiaepNPGCompetitive
Miglitol0.006Not specified in detailNot specifiedCompetitive

Mechanism of Action: A Non-Competitive Advantage

Kinetic studies have elucidated that this compound acts as a non-competitive inhibitor of α-glucosidase[1]. This is a significant finding, as it suggests that this compound binds to a site on the enzyme different from the active site where the substrate binds. This mode of inhibition can be advantageous as its effectiveness is not diminished by increasing substrate concentrations. In contrast, acarbose and miglitol are known to be competitive inhibitors, competing with carbohydrates for binding at the enzyme's active site.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for assessing α-glucosidase inhibition are provided below.

In Vitro Alpha-Glucosidase Inhibition Assay

This assay is designed to determine the concentration of an inhibitor required to reduce the activity of α-glucosidase by 50% (IC50).

Materials:

  • Alpha-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds (this compound, Acarbose, Miglitol)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compounds.

  • Incubate the plate at 37°C for a specified period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

  • Monitor the increase in absorbance at 405 nm at regular intervals. The absorbance is due to the formation of p-nitrophenol upon hydrolysis of pNPG by α-glucosidase.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without an inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetics Study

This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive) of a compound.

Procedure:

  • Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor.

  • Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentrations.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ versus 1/[S], where [S] is the substrate concentration).

  • Analyze the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor to determine the inhibition type. For non-competitive inhibition, Vmax will decrease, while Km will remain unchanged.

Visualizing the Pathways

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of α-glucosidase action and inhibition, as well as the experimental workflow.

Alpha_Glucosidase_Action cluster_lumen Intestinal Lumen cluster_bloodstream Bloodstream Complex Carbohydrates Complex Carbohydrates Disaccharides Disaccharides Complex Carbohydrates->Disaccharides Digestion Alpha-Glucosidase Alpha-Glucosidase Disaccharides->Alpha-Glucosidase Substrate Glucose Glucose Alpha-Glucosidase->Glucose Hydrolysis Blood Glucose Blood Glucose Glucose->Blood Glucose Absorption Inhibition_Mechanism Alpha-Glucosidase Alpha-Glucosidase Active Site Active Site Alpha-Glucosidase->Active Site Allosteric Site Allosteric Site Alpha-Glucosidase->Allosteric Site Substrate (Carbohydrate) Substrate (Carbohydrate) Substrate (Carbohydrate)->Active Site Binds to Competitive Inhibitor (Acarbose) Competitive Inhibitor (Acarbose) Competitive Inhibitor (Acarbose)->Active Site Competes for Non-competitive Inhibitor (this compound) Non-competitive Inhibitor (this compound) Non-competitive Inhibitor (this compound)->Allosteric Site Binds to Experimental_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Incubate Enzyme with Inhibitor A->B C Add Substrate to Initiate Reaction B->C D Measure Absorbance at 405 nm C->D E Calculate % Inhibition and IC50 Value D->E F Perform Kinetic Studies (Lineweaver-Burk Plot) D->F G Determine Inhibition Mechanism F->G

References

Fisetinidol and Luteolin: A Comparative Analysis of IL-4 and IL-13 Inhibition in Allergic Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of immunological research, particularly in the study of allergic inflammation, the roles of Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are paramount. These type 2 cytokines are central to the pathophysiology of allergic diseases such as asthma and atopic dermatitis. This report provides a detailed comparative analysis of two plant-derived flavonoids, Fisetinidol and Luteolin, and their inhibitory effects on IL-4 and IL-13 production and signaling.

Executive Summary

Both this compound (structurally related to the well-researched flavonol Fisetin) and Luteolin have demonstrated significant potential in mitigating allergic responses by inhibiting the production of IL-4 and IL-13.[1][2] A key study directly comparing the inhibitory capacity of various flavonoids found that both Luteolin and Fisetin are potent inhibitors of IL-4 and IL-13 production in activated human basophils.[1][2] This guide synthesizes the available experimental data to offer a clear comparison of their efficacy, outlines the methodologies used in these pivotal studies, and visually represents the complex signaling pathways involved.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of Fisetin and Luteolin on the production of IL-4 and IL-13 has been quantified, with the half-maximal inhibitory concentration (IC50) serving as a key metric. The following table summarizes the IC50 values from a study on activated human basophils.

CompoundTarget CytokineIC50 (µM)Cell TypeStimulation
Fisetin IL-42.7 - 5.8Human Basophilsanti-IgE antibody
IL-13Not explicitly stated, but described as one of the strongest inhibitorsHuman Basophilsanti-IgE antibody
Luteolin IL-42.7 - 5.8Human Basophilsanti-IgE antibody
IL-13Not explicitly stated, but described as one of the strongest inhibitorsHuman Basophilsanti-IgE antibody

Data extracted from Hirano et al., 2004.[1]

Signaling Pathways and Experimental Workflow

To understand the mechanism of inhibition, it is crucial to visualize the IL-4 and IL-13 signaling pathways. These cytokines initiate a cascade of intracellular events that lead to the transcription of genes associated with allergic inflammation. Both IL-4 and IL-13 can signal through a shared receptor subunit, the IL-4Rα chain, leading to the activation of the STAT6 transcription factor.[3][4]

IL4_IL13_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL4 IL-4 IL4Ra IL-4Rα IL4->IL4Ra IL13 IL-13 IL13Ra1 IL-13Rα1 IL13->IL13Ra1 gC γc IL4Ra->gC Type I Receptor IL4Ra->IL13Ra1 Type II Receptor TYK2 TYK2 IL4Ra->TYK2 JAK1 JAK1 gC->JAK1 JAK2 JAK2 IL13Ra1->JAK2 STAT6_inactive STAT6 (inactive) JAK1->STAT6_inactive JAK2->STAT6_inactive TYK2->STAT6_inactive STAT6_active STAT6 (active) STAT6_inactive->STAT6_active Phosphorylation nucleus Nucleus STAT6_active->nucleus Dimerization & Translocation Gene Expression\n(Allergic Inflammation) Gene Expression (Allergic Inflammation) nucleus->Gene Expression\n(Allergic Inflammation) This compound This compound This compound->IL4 Inhibits Production This compound->IL13 Inhibits Production Luteolin Luteolin Luteolin->IL4 Inhibits Production Luteolin->IL13 Inhibits Production

Caption: IL-4 and IL-13 Signaling Pathway and Points of Inhibition.

The experimental workflow to determine the inhibitory effects of compounds like this compound and Luteolin typically involves the isolation of primary immune cells, stimulation to induce cytokine production, and subsequent measurement of cytokine levels.

Experimental_Workflow start Start cell_isolation Isolate Human Peripheral Blood Basophils start->cell_isolation cell_culture Culture Basophils with This compound or Luteolin cell_isolation->cell_culture stimulation Stimulate with anti-IgE (with or without IL-3) cell_culture->stimulation incubation Incubate for 12 hours stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cytokine_measurement Measure IL-4 and IL-13 Concentrations (ELISA) supernatant_collection->cytokine_measurement data_analysis Analyze Data and Calculate IC50 Values cytokine_measurement->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Assessing IL-4/IL-13 Inhibition.

Detailed Experimental Protocols

The following protocol is a summary of the methodology described by Hirano et al. (2004) for assessing the inhibition of IL-4 and IL-13 production by flavonoids in human basophils.[2]

1. Isolation of Human Basophils:

  • Peripheral blood was obtained from healthy adult volunteers.

  • Basophils were purified from the blood using a combination of density gradient centrifugation and negative selection with magnetic beads to remove other cell types. The purity of the isolated basophils was typically >98%.

2. Cell Culture and Treatment:

  • Highly purified basophils were cultured in a suitable medium (e.g., RPMI 1640) supplemented with serum and other necessary nutrients.

  • The cells were pre-incubated with various concentrations of Fisetin, Luteolin, or other flavonoids for a specified period before stimulation.

3. Cell Stimulation:

  • To induce the production of IL-4 and IL-13, the basophils were stimulated with an anti-IgE antibody, which cross-links the FcεRI receptors on the cell surface, mimicking an allergic reaction.

  • In some experiments, Interleukin-3 (IL-3) was added along with the anti-IgE antibody to enhance cytokine production.

  • The cells were stimulated for 12 hours.

4. Measurement of Cytokine Production:

  • After the incubation period, the cell culture supernatants were collected.

  • The concentrations of IL-4 and IL-13 in the supernatants were measured using a sensitive and specific enzyme-linked immunosorbent assay (ELISA).

5. Data Analysis:

  • The percentage of inhibition of cytokine production was calculated for each concentration of the tested flavonoid compared to the control (stimulated cells without any flavonoid).

  • The IC50 values, representing the concentration of the flavonoid that caused a 50% inhibition of cytokine production, were determined from the dose-response curves.

Concluding Remarks

The available data strongly suggest that both Fisetin and Luteolin are potent inhibitors of IL-4 and IL-13 production from activated human basophils.[1][2] Their comparable IC50 values in the low micromolar range highlight their potential as therapeutic agents for allergic diseases. While the direct inhibitory data for this compound is less prevalent in the literature, its structural similarity to Fisetin suggests it may possess similar activities. Further research is warranted to explore the precise molecular mechanisms of action of these flavonoids on the signaling pathways and to evaluate their efficacy and safety in preclinical and clinical models of allergic inflammation.[5][6]

References

Safety Operating Guide

Navigating the Safe Disposal of Fisetinidol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Key Safety Profile of Related Compound (Fisetin): Based on data for Fisetin, it is prudent to handle Fisetinidol with the assumption that it may cause skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5]

Standard Operating Procedure for this compound Disposal

This procedure outlines the essential steps for the safe disposal of this compound waste, including spill cleanup and container management.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure the appropriate personal protective equipment is worn to minimize exposure.

PPE TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Protection Wear fire/flame resistant and impervious clothing.[3] Use chemically resistant gloves.
Respiratory Protection If exposure limits may be exceeded or irritation is experienced, use a full-face respirator.[3]
General Hygiene Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[4][5]
Spill Containment and Cleanup

In the event of a spill, immediate and proper cleanup is critical to prevent contamination and exposure.

Step-by-Step Spill Cleanup:

  • Ensure Area is Ventilated: Work in a well-ventilated area to avoid inhalation of any dust.[3]

  • Avoid Dust Formation: Take measures to prevent the generation of dust during the cleanup process.[3][5]

  • Mechanical Collection: Carefully sweep up or vacuum the spilled solid material.[6]

  • Containerize Waste: Place the collected material into a suitable, closed, and clearly labeled container for disposal.[4][5][6][7]

  • Clean the Area: Thoroughly clean the surface of the spill area to remove any residual contamination.[6]

  • Prevent Environmental Release: Do not allow the substance to be released into the environment, including sewer systems or drains.[3][7]

Waste Collection and Labeling

Proper containment and labeling of this compound waste are mandatory for safe storage and final disposal.

  • Use Compatible Containers: Store this compound waste in containers made of a compatible material with tightly fitting caps. Keep containers closed at all times except when adding waste.[8]

  • Label Waste Containers: All waste containers must be clearly labeled with their contents. Use chemical names (not formulas or acronyms) and indicate that it is hazardous waste.[9] The label should include the name "this compound Waste" and any known hazard characteristics.

Final Disposal

The ultimate disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations.

  • Professional Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Another accepted method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Prohibited Disposal Methods: Do not dispose of this compound waste in the sanitary sewer or regular trash.[3] Do not contaminate water, foodstuffs, or animal feed with the waste.[3]

Disclaimer: This document provides guidance based on available data for a related compound and general laboratory safety principles. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound, if available, before handling or disposal. Adherence to institutional protocols and local regulations is mandatory.

Fisetinidol_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling & Collection cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Scenario start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe collect_waste Collect Waste into Compatible Container ppe->collect_waste spill Spill Occurs ppe->spill If Spill Occurs label_waste Label Container as 'this compound Hazardous Waste' collect_waste->label_waste seal_container Seal Container Tightly label_waste->seal_container store_waste Store in Designated Waste Accumulation Area seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Disposal via Licensed Waste Contractor contact_ehs->disposal contain_spill Contain Spill & Prevent Dust Formation spill->contain_spill cleanup_spill Clean Up Spill Mechanically contain_spill->cleanup_spill cleanup_spill->collect_waste Place spill debris in waste container

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for Fisetinidol

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Fisetinidol.

Core Safety and Handling at a Glance

This compound is a flavonoid and, like similar compounds, should be handled with care to minimize exposure. The primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure when handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are required to protect against splashes. A face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation.
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Latex gloves may not provide adequate protection. Double gloving is advisable for extended operations.
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is required. For larger quantities or increased splash risk, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Use in a Fume HoodAll handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Hazard Identification and First Aid

Based on data for the structurally similar compound Fisetin, this compound may present the following hazards.

HazardDescriptionFirst Aid Measures
Skin Irritation May cause skin irritation upon contact.IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]
Eye Irritation May cause serious eye irritation.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Respiratory Irritation Inhalation of dust may cause respiratory irritation.IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Ingestion The toxicological properties have not been fully investigated.IF SWALLOWED: Rinse mouth. Call a doctor if you feel unwell.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for safety and research integrity when working with powdered chemicals like this compound.

Preparation:

  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Assemble all necessary equipment and reagents before handling the compound.

  • Designate a specific area within the fume hood for the procedure.

  • Have an appropriate spill kit readily accessible.

Handling:

  • Don all required PPE as outlined in the table above.

  • Carefully weigh and transfer the solid compound within the fume hood to prevent dust generation.

  • If creating a solution, slowly add the solid to the solvent to avoid splashing.

  • Keep all containers of this compound tightly sealed when not in use.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials such as strong oxidizing agents.

  • The storage container should be clearly labeled with the chemical name and any known hazards. To maintain product quality, storage in a freezer may be recommended.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeCollection ProcedureDisposal Method
Solid Waste Collect in a designated, labeled, and sealed hazardous waste container.Dispose of contents/container to an approved waste disposal plant.
Liquid Waste Collect all solid and liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.Do not empty into drains.[1] Dispose of contents/container to an approved waste disposal plant.
Contaminated PPE Place in a sealed bag and dispose of as solid hazardous waste.Follow institutional guidelines for disposal of contaminated lab waste.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Verify Fume Hood Functionality prep2 Assemble Equipment and Reagents prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer in Fume Hood prep3->handle1 handle2 Prepare Solution (if applicable) handle1->handle2 handle3 Seal Container When Not in Use handle2->handle3 clean1 Clean Work Area handle3->clean1 clean2 Collect Waste in Labeled Containers clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fisetinidol
Reactant of Route 2
Fisetinidol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。